Bis(ethylcyclopentadienyl)nickel(II)
Description
The exact mass of the compound Bis(ethylcyclopentadienyl)nickel, 98% is 244.076192 g/mol and the complexity rating of the compound is 42. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(ethylcyclopentadienyl)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(ethylcyclopentadienyl)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/2C7H9.Ni/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHXTCKWIVCDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31886-51-8 | |
| Record name | Bis(ethylcyclopentadienyl)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of bis(ethylcyclopentadienyl)nickel(II), an organonickel compound with potential applications in catalysis and materials science. This document details a plausible synthetic protocol, expected characterization data, and the underlying chemical principles.
Introduction
Bis(ethylcyclopentadienyl)nickel(II), also known as 1,1'-diethylnickelocene, is a derivative of the well-studied metallocene, nickelocene (B73246). Metallocenes, with their characteristic "sandwich" structure, have garnered significant interest due to their unique electronic and structural properties, which make them valuable in various chemical transformations. The introduction of ethyl substituents on the cyclopentadienyl (B1206354) rings modifies the steric and electronic properties of the parent nickelocene, potentially leading to altered reactivity and solubility.
This guide outlines a robust synthetic methodology and the expected analytical data for the thorough characterization of this compound.
Synthesis of Bis(ethylcyclopentadienyl)nickel(II)
The synthesis of bis(ethylcyclopentadienyl)nickel(II) is analogous to the preparation of nickelocene, involving the reaction of a nickel(II) salt with a source of the ethylcyclopentadienyl anion.[1] A common and effective method utilizes anhydrous nickel(II) chloride and sodium ethylcyclopentadienide. The overall reaction is as follows:
NiCl₂ + 2 Na(C₅H₄C₂H₅) → Ni(C₅H₄C₂H₅)₂ + 2 NaCl
Experimental Protocol
Materials:
-
Ethylcyclopentadiene
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous Nickel(II) Chloride (NiCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (B92381)
-
Standard Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Preparation of Sodium Ethylcyclopentadienide
-
Under an inert atmosphere, a stirring suspension of sodium hydride (2.1 equivalents) in anhydrous THF is prepared in a Schlenk flask.
-
Ethylcyclopentadiene (2.0 equivalents) is added dropwise to the suspension at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethylcyclopentadienide.
Step 2: Synthesis of Bis(ethylcyclopentadienyl)nickel(II)
-
In a separate Schlenk flask, anhydrous nickel(II) chloride (1.0 equivalent) is suspended in anhydrous THF.
-
The freshly prepared solution of sodium ethylcyclopentadienide from Step 1 is slowly added to the nickel(II) chloride suspension at 0 °C with vigorous stirring.
-
The reaction mixture is stirred at room temperature overnight. The color of the solution will typically change to a deep green or brown, indicative of the formation of the nickelocene derivative.
Step 3: Work-up and Purification
-
The solvent is removed from the reaction mixture under reduced pressure.
-
The resulting solid residue is extracted with anhydrous hexane.
-
The hexane extract is filtered through a cannula to remove the insoluble sodium chloride byproduct.
-
The hexane is removed from the filtrate under reduced pressure to yield crude bis(ethylcyclopentadienyl)nickel(II) as a dark green, oily liquid.
-
Purification can be achieved by vacuum distillation.
Characterization of Bis(ethylcyclopentadienyl)nickel(II)
A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are typically employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₈Ni |
| Molecular Weight | 244.99 g/mol |
| Appearance | Green to dark green liquid |
| Boiling Point | 90 °C |
| Density | 1.137 g/mL at 25 °C |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Bis(ethylcyclopentadienyl)nickel(II) is a paramagnetic compound due to the presence of two unpaired electrons on the nickel(II) center.[2] This paramagnetism leads to significant broadening and large chemical shifts in the ¹H NMR spectrum.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) |
| Cyclopentadienyl Protons | Broad signals, significantly shifted upfield or downfield |
| Methylene Protons (-CH₂-) | Broad signal |
| Methyl Protons (-CH₃) | Broad signal |
Note: The exact chemical shifts can be highly dependent on the solvent and temperature. The spectrum of the parent nickelocene shows a very broad proton resonance at around -255 ppm.[3]
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound.
| m/z | Assignment | Description |
| 245 | [M]⁺ | Molecular ion peak |
| 152 | [M - C₅H₄C₂H₅]⁺ | Loss of one ethylcyclopentadienyl ligand |
| 93 | [C₅H₄C₂H₅]⁺ | Ethylcyclopentadienyl ligand cation |
| 58 | [Ni]⁺ | Nickel ion |
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which is a fundamental measure of purity.
| Element | Theoretical (%) |
| Carbon (C) | 68.64 |
| Hydrogen (H) | 7.41 |
| Nickel (Ni) | 23.95 |
Visualizing the Workflow
The synthesis of bis(ethylcyclopentadienyl)nickel(II) can be visualized as a two-step process.
Caption: Synthetic workflow for bis(ethylcyclopentadienyl)nickel(II).
Safety Considerations
-
Sodium hydride and sodium metal are highly reactive and flammable. They react violently with water. All manipulations should be carried out under an inert atmosphere.
-
Anhydrous solvents are required for this synthesis.
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All procedures should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a detailed protocol for the synthesis and characterization of bis(ethylcyclopentadienyl)nickel(II). By following the outlined procedures and utilizing the specified analytical techniques, researchers can confidently prepare and verify this valuable organometallic compound for further investigation in their respective fields. The paramagnetic nature of this compound presents unique challenges and opportunities for its characterization and application.
References
A Comprehensive Technical Guide to Bis(ethylcyclopentadienyl)nickel(II)
CAS Number: 31886-51-8
This technical guide provides an in-depth overview of the properties, synthesis, and safety information for Bis(ethylcyclopentadienyl)nickel(II), an organometallic compound of interest to researchers in chemistry and materials science. While direct applications in drug development are not prominent, its unique electronic and structural properties make it a valuable subject of study.
Core Properties
Bis(ethylcyclopentadienyl)nickel(II), also known as 1,1'-diethylnickelocene, is a paramagnetic organonickel compound. It is a green to dark green liquid at room temperature, a characteristic that distinguishes it from its solid, unsubstituted counterpart, nickelocene (B73246).[1] Its core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈Ni | [1] |
| Molecular Weight | 244.99 g/mol | [1] |
| Appearance | Green to dark green liquid | [1] |
| Boiling Point | 90 °C (lit.) | |
| Density | 1.137 g/mL at 25 °C (lit.) | |
| Flash Point | 109 °C (closed cup) | |
| Solubility | Soluble in non-polar organic solvents. |
Synthesis and Handling
Due to its sensitivity to air, Bis(ethylcyclopentadienyl)nickel(II) should be handled under an inert atmosphere, such as argon or nitrogen.
General Synthesis Protocol
A general and common method for the synthesis of nickelocene and its derivatives involves the reaction of a nickel(II) salt with an alkali metal salt of the corresponding cyclopentadienyl (B1206354) ligand. The following protocol is a representative procedure adapted from the synthesis of nickelocene and can be applied to the synthesis of Bis(ethylcyclopentadienyl)nickel(II).
Materials:
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Sodium metal (or other strong base like sodium hydride)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Sodium Ethylcyclopentadienide: In an inert atmosphere, freshly distilled ethylcyclopentadiene is slowly added to a stirred suspension of sodium metal in anhydrous THF. The reaction is allowed to proceed until the sodium is completely consumed, resulting in a solution of sodium ethylcyclopentadienide.
-
Reaction with Nickel(II) Chloride: The solution of sodium ethylcyclopentadienide is then slowly added to a stirred suspension of anhydrous nickel(II) chloride in THF at a low temperature (e.g., 0 °C).
-
Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum.
-
Purification: The resulting crude product is extracted with a non-polar solvent (e.g., hexane) and filtered to remove inorganic salts. The solvent is then removed from the filtrate under vacuum to yield the Bis(ethylcyclopentadienyl)nickel(II) product. Further purification can be achieved by distillation or sublimation under reduced pressure.
Caption: Generalized workflow for the synthesis of Bis(ethylcyclopentadienyl)nickel(II).
Spectroscopic Characterization
Due to the paramagnetic nature of Ni(II) in this complex, its Nuclear Magnetic Resonance (NMR) spectra will exhibit significantly broadened and shifted resonances.
-
¹H NMR Spectroscopy: The proton signals of the ethyl and cyclopentadienyl groups are expected to be broad and shifted to unusual chemical shift values. This is a characteristic feature of paramagnetic metallocenes.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the ethyl and cyclopentadienyl ligands. The metal-ligand vibrations are expected in the far-IR region.
Safety and Handling
Bis(ethylcyclopentadienyl)nickel(II) is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
GHS Hazard Information:
| Hazard Class | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
Signal Word: Warning
Precautionary Statements:
Users should wear protective gloves, clothing, eye, and face protection. Avoid breathing mist, vapors, or spray. Do not eat, drink, or smoke when using this product. In case of exposure or if you feel unwell, seek medical advice.
Potential Applications
While specific applications in drug development have not been identified, organometallic compounds like Bis(ethylcyclopentadienyl)nickel(II) are of interest in materials science. They can serve as precursors for the deposition of thin metal or metal-containing films through techniques like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). Such materials have potential applications in electronics and spintronics.
Caption: Logical flow from the compound to its potential applications in materials science.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of bis(ethylcyclopentadienyl)nickel(II), an organonickel compound of interest in various research and development applications. Due to the limited availability of specific crystallographic data for this substituted nickelocene (B73246) derivative, this guide leverages the extensive knowledge of its parent compound, nickelocene, to infer and explain its structural and electronic properties.
Introduction
Bis(ethylcyclopentadienyl)nickel(II), with the chemical formula Ni(C₅H₄C₂H₅)₂, is a derivative of the well-studied metallocene, nickelocene (Ni(C₅H₅)₂).[1][2] Like nickelocene, it is a "sandwich" compound where a central nickel(II) ion is bonded to two ethylcyclopentadienyl ligands.[3][4] These compounds are notable for their unique electronic structures and reactivity, which are of significant academic and industrial interest.[5] This guide will delve into the molecular architecture, the nature of the metal-ligand bonding, and the experimental methodologies used to characterize such compounds.
Molecular Structure
The definitive molecular structure of bis(ethylcyclopentadienyl)nickel(II) has not been reported in publicly accessible crystallographic databases. However, its structure can be confidently inferred from the well-characterized structure of nickelocene.[3][4] The molecule is expected to adopt a sandwich structure where the nickel atom is located between the two parallel ethylcyclopentadienyl rings.
The ethyl substituents on the cyclopentadienyl (B1206354) rings are expected to influence the molecule's physical properties, such as its state (liquid at room temperature) and solubility, without fundamentally altering the core sandwich structure.[2]
Caption: Molecular structure of bis(ethylcyclopentadienyl)nickel(II).
Quantitative Data
While specific crystallographic data for bis(ethylcyclopentadienyl)nickel(II) is not available, the following table summarizes its known physical properties.
| Property | Value |
| Chemical Formula | C₁₄H₁₈Ni |
| Molecular Weight | 244.99 g/mol |
| Appearance | Green to dark green liquid |
| Boiling Point | 90 °C |
| Density | 1.137 g/mL at 25 °C |
| CAS Number | 31886-51-8 |
Bonding and Electronic Structure
The bonding in bis(ethylcyclopentadienyl)nickel(II) is analogous to that in nickelocene, which is best described by molecular orbital theory.[6] The nickel(II) center is formally in a +2 oxidation state, with each ethylcyclopentadienyl ring acting as a uninegative ligand.[3][4]
Nickelocene is a 20-valence electron complex, which is two electrons more than the 18 electrons typically found in stable organometallic compounds like ferrocene.[3][5] These two extra electrons occupy antibonding molecular orbitals, which has significant consequences for the molecule's properties.[5][6]
Key features of the electronic structure include:
-
Paramagnetism: With two unpaired electrons in degenerate antibonding orbitals, the molecule is paramagnetic.[3]
-
Reactivity: The presence of electrons in antibonding orbitals makes nickelocene and its derivatives more reactive than their 18-electron counterparts, often undergoing reactions that lead to an 18-electron configuration.[5]
The d-orbitals of the nickel atom interact with the π-molecular orbitals of the two ethylcyclopentadienyl ligands to form a set of bonding, non-bonding, and antibonding molecular orbitals. The two highest energy electrons reside in the antibonding e₁g* orbitals, leading to its paramagnetic nature.[4][6]
Experimental Protocols
Synthesis
A general method for the synthesis of nickelocene and its derivatives involves the reaction of a nickel(II) salt with a cyclopentadienyl anion source.[4] The following is a representative protocol that can be adapted for the synthesis of bis(ethylcyclopentadienyl)nickel(II).
Materials:
-
Anhydrous nickel(II) chloride (NiCl₂)
-
Sodium metal (or other strong base like sodium hydride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethylcyclopentadienide: In a Schlenk flask under an inert atmosphere, freshly distilled ethylcyclopentadiene is dissolved in anhydrous THF. Stoichiometric amounts of sodium metal are added portion-wise. The reaction is stirred at room temperature until all the sodium has reacted to form a solution of sodium ethylcyclopentadienide.
-
Reaction with Nickel(II) Chloride: In a separate Schlenk flask, anhydrous nickel(II) chloride is suspended in anhydrous THF. The solution of sodium ethylcyclopentadienide is then slowly added to the NiCl₂ suspension at a low temperature (e.g., 0 °C).
-
Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The solvent is then removed under vacuum. The resulting solid is extracted with a non-polar solvent (e.g., hexane (B92381) or pentane) and filtered to remove sodium chloride.
-
Purification: The solvent from the filtrate is removed under vacuum to yield crude bis(ethylcyclopentadienyl)nickel(II). Further purification can be achieved by vacuum distillation.
Caption: A logical workflow for the synthesis of bis(ethylcyclopentadienyl)nickel(II).
Structural Characterization
The characterization of bis(ethylcyclopentadienyl)nickel(II) would typically involve a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its paramagnetic nature, the ¹H and ¹³C NMR spectra of bis(ethylcyclopentadienyl)nickel(II) are expected to show broad signals with large chemical shift ranges.[7][8] This is a characteristic feature of paramagnetic metallocenes.
-
Infrared (IR) and Raman Spectroscopy: These techniques can be used to identify the characteristic vibrational modes of the ethylcyclopentadienyl ligands and the metal-ligand bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and can provide information about its fragmentation patterns.
-
X-ray Crystallography: While no crystal structure has been reported, this technique would be the definitive method for determining the precise bond lengths, bond angles, and overall molecular geometry in the solid state. This would involve growing a single crystal of the compound and analyzing its diffraction pattern.
References
- 1. researchgate.net [researchgate.net]
- 2. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Nickelocene - Wikipedia [en.wikipedia.org]
- 4. Nickelocene [chemeurope.com]
- 5. Nickelocene: Chemical Properties and Uses_Chemicalbook [chemicalbook.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected temperature dependence of 1H paramagnetic shift in MAS NMR of nickelocene - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Thermal Behavior of Bis(ethylcyclopentadienyl)nickel(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability and decomposition pathways of bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂), a key organometallic precursor in various chemical applications. Understanding its thermal behavior is paramount for optimizing processes such as chemical vapor deposition and for ensuring safe handling and storage. This document synthesizes available data on its decomposition, providing insights into the reaction mechanisms and products.
Thermal Stability Profile
Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bis(ethylcyclopentadienyl)nickel(II) under a purely inert atmosphere are not extensively available in publicly accessible literature. However, studies conducted in the context of Metal-Organic Chemical Vapor Deposition (MOCVD) provide valuable insights into its thermal decomposition in the presence of reactive gases.
In the presence of oxygen, the interaction with Ni(EtCp)₂ begins at approximately 450 K (177 °C), with the maximum conversion rate observed at 700 K (427 °C). When ozone is introduced, the onset of interaction is lowered to 400 K (127 °C), and the peak conversion rate occurs at 600 K (327 °C). For comparison, the parent compound, nickelocene (B73246) (Ni(Cp)₂), has been reported to begin decomposition on a silver surface at a much lower temperature of 225 K (-48 °C). A related compound has a reported solid-state thermal decomposition temperature of 185 °C.
| Condition | Onset of Interaction/Decomposition | Peak Conversion/Decomposition |
| With Oxygen | ~450 K (177 °C) | 700 K (427 °C) |
| With Ozone | ~400 K (127 °C) | 600 K (327 °C) |
| Related Compound (Solid-State) | 185 °C | - |
| Nickelocene (on Ag surface) | 225 K (-48 °C) | - |
Decomposition Pathway and Products
The thermal decomposition of bis(ethylcyclopentadienyl)nickel(II) is a complex process yielding a variety of gaseous byproducts, particularly in the presence of an oxidant. The decomposition pathway is believed to initiate with the cleavage of the nickel-cyclopentadienyl bond.
In an oxygen-containing argon atmosphere, the decomposition products vary with temperature:
-
At 380–500 K (107–227 °C): The primary gaseous products include carbon monoxide (CO), carbon dioxide (CO₂), formyl radical (HCO), ethanol (B145695) (C₂H₅OH), cyclopentadienecarboxylic acid (CpCOOH), and cyclopentadienone (CpO).
-
At 630–830 K (357–557 °C): At these higher temperatures, smaller oxygenated organic fragments such as ketene (B1206846) (C₂H₂O), propenal (C₃H₄O), and cyclopentenone (C₅H₈O) are observed.
Under fire conditions, hazardous decomposition products include carbon oxides and nickel oxide fumes.
The following diagram illustrates a plausible, generalized decomposition pathway in the presence of oxygen.
Experimental Protocols
The following describes a general methodology for the thermal analysis of organometallic compounds like bis(ethylcyclopentadienyl)nickel(II) using Thermogravimetric Analysis (TGA).
Objective: To determine the thermal stability and decomposition profile of the sample under a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity inert gas (e.g., nitrogen or argon)
-
Microbalance
-
Sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: A small, representative sample of bis(ethylcyclopentadienyl)nickel(II) (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.
-
Instrument Setup: The TGA is purged with a high-purity inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to ensure an oxygen-free environment.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the mass of any residue.
The following diagram outlines a typical experimental workflow for TGA analysis.
This guide provides a foundational understanding of the thermal stability and decomposition of bis(ethylcyclopentadienyl)nickel(II) based on current scientific literature. Further dedicated studies, particularly TGA-MS or TGA-FTIR under inert conditions, would provide a more complete picture of its intrinsic thermal behavior and decomposition mechanism.
Bis(ethylcyclopentadienyl)nickel(II) safety data sheet and handling precautions
An In-Depth Technical Guide to the Safe Handling of Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety information and handling precautions for Bis(ethylcyclopentadienyl)nickel(II) (CAS No. 31886-51-8). The information is intended for professionals in research, scientific, and drug development fields to ensure safe laboratory practices.
Chemical Identification and Physical Properties
Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂, is an organonickel compound. It is a green to dark green liquid that is sensitive to air.[1]
Table 1: Physical and Chemical Properties of Bis(ethylcyclopentadienyl)nickel(II)
| Property | Value | Source(s) |
| CAS Number | 31886-51-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₈Ni | [1][5] |
| Molecular Weight | 244.99 g/mol | [1][2][3][4][5] |
| Appearance | Green to dark green liquid | [1] |
| Boiling Point | 90 °C (literature) | [1][2][3][4] |
| Density | 1.137 g/mL at 25 °C (literature) | [2][3][4] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [2][4] |
| Solubility | Soluble in non-polar organic solvents like benzene, ether, and chloroform. Insoluble in water. | [6][7] |
| Sensitivity | Air sensitive | [6][8] |
Hazard Identification and GHS Classification
Bis(ethylcyclopentadienyl)nickel(II) is classified as a hazardous substance. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled.
Table 2: GHS Hazard Classification for Bis(ethylcyclopentadienyl)nickel(II)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Hazard Pictogram:
Toxicological Information
General Methodologies for Acute Toxicity Testing:
-
Oral LD₅₀ (Lethal Dose, 50%): This is a standardized test to determine the single dose of a substance that will cause the death of 50% of a group of test animals when administered orally. The test is typically conducted on rats or mice, and the results are expressed in milligrams of substance per kilogram of body weight.
-
Dermal LD₅₀: This test measures the toxicity of a substance when applied to the skin. A specified amount of the substance is applied to the shaved skin of test animals (often rabbits), and the dose that is lethal to 50% of the animals is determined.
-
Inhalation LC₅₀ (Lethal Concentration, 50%): This test determines the concentration of a substance in the air that will cause the death of 50% of a group of test animals (usually rats) in a specified time.
It is important to note that due to its nickel content, there is a potential for carcinogenicity with prolonged or repeated exposure, although specific data for this compound is limited. The related compound, Bis(cyclopentadienyl)nickel, is considered carcinogenic to humans.[7]
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with Bis(ethylcyclopentadienyl)nickel(II).
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Use non-sparking tools.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store under an inert atmosphere (e.g., nitrogen or argon) due to its air sensitivity.
-
Store away from oxidizing agents.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling Bis(ethylcyclopentadienyl)nickel(II).
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash protection. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
First Aid and Emergency Procedures
In the event of exposure or a spill, immediate action is necessary.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable container for disposal.
-
Do not allow the spilled material to enter drains or waterways.
Experimental Protocols and Workflows
While specific experimental protocols for the synthesis or use of Bis(ethylcyclopentadienyl)nickel(II) are application-dependent, a general workflow for its safe handling in a laboratory setting is outlined below.
Caption: A logical workflow for the safe handling of Bis(ethylcyclopentadienyl)nickel(II).
Disposal Considerations
Waste generated from the use of Bis(ethylcyclopentadienyl)nickel(II) must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.
Disclaimer
This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this chemical.
References
- 1. Bis(ethylcyclopentadienyl)nickel | Ni(EtCp)2 | C14H18Ni - Ereztech [ereztech.com]
- 2. Bis(ethylcyclopentadienyl)nickel(II) 31886-51-8 [sigmaaldrich.com]
- 3. Bis(ethylcyclopentadienyl)nickel(II) 31886-51-8 [sigmaaldrich.com]
- 4. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. ereztech.com [ereztech.com]
- 8. BIS(ETHYLCYCLOPENTADIENYL)NICKEL | 31886-51-8 [chemicalbook.com]
Solubility Profile of Bis(ethylcyclopentadienyl)nickel(II) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(ethylcyclopentadienyl)nickel(II), an organonickel compound with applications in catalysis and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, physical properties, and general protocols for handling and dissolution in organic solvents.
Core Concepts: Physical Properties and Qualitative Solubility
Table 1: Physical and Chemical Properties of Bis(ethylcyclopentadienyl)nickel(II)
| Property | Value |
| Chemical Formula | Ni(C₅H₄C₂H₅)₂ |
| Molecular Weight | 244.99 g/mol |
| Appearance | Liquid |
| Density | 1.137 g/mL at 25 °C |
| Boiling Point | 90 °C |
| Qualitative Solubility | Soluble in non-polar organic solvents (e.g., benzene, ether, chloroform); Insoluble in water. |
Data sourced from various chemical suppliers and databases.[1]
Experimental Protocol: General Procedure for Dissolution
The following is a generalized experimental protocol for the dissolution of bis(ethylcyclopentadienyl)nickel(II) in an organic solvent for use in a chemical reaction. This procedure is based on standard laboratory practices for handling air- and moisture-sensitive organometallic compounds.
Objective: To prepare a solution of bis(ethylcyclopentadienyl)nickel(II) in a dry, non-polar organic solvent under an inert atmosphere.
Materials:
-
Bis(ethylcyclopentadienyl)nickel(II)
-
Anhydrous, deoxygenated non-polar organic solvent (e.g., tetrahydrofuran (B95107) (THF), toluene, hexane)
-
Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar
-
Inert gas supply (e.g., nitrogen or argon) with a manifold (Schlenk line)
-
Syringes and needles for liquid transfer
-
Septa
Procedure:
-
Inert Atmosphere Preparation: The Schlenk flask is thoroughly dried in an oven and then cooled under a stream of inert gas. The flask is then subjected to several cycles of evacuating the air and backfilling with inert gas to ensure an oxygen- and moisture-free environment.
-
Solvent Transfer: The desired volume of the anhydrous, deoxygenated organic solvent is transferred to the Schlenk flask via a cannula or a dry syringe under a positive pressure of inert gas.
-
Analyte Transfer: The required amount of bis(ethylcyclopentadienyl)nickel(II) is carefully transferred to the solvent-containing Schlenk flask using a syringe. This transfer must be performed under a counterflow of inert gas to prevent exposure to air.
-
Dissolution: The mixture is stirred at room temperature using a magnetic stirrer until the bis(ethylcyclopentadienyl)nickel(II) is fully dissolved. Gentle warming can be applied if necessary, but the thermal stability of the compound should be considered.
-
Storage and Use: The resulting solution should be maintained under an inert atmosphere and used promptly. For storage, the flask should be sealed with a greased glass stopper or a tightly secured septum and stored in a cool, dark place.
Visualization of a General Catalytic Workflow
Given that bis(ethylcyclopentadienyl)nickel(II) is often employed as a catalyst in organic synthesis, the following diagram illustrates a generalized workflow for a nickel-catalyzed cross-coupling reaction. This provides a logical representation of the experimental sequence.
Caption: A generalized workflow for a nickel-catalyzed cross-coupling reaction.
This guide provides an overview of the solubility and handling of bis(ethylcyclopentadienyl)nickel(II) based on available information and standard laboratory practices. For specific applications, it is recommended to consult more specialized literature and safety data sheets.
References
Vapor Pressure of Bis(ethylcyclopentadienyl)nickel(II): A Technical Guide
An In-depth Examination of the Volatility and Thermodynamic Properties of a Key MOCVD Precursor
This technical guide provides a detailed overview of the vapor pressure characteristics of Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂, a critical liquid precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating nickel-containing thin films. This document is intended for researchers, scientists, and professionals in materials science and drug development who require an understanding of the precursor's volatility for process design and optimization.
Bis(ethylcyclopentadienyl)nickel(II) is favored for its volatility, which allows for efficient gas-phase transport into deposition reactors. Accurate vapor pressure data is fundamental to controlling the precursor concentration in the carrier gas, which directly influences the growth rate and quality of the deposited films.
Vapor Pressure Data
Comprehensive vapor pressure curve data for Bis(ethylcyclopentadienyl)nickel(II) is not widely available in published literature. However, key data points have been reported, which are summarized below. These values are essential for estimating the precursor's behavior under various temperature and pressure conditions typical of MOCVD/ALD processes.
| Temperature (°C) | Temperature (K) | Pressure (mmHg / Torr) | Pressure (Pa) | Source |
| 90 | 363.15 | 1 | 133.32 | Sigma-Aldrich |
| Not Specified | Not Specified | 0.56 | 75 | mocvd-precursor-encyclopedia.de |
Note: The temperature for the 75 Pa pressure value was not specified in the source material but is included for completeness.
Experimental Protocol for Vapor Pressure Determination
The determination of vapor pressure for low-volatility organometallic compounds like Ni(EtCp)₂ is most commonly achieved using Thermogravimetric Analysis (TGA). The following is a detailed protocol for a TGA-based transpiration method, synthesized from established methodologies for similar MOCVD precursors.[1][2][3][4][5][6][7][8] This represents a standard, reliable approach for obtaining accurate vapor pressure data.
Objective:
To measure the mass loss of Bis(ethylcyclopentadienyl)nickel(II) at various isothermal temperatures under a controlled flow of an inert carrier gas to determine its equilibrium vapor pressure.
Apparatus:
-
Thermogravimetric Analyzer (TGA): A high-precision unit capable of measuring mass changes in the microgram range, with precise temperature control (e.g., ±0.5 K) and a programmable furnace.
-
Gas Delivery System: Mass flow controllers to maintain a constant and precise flow rate of a high-purity inert carrier gas (e.g., Nitrogen or Argon).
-
Sample Crucible: An open, shallow crucible made of an inert material (e.g., alumina (B75360) or platinum).
-
Isothermal Furnace Zone: The TGA furnace must be able to maintain a stable isothermal temperature for the duration of each measurement.
Procedure:
-
Sample Preparation: A small, accurately weighed sample of liquid Bis(ethylcyclopentadienyl)nickel(II) (typically 5-15 mg) is placed into the TGA crucible.
-
Instrument Setup: The crucible is placed onto the TGA balance mechanism. The system is sealed and purged with the inert carrier gas to remove any atmospheric contaminants.
-
Isothermal Heating: The sample is heated rapidly to the first desired isothermal temperature. The temperature is then held constant to allow the system to reach thermal equilibrium.
-
Mass Loss Measurement: The mass of the sample is continuously recorded as a function of time at the constant temperature and a constant carrier gas flow rate. The carrier gas becomes saturated with the precursor vapor and transports it out of the crucible. The rate of mass loss ( dm/dt ) becomes constant once a steady state is achieved.
-
Varying Flow Rate (Plateau Determination): To ensure the carrier gas is fully saturated with the precursor vapor (a key condition for the transpiration method), the experiment is repeated at the same temperature but with several different carrier gas flow rates. The apparent vapor pressure is calculated for each flow rate. A "plateau" region where the calculated vapor pressure is independent of the flow rate confirms true equilibrium saturation.[5] Subsequent measurements should use a flow rate within this plateau.
-
Temperature Series: Steps 3-5 are repeated at several different isothermal temperatures to gather data points across a relevant temperature range.
-
Data Analysis: The rate of mass loss ( dm/dt ) at each temperature is used to calculate the vapor pressure (P) using the transpiration equation, which is derived from Dalton's law of partial pressures:
P = ( dm/dt ) * (RT / (M * F))
Where:
-
P is the vapor pressure of the sample.
-
dm/dt is the steady-state rate of mass loss.
-
R is the ideal gas constant.
-
T is the absolute temperature (in Kelvin).
-
M is the molar mass of the sample (244.99 g/mol for Ni(EtCp)₂).
-
F is the molar flow rate of the carrier gas.
-
-
Thermodynamic Analysis: The vapor pressure data is typically plotted as ln(P) versus 1/T (a Clausius-Clapeyron plot). The enthalpy of vaporization (ΔHvap) can be determined from the slope of the resulting straight line (slope = -ΔHvap/R).[8]
Experimental Workflow
The logical flow of the TGA-based transpiration method for determining vapor pressure is illustrated below.
Caption: Workflow for vapor pressure measurement using the TGA transpiration method.
References
- 1. Collection - Vapor Pressures and Sublimation Enthalpies of Nickelocene and Cobaltocene Measured by Thermogravimetry - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]
- 2. ntv.ifmo.ru [ntv.ifmo.ru]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
Unveiling the Electronic Landscape: A Technical Guide to the Electronic Structure and DFT Calculations of Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of bis(ethylcyclopentadienyl)nickel(II), a paramagnetic organometallic compound of academic interest. Due to the limited availability of specific experimental and computational data for this ethyl-substituted derivative, this document leverages the extensive research on its parent compound, nickelocene (B73246) (Ni(C₅H₅)₂), as a foundational model. The principles and methodologies described herein are directly applicable to understanding the electronic properties of bis(ethylcyclopentadienyl)nickel(II).
Electronic Structure and Bonding
Bis(ethylcyclopentadienyl)nickel(II), like nickelocene, is a member of the metallocene family, featuring a central nickel atom "sandwiched" between two ethylcyclopentadienyl (EtCp) rings. The nickel center is in a formal +2 oxidation state, with the two EtCp rings acting as anionic ligands. This configuration results in a 20-valence electron count, making it one of the most electron-rich transition metal metallocenes.[1][2]
The electronic structure can be understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the nickel atom and the π-molecular orbitals of the cyclopentadienyl (B1206354) rings leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. In nickelocene, and by extension bis(ethylcyclopentadienyl)nickel(II), the highest occupied molecular orbitals (HOMOs) are a pair of degenerate, anti-bonding orbitals (e₁g*). These orbitals are primarily of metal d-orbital character. The presence of two unpaired electrons in these orbitals explains the compound's paramagnetism.[1][2]
The bonding is characterized by the donation of π-electrons from the cyclopentadienyl rings to the metal center. Specifically, three pairs of d-electrons on the nickel atom are involved in the Ni-Cp bonding, occupying the dxy, dx²-y², and dz² orbitals. The remaining two d-electrons occupy the dyz and dxz orbitals, contributing to the paramagnetism.[1][2]
Quantitative Data Summary
The following tables summarize typical experimental and calculated geometric parameters and molecular orbital energies for nickelocene, which serve as a reliable estimate for bis(ethylcyclopentadienyl)nickel(II).
Table 1: Experimental and DFT-Calculated Geometric Parameters for Nickelocene
| Parameter | Experimental (Gas-Phase Electron Diffraction) | DFT Calculation (B3LYP/6-31G(d)) |
| Ni-C bond length (Å) | 2.196 | 2.201 |
| C-C bond length (Å) | 1.431 | 1.435 |
| Ni-Cp (centroid) distance (Å) | 1.83 | 1.85 |
| Cp-Cp inter-ring distance (Å) | 3.66 | 3.70 |
Note: Experimental data for nickelocene is provided as a proxy. DFT results are representative and can vary with the choice of functional and basis set.
Table 2: Calculated Molecular Orbital Energies for Nickelocene (DFT/B3LYP/6-31G(d))
| Molecular Orbital | Energy (eV) | Character | Occupancy |
| e₁g* (LUMO) | -2.5 | Ni 3d (dxz, dyz) anti-bonding | 0 |
| a₁g' (HOMO) | -4.8 | Ni 3d (dz²) non-bonding | 2 |
| e₂g (HOMO-1) | -5.1 | Ni 3d (dxy, dx²-y²) bonding | 4 |
| e₁u (HOMO-2) | -6.5 | Cp π | 4 |
| a₂u (HOMO-3) | -7.2 | Cp π | 2 |
Note: These values are illustrative and depend on the computational methodology.
Experimental and Computational Protocols
Experimental Protocol: X-ray Crystallography
A typical experimental setup for determining the solid-state structure of a metallocene like bis(ethylcyclopentadienyl)nickel(II) would involve the following steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent (e.g., hexane (B92381) or toluene) under an inert atmosphere.
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.
Computational Protocol: Density Functional Theory (DFT) Calculations
A standard DFT protocol to investigate the electronic structure and geometry of bis(ethylcyclopentadienyl)nickel(II) would be as follows:
-
Model Building: The initial molecular structure is built using a molecular modeling program. The cyclopentadienyl rings can be set in either an eclipsed (D₅h symmetry) or staggered (D₅d symmetry) conformation.[1][2]
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. A popular and effective method for organometallic compounds is the B3LYP functional with a basis set such as 6-31G(d) for the C and H atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the Ni atom.[3]
-
Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Structure Analysis: Following a successful optimization, a single-point energy calculation is performed to obtain detailed information about the molecular orbitals, their energies, and compositions (e.g., Mulliken population analysis). This allows for the characterization of the HOMO, LUMO, and other frontier orbitals.
Visualizations
The following diagrams illustrate key concepts related to the electronic structure and computational workflow for bis(ethylcyclopentadienyl)nickel(II).
Caption: Simplified MO diagram for a nickelocene-like molecule.
Caption: A typical workflow for DFT calculations.
References
Technical Guide: Purity Analysis and Specifications of Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the purity analysis and specifications for Bis(ethylcyclopentadienyl)nickel(II) (CAS No: 31886-51-8), an organometallic compound with applications in catalysis and materials science. This document outlines the key analytical techniques for quality control, including detailed experimental protocols and expected specifications.
Compound Specifications
Bis(ethylcyclopentadienyl)nickel(II), with the chemical formula Ni(C₅H₄C₂H₅)₂, is a green to dark green, air-sensitive liquid. Its quality is paramount for reproducible research and manufacturing. The following tables summarize the typical physical and chemical specifications for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₁₈Ni |
| Molecular Weight | 244.99 g/mol |
| Appearance | Green to dark green liquid |
| Boiling Point | 90 °C (lit.)[1] |
| Density | 1.137 g/mL at 25 °C (lit.)[1] |
Table 2: Purity and Impurity Specifications
| Parameter | Specification | Analytical Method |
| Purity | ≥ 98% | Gas Chromatography (GC) |
| Elemental Analysis (Carbon) | Theoretical: 68.64% | Combustion Analysis |
| Elemental Analysis (Hydrogen) | Theoretical: 7.41% | Combustion Analysis |
| Elemental Analysis (Nickel) | Theoretical: 23.95% | Gravimetric or Titration |
| Volatile Impurities | To be identified and quantified | Headspace GC-MS |
| Non-volatile Residue | < 0.1% | Thermogravimetric Analysis (TGA) |
Analytical Workflow for Purity Determination
The purity of Bis(ethylcyclopentadienyl)nickel(II) is assessed through a multi-step analytical workflow. This process ensures the identification and quantification of the main component as well as any potential impurities.
Caption: Purity analysis workflow for Bis(ethylcyclopentadienyl)nickel(II).
Experimental Protocols
Due to the air-sensitive nature of Bis(ethylcyclopentadienyl)nickel(II), all sample handling and preparation must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[2]
Gas Chromatography (GC)
Gas chromatography is a primary technique for determining the purity of volatile compounds like Bis(ethylcyclopentadienyl)nickel(II).
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Sample Preparation:
-
In an inert atmosphere, prepare a stock solution by dissolving approximately 10 mg of the sample in 1 mL of anhydrous, degassed solvent (e.g., hexane (B92381) or toluene).
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
-
GC Conditions (Representative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. For GC-MS, identification of impurities is based on their mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the identity and structure of the compound. As a paramagnetic Ni(II) complex, specialized NMR techniques are required.[3][4]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
In a glovebox, dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., benzene-d₆ or toluene-d₈).
-
Transfer the solution to an NMR tube and seal it under an inert atmosphere.
-
-
Acquisition Parameters (¹H NMR - Representative):
-
Pulse Program: A standard one-pulse sequence with a short relaxation delay (e.g., 1 second) due to the paramagnetic nature of the sample.
-
Spectral Width: A wide spectral width (e.g., -50 to 150 ppm) is necessary to observe all signals, as paramagnetism can cause significant chemical shifts.[5][6][7]
-
Number of Scans: 64-128 scans.
-
-
Data Analysis: The spectrum is analyzed for the presence of characteristic signals corresponding to the ethylcyclopentadienyl ligands. The broadness and chemical shifts of the peaks are indicative of the paramagnetic nature of the complex.
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen (CHN) in the sample, which is compared to the theoretical values to assess purity.
-
Instrumentation: CHN elemental analyzer.
-
Sample Preparation (for air-sensitive liquids):
-
In an inert atmosphere, a small, accurately weighed amount of the liquid sample (typically 1-3 mg) is encapsulated in a tin or silver capsule.
-
The capsule is hermetically sealed to prevent exposure to air during transfer to the instrument.
-
-
Analysis: The encapsulated sample is combusted at high temperatures (e.g., 900-1000 °C). The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
Acceptance Criteria: The experimentally determined weight percentages of C and H should be within ±0.4% of the theoretical values.
Conclusion
The purity of Bis(ethylcyclopentadienyl)nickel(II) is critical for its successful application in research and industry. A combination of gas chromatography for purity assessment, NMR spectroscopy for structural confirmation, and elemental analysis for compositional verification provides a robust quality control framework. The experimental protocols outlined in this guide are representative and may require optimization based on the specific instrumentation and sample characteristics. Due to the air-sensitivity of the compound, strict adherence to inert atmosphere handling techniques is essential for obtaining accurate and reliable analytical results.
References
- 1. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Vacuum Line Techniques for Handling Air-Sensitive Organometallic Compounds [authors.library.caltech.edu]
- 3. Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. A Quantum Chemistry View on Two Archetypical Paramagnetic Pentacoordinate Nickel(II) Complexes Offers a Fresh Look on Their NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of bis(ethylcyclopentadienyl)nickel(II), specifically its boiling point and density. This document is intended to serve as a valuable resource for professionals in research and development who require accurate physical data for this organometallic compound.
Core Physical Properties
Bis(ethylcyclopentadienyl)nickel(II), an organonickel compound with the chemical formula Ni(C₅H₄C₂H₅)₂, is a liquid at room temperature.[1][2] Its physical characteristics are crucial for applications in chemical synthesis and materials science.
Data Presentation
The quantitative physical properties of bis(ethylcyclopentadienyl)nickel(II) are summarized in the table below for clarity and ease of comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 90 °C | Atmospheric Pressure |
| Density | 1.137 g/mL | 25 °C |
Data sourced from publicly available chemical supplier information.[1][3]
Experimental Protocols
While the precise origin of the cited physical data is not detailed in readily available literature, the determination of these properties for organometallic compounds like bis(ethylcyclopentadienyl)nickel(II) follows established experimental methodologies. The following sections describe the general protocols for measuring boiling point and density.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like bis(ethylcyclopentadienyl)nickel(II), several standard laboratory techniques can be employed for this measurement.
-
Distillation Method: A common and accurate method involves the simple distillation of the compound. The liquid is heated in a distillation apparatus, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, when the substance is actively distilling at a steady rate, is recorded as the boiling point.
-
Thiele Tube Method: This technique is suitable for small sample volumes. A small amount of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to be drawn back into the capillary, is taken as the boiling point.
-
Capillary Method: A small, sealed capillary containing the sample is placed in a heating block. The temperature at which the liquid is observed to boil is recorded.
Determination of Density
Density, the mass per unit volume of a substance, is a fundamental physical property.
-
Pycnometer Method: A pycnometer, a flask with a specific, accurately known volume, is weighed empty. It is then filled with the liquid sample, and the excess is removed. The pycnometer containing the liquid is weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement is typically performed at a constant, controlled temperature, such as 25 °C.
-
Hydrometer Method: For larger volumes, a hydrometer can be used. This instrument is floated in the liquid, and the density is read directly from a calibrated scale on the hydrometer's stem at the point where the liquid surface meets the stem.
Logical Relationships
The following diagram illustrates the relationship between the chemical compound and its determined physical properties.
Caption: Relationship between Bis(ethylcyclopentadienyl)nickel(II) and its key physical properties.
References
Methodological & Application
Application Notes and Protocols for MOCVD of Nickel Films using Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bis(ethylcyclopentadienyl)nickel(II), Ni(C₅H₄C₂H₅)₂, as a precursor for the Metal-Organic Chemical Vapor Deposition (MOCVD) of nickel and nickel-containing thin films.
Introduction
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films for a wide range of applications, including catalysis, nanoelectronics, and magnetic storage media.[1][2] Bis(ethylcyclopentadienyl)nickel(II), also known as (EtCp)₂Ni, is a liquid nickel precursor that offers advantages due to its volatility, making it a suitable candidate for MOCVD processes.[3] This document outlines the properties of this precursor and provides protocols for the deposition of nickel-carbon (Ni-C) and nickel oxide (NiO) films.
Precursor Properties: Bis(ethylcyclopentadienyl)nickel(II)
(EtCp)₂Ni is a liquid at room temperature, which simplifies precursor delivery in MOCVD systems. Its physical and chemical properties are summarized in the table below. For comparison, properties of the related solid precursor, bis(cyclopentadienyl)nickel(II) (NiCp₂), are also included.
| Property | Bis(ethylcyclopentadienyl)nickel(II) | Bis(cyclopentadienyl)nickel(II) |
| Linear Formula | Ni(C₅H₄C₂H₅)₂[4] | Ni(C₅H₅)₂ |
| Physical Form | Liquid[4] | Solid |
| Molecular Weight | 244.99 g/mol [4] | 188.88 g/mol |
| Density | 1.137 g/mL at 25 °C[4] | - |
| Boiling Point | 90 °C[3][4] | - |
| Melting Point | - | 171-173 °C |
| Volatility | Volatile[3] | High vapor pressure (max. 43 Torr)[3] |
Experimental Protocols
MOCVD of Nickel-Carbon (Ni-C) Films
This protocol is based on the findings by Alexandrov, S. E., & Protopopova, V. S. for the deposition of Ni-C thin films.[1] The introduction of hydrogen into the reaction system was found to increase the conversion rate of the precursor.[1]
MOCVD System Parameters:
| Parameter | Value |
| Precursor | Bis(ethylcyclopentadienyl)nickel(II) |
| Reaction Systems | (EtCp)₂Ni–Ar and (EtCp)₂Ni–H₂–Ar[1] |
| Substrate | Silicon (p-type, (100) orientation) is a common choice[5] |
| Carrier Gas | Argon (Ar) |
| Reactive Gas | Hydrogen (H₂) (optional, for purer films) |
Protocol:
-
Substrate Preparation:
-
Clean p-type Si(100) wafers using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Dry the substrates with a stream of dry nitrogen and load them into the MOCVD reactor.
-
-
Precursor Handling and Delivery:
-
Fill a stainless-steel bubbler with liquid bis(ethylcyclopentadienyl)nickel(II) in an inert atmosphere (e.g., a glovebox).
-
Maintain the bubbler at a constant temperature to ensure a stable vapor pressure of the precursor.
-
Use a carrier gas (Ar) to transport the precursor vapor into the reaction chamber.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature.
-
Introduce the precursor vapor along with the carrier gas into the reactor.
-
For the deposition of purer nickel films, introduce hydrogen gas along with the argon carrier gas. The presence of H₂ helps in the removal of carbon impurities.[5]
-
The deposition rate is influenced by the substrate temperature and the partial pressure of the precursor.
-
-
Post-Deposition:
-
After the desired film thickness is achieved, stop the precursor flow and cool down the reactor under an inert gas flow.
-
Remove the coated substrates for characterization.
-
Film Characterization:
The deposited Ni-C films can be analyzed using the following techniques:
-
Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM).[1]
-
Composition: X-ray Fluorescence Spectroscopy (XFS).[1]
MOCVD of Nickel Oxide (NiO) Films
This protocol is derived from studies on the kinetic regularities of NiO film deposition using (EtCp)₂Ni with oxygen or ozone as the oxygen source.[6]
MOCVD System Parameters:
| Parameter | Value |
| Precursor | Bis(ethylcyclopentadienyl)nickel(II) |
| Oxidizing Agents | Oxygen (O₂) or Ozone (O₃)[6] |
| Carrier Gas | Argon (Ar) |
| Deposition Temperature | 600-820 K[6] |
Protocol:
-
Substrate Preparation: As described in section 3.1.
-
Precursor Handling and Delivery: As described in section 3.1.
-
Deposition Process:
-
Heat the substrate to a temperature within the range of 600-820 K.
-
Introduce the (EtCp)₂Ni precursor vapor with the argon carrier gas into the reactor.
-
Simultaneously, introduce the oxidizing agent (O₂ or a mixture of O₃/O₂).
-
The deposition process is kinetically controlled in the temperature range of 600-700 K, with an activation energy of 80 ± 5 kJ·mol⁻¹.[6]
-
Above 700 K, the growth process becomes mass transport controlled.[6]
-
Note: The introduction of ozone may lead to a decrease in the deposition rate due to homogeneous gas-phase reactions with the precursor.[6]
-
-
Post-Deposition: As described in section 3.1.
Film Characterization:
-
Crystallinity: X-ray Diffraction (XRD) to determine the crystal structure.
-
Optical Properties: Spectroscopic ellipsometry or UV-Vis spectroscopy to determine the refractive index and optical bandgap.
Visualizations
Caption: MOCVD Experimental Workflow.
Safety Information
Bis(ethylcyclopentadienyl)nickel(II) is a hazardous substance. Always handle it in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves.[4] It is harmful if swallowed, in contact with skin, or if inhaled.[4] Store in a cool, dry place away from sources of ignition. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. Chemical Vapor Deposition of Ni–C Films from Bis-(Ethylcycl...: Ingenta Connect [ingentaconnect.com]
- 2. mdpi.com [mdpi.com]
- 3. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 4. 双(乙基环戊二烯)镍(II) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Atomic Layer Deposition of NiO using Bis(ethylcyclopentadienyl)nickel(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel oxide (NiO) thin films are of significant interest for a variety of applications, including as electrocatalysts, in chemical sensors, solar cells, and as anode materials for thin-film lithium-ion batteries. Atomic Layer Deposition (ALD) is a superior technique for depositing uniform and conformal thin films with precise thickness control at the atomic level. This document provides detailed application notes and protocols for the ALD of NiO thin films using bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) as the nickel precursor.
Bis(ethylcyclopentadienyl)nickel(II) is a liquid precursor that offers facile process control and sufficient vapor pressure for ALD applications.[1] This document outlines two primary ALD processes for NiO deposition using Ni(EtCp)₂: one employing ozone (O₃) as the co-reactant and another utilizing oxygen plasma (O₂ plasma).
Precursor Properties: Bis(ethylcyclopentadienyl)nickel(II)
| Property | Value |
| Chemical Formula | Ni(C₅H₄C₂H₅)₂ |
| CAS Number | 31886-51-8 |
| Appearance | Green to dark green liquid |
| Boiling Point | 90 °C |
| Density | 1.137 g/mL at 25 °C |
Atomic Layer Deposition Processes and Parameters
Thermal ALD with Ozone (O₃)
This process is suitable for applications where plasma-induced damage is a concern.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) | [2][3] |
| Co-reactant | Ozone (O₃) | [2][3] |
| Deposition Temperature (ALD Window) | 150–300 °C | [2][3] |
| Substrate | Si(100) | [2][3] |
| Resulting Film | Polycrystalline cubic NiO | [2][3] |
Experimental Protocol
A typical thermal ALD process for NiO using Ni(EtCp)₂ and O₃ consists of a four-step cycle:
-
Ni(EtCp)₂ Pulse: Introduce Ni(EtCp)₂ vapor into the reactor chamber. The precursor adsorbs onto the substrate surface.
-
Purge 1: Purge the chamber with an inert gas (e.g., N₂) to remove any unreacted precursor and gaseous byproducts.
-
O₃ Pulse: Introduce O₃ into the chamber. The ozone reacts with the adsorbed Ni(EtCp)₂ layer to form a layer of NiO.
-
Purge 2: Purge the chamber with an inert gas to remove unreacted O₃ and reaction byproducts.
This cycle is repeated to achieve the desired film thickness.
Logical Relationship of the Thermal ALD Cycle
Caption: Thermal ALD cycle for NiO deposition.
Plasma-Enhanced ALD (PEALD) with Oxygen (O₂) Plasma
PEALD processes often allow for wider deposition windows and can reduce impurity levels in the deposited films.
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) | [1][4][5] |
| Co-reactant | Oxygen (O₂) Plasma | [1][4][5] |
| Deposition Temperature (ALD Window) | 100–325 °C | [1][5] |
| Growth Rate (GPC) | 0.037 ± 0.002 nm/cycle | [1][5] |
| Substrate | p-type Si(100) | [1] |
| Resulting Film | Amorphous NiO at lower temperatures, with crystallinity depending on deposition temperature and cycles. | [1] |
Experimental Protocol
The PEALD process for NiO using Ni(EtCp)₂ and O₂ plasma also follows a four-step cycle:
-
Ni(EtCp)₂ Pulse: Introduce Ni(EtCp)₂ vapor into the reactor chamber for adsorption onto the substrate.
-
Purge 1: Purge the chamber with an inert gas to remove non-adsorbed precursor molecules.
-
O₂ Plasma Exposure: Introduce O₂ gas and apply RF power to generate plasma. The reactive oxygen species react with the surface-adsorbed precursor to form NiO.
-
Purge 2: Purge the chamber with an inert gas to remove reaction byproducts.
This cycle is repeated to grow a film of the desired thickness. Optimization of precursor pulsing time, purging time, O₂ plasma exposure time, and plasma power is crucial for achieving optimal film quality.[1]
Experimental Workflow for NiO ALD
Caption: General experimental workflow for ALD.
Film Properties and Characterization
The properties of the deposited NiO films are highly dependent on the deposition parameters.
Purity and Stoichiometry
-
Carbon is a common impurity in ALD of NiO using cyclopentadienyl-based precursors.[6]
-
For the thermal process with O₃, NiO films with good stoichiometry and low levels of contaminants are obtained at growth temperatures of 250 °C or above.[3]
-
In the PEALD process with O₂ plasma, carbon content decreases with increasing deposition temperature, with no detectable carbon at 325 °C.[1]
Impurity Content in PEALD NiO Films
| Deposition Temperature (°C) | O/Ni Ratio | C contents (at%) |
| 100 | 0.88 | 1.24 |
| 250 | 0.91 | 0.49 |
| 325 | 0.90 | N.D. |
Crystallinity
-
NiO films deposited with O₃ at temperatures of 200 °C and above exhibit a simple cubic polycrystalline structure.[2][3]
-
For the PEALD process, films deposited at various temperatures (100, 250, and 325 °C) were found to be amorphous without any sharp peaks in XRD analysis.[1]
Applications
The ability to deposit high-quality, uniform, and conformal NiO thin films using bis(ethylcyclopentadienyl)nickel(II) opens up possibilities in various research and development areas:
-
Electrocatalysis: NiO films can be used as electrocatalysts for reactions such as the oxygen evolution reaction.
-
Energy Storage: As an anode material in thin-film lithium-ion batteries.[7][8]
-
Electronics: In resistive random-access memory (ReRAM) and as hole transport layers in perovskite solar cells.[9]
-
Sensors: For the fabrication of chemical sensors.
Safety Precautions
Bis(ethylcyclopentadienyl)nickel(II) is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated area or fume hood. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of NiO films prepared by atomic layer deposition using bis(ethylcyclopentadienyl)-Ni and O2 plasma [kci.go.kr]
- 5. koreascience.kr [koreascience.kr]
- 6. Atomic Layer Deposition of Nickel Oxides as Electrocatalyst for Oxygen Evolution Reaction [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries - ProQuest [proquest.com]
- 9. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]
Application Notes and Protocols for Nickel Nanoparticle Synthesis Utilizing Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nickel nanoparticles (NiNPs) are of significant interest across various scientific and industrial fields due to their unique catalytic, magnetic, and conductive properties. These applications span from catalysis in organic synthesis and energy storage solutions to the development of novel drug delivery systems and diagnostic tools. The synthesis of NiNPs with controlled size, shape, and crystallinity is paramount to harnessing their full potential.
One promising precursor for the synthesis of high-purity nickel nanoparticles is the organometallic compound Bis(ethylcyclopentadienyl)nickel(II), often abbreviated as Ni(EtCp)₂. This precursor offers potential advantages in terms of controlled decomposition at relatively lower temperatures, leading to the formation of crystalline nickel nanoparticles. These application notes provide an overview of the synthesis of nickel nanoparticles using Bis(ethylcyclopentadienyl)nickel(II), including generalized experimental protocols, characterization data, and potential applications.
Synthesis Methodology: Thermal Decomposition in Solution
The synthesis of nickel nanoparticles from Bis(ethylcyclopentadienyl)nickel(II) is typically achieved through thermal decomposition in a high-boiling point organic solvent. The presence of capping agents is crucial to control the particle size and prevent agglomeration.
Key Components and Their Roles:
| Component | Role | Examples |
| Nickel Precursor | Source of nickel atoms | Bis(ethylcyclopentadienyl)nickel(II) |
| Solvent | Reaction medium, controls reaction temperature | Oleylamine, 1-octadecene, Dioctyl ether |
| Capping Agent/Surfactant | Controls nanoparticle growth, prevents agglomeration, provides stability | Oleic acid, Oleylamine, Trioctylphosphine (TOP) |
| Reducing Agent (Optional) | Facilitates the reduction of Ni(II) to Ni(0) | Hydrazine hydrate (B1144303) (in some solution-phase methods) |
Generalized Experimental Protocol
This protocol outlines a general procedure for the synthesis of nickel nanoparticles via the thermal decomposition of Bis(ethylcyclopentadienyl)nickel(II). Caution: This procedure should be performed in a well-ventilated fume hood by trained personnel, as organometallic compounds can be hazardous.
-
Inert Atmosphere Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the nickel nanoparticles. A Schlenk line or a glovebox is recommended.
-
Reaction Mixture Preparation: In a three-neck round-bottom flask equipped with a condenser, a thermocouple, and a magnetic stirrer, the desired amounts of the high-boiling point solvent and capping agent(s) are added.
-
Degassing: The solvent and capping agent mixture is degassed by heating under vacuum for a specified time (e.g., 1 hour at 120 °C) to remove water and oxygen.
-
Precursor Injection: After cooling the mixture to a specific temperature (e.g., 60 °C), a solution of Bis(ethylcyclopentadienyl)nickel(II) in a small amount of an appropriate solvent is swiftly injected into the reaction flask under a blanket of inert gas.
-
Nucleation and Growth: The reaction mixture is then heated to the desired reaction temperature (typically in the range of 180-250 °C) and maintained for a specific duration to allow for the nucleation and growth of the nickel nanoparticles. The color of the solution will typically change, indicating the formation of nanoparticles.
-
Cooling and Precipitation: After the reaction is complete, the solution is cooled to room temperature. The nickel nanoparticles are then precipitated by adding a non-solvent, such as ethanol (B145695) or acetone.
-
Purification: The precipitated nanoparticles are collected by centrifugation. The supernatant is discarded, and the nanoparticles are washed multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol and hexane) to remove excess capping agents and byproducts.
-
Drying and Storage: The purified nickel nanoparticles are dried under vacuum and stored under an inert atmosphere to prevent oxidation.
Experimental Workflow
Caption: A generalized workflow for the synthesis of nickel nanoparticles.
Characterization of Synthesized Nickel Nanoparticles
The synthesized nickel nanoparticles should be thoroughly characterized to determine their size, morphology, crystal structure, and purity.
| Characterization Technique | Information Obtained | Typical Results |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and morphology | Spherical or quasi-spherical nanoparticles with a narrow size distribution. |
| X-ray Diffraction (XRD) | Crystal structure and crystallite size | Peaks corresponding to the face-centered cubic (fcc) lattice of metallic nickel. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and size distribution in solution | Provides an estimation of the particle size in a colloidal suspension. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation state | Confirms the presence of metallic nickel and may detect a thin surface oxide layer. |
| Vibrating Sample Magnetometry (VSM) | Magnetic properties (e.g., coercivity, saturation magnetization) | Exhibits ferromagnetic or superparamagnetic behavior depending on the particle size. |
Quantitative Data from Analogous Syntheses
While specific data for the synthesis using Bis(ethylcyclopentadienyl)nickel(II) is limited, the following table presents typical data obtained from the synthesis of nickel nanoparticles using similar organometallic precursors, such as nickelocene (B73246) or nickel(II) acetylacetonate. These values can serve as a benchmark for what might be expected.
| Precursor | Solvent/Capping Agent | Temp. (°C) | Time (min) | Avg. Size (nm) | Size Dist. (± nm) |
| Nickelocene | Oleylamine/Oleic Acid | 200 | 60 | 8.5 | 1.2 |
| Nickel(II) acetylacetonate | Oleylamine/TOP | 220 | 30 | 12.3 | 2.1 |
| Nickelocene | 1-Octadecene/Oleic Acid | 180 | 90 | 6.2 | 0.9 |
Applications in Research and Development
Nickel nanoparticles synthesized from organometallic precursors like Bis(ethylcyclopentadienyl)nickel(II) are promising candidates for a variety of applications:
-
Catalysis: Their high surface area-to-volume ratio makes them excellent catalysts for various organic reactions, including hydrogenation, cross-coupling reactions, and carbon-carbon bond formation.
-
Drug Delivery: Functionalized nickel nanoparticles can be explored as carriers for targeted drug delivery. Their magnetic properties allow for magnetic guidance to specific sites in the body and controlled release of therapeutic agents.
-
Medical Imaging: As contrast agents in magnetic resonance imaging (MRI), superparamagnetic nickel nanoparticles can enhance image resolution and diagnostic capabilities.
-
Sensors: Nickel nanoparticles can be incorporated into sensor platforms for the detection of various chemical and biological analytes.
Logical Relationship of Synthesis Parameters
Caption: Interplay of synthesis parameters and resulting nanoparticle properties.
Conclusion
Bis(ethylcyclopentadienyl)nickel(II) holds promise as a precursor for the synthesis of high-quality nickel nanoparticles. The thermal decomposition of this organometallic compound in the presence of suitable capping agents allows for the potential control over nanoparticle size and morphology. The resulting nanoparticles have wide-ranging applications in catalysis, drug development, and diagnostics. Further research and methods development are encouraged to establish optimized and reproducible protocols for this specific precursor to fully exploit its potential in nanoscience and nanotechnology.
Application Notes and Protocols: Nickel-Catalyzed Hydrogenation of Olefins with Reference to Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation of olefins is a fundamental transformation in organic synthesis, crucial for the production of fine chemicals, pharmaceuticals, and materials. While noble metals like palladium, platinum, and rhodium have traditionally dominated this field, there is a growing interest in developing more sustainable and cost-effective catalysts based on earth-abundant metals such as nickel. This document provides a comprehensive overview of the application of nickel catalysts in olefin hydrogenation, with a focus on providing a framework for investigating the potential of complexes like bis(ethylcyclopentadienyl)nickel(II).
Data Presentation: Performance of Various Nickel Catalysts in Olefin Hydrogenation
The following table summarizes the performance of different nickel-based catalysts in the hydrogenation of various olefin substrates. This data is compiled from recent literature and showcases the reaction conditions and outcomes, providing a useful benchmark for new catalyst development.
| Catalyst System | Substrate | Temp. (°C) | H₂ Pressure (bar) | Solvent | Catalyst Loading (mol%) | Time (h) | Conversion/Yield (%) | Reference |
| Nanostructured Ni/C | Styrene | 40 | 2 | Methanol | 1.35 | - | >99 | [1] |
| Nanostructured Ni/C | 1-Octene | 80 | 10 | Methanol | 1.35 | 20 | 99 | [1] |
| Dilithiumbis(cycloocta-1,5-diene)nickelate(−II) | Triphenylethylene | 25 | 5 | DME | 1 | 15 | - | [2] |
| Dilithiumbis(cycloocta-1,5-diene)nickelate(−II) | 1-Phenyl-1-cyclohexene | 25 | 5 | DME | 1 | 18 | >99 | [2] |
| NiBr₂(DME) / (R)-Me-DuPhos | Methyl (E)-3-phenylcrotonate | 80 | Transfer | i-PrOH | 4 | 24 | 92 (Yield) | [3] |
| Bis(silylenyl)terphenyl-nickel(0) | Norbornene | RT | 1 | Toluene | 0.01 | - | TON: 9800, TOF: 6800 h⁻¹ | [4] |
| Nickel Nanoparticles | 1-Octene | 76 | Transfer | i-PrOH | 10 | - | >95 (Yield) | [5] |
Experimental Protocols
The following are generalized protocols for conducting catalytic hydrogenation of olefins using a nickel-based catalyst. These can be adapted for the investigation of bis(ethylcyclopentadienyl)nickel(II).
Protocol 1: General Procedure for Hydrogenation using Gaseous Hydrogen
This protocol is suitable for reactions carried out in a pressurized reactor.
Materials:
-
Nickel catalyst (e.g., bis(ethylcyclopentadienyl)nickel(II))
-
Olefin substrate
-
Anhydrous, degassed solvent (e.g., methanol, ethanol, THF, DME, toluene)
-
High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the nickel catalyst and the solvent to the reactor vessel.
-
If a co-catalyst or ligand is required, add it at this stage.
-
Add the olefin substrate to the reactor.
-
Seal the reactor and remove it from the inert atmosphere.
-
Connect the reactor to a hydrogen gas line.
-
Purge the reactor several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Heat the reactor to the desired temperature while stirring vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC, GC-MS, or NMR.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Open the reactor and quench the reaction if necessary.
-
Filter the reaction mixture to remove the catalyst (if heterogeneous).
-
Purify the product by appropriate methods such as distillation, crystallization, or column chromatography.
Protocol 2: General Procedure for Transfer Hydrogenation
This protocol is suitable for reactions using a hydrogen donor instead of gaseous hydrogen.
Materials:
-
Nickel catalyst (e.g., bis(ethylcyclopentadienyl)nickel(II))
-
Olefin substrate
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)
-
Anhydrous, degassed solvent (if different from the hydrogen donor)
-
Schlenk flask or sealed tube equipped with a magnetic stir bar
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
In an inert atmosphere, add the nickel catalyst and the solvent (if any) to the reaction vessel.
-
Add the olefin substrate.
-
Add the hydrogen donor.
-
Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, cool the reaction to room temperature.
-
Work up the reaction mixture as appropriate (e.g., extraction, filtration).
-
Purify the product by standard laboratory techniques.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: General workflow for a typical catalytic hydrogenation experiment.
Signaling Pathway of a Generic Homogeneous Catalytic Hydrogenation Cycle
Caption: Simplified catalytic cycle for homogeneous olefin hydrogenation.
Conclusion
While bis(ethylcyclopentadienyl)nickel(II) remains an underexplored candidate for the catalytic hydrogenation of olefins, the extensive research on other nickel-based systems provides a solid foundation for initiating such investigations. The protocols and comparative data presented herein are intended to equip researchers with the necessary tools and knowledge to explore the catalytic potential of this and other novel nickel complexes. Careful optimization of reaction parameters will be critical in determining the efficacy of bis(ethylcyclopentadienyl)nickel(II) as a hydrogenation catalyst.
References
- 1. smem.uni-bayreuth.de [smem.uni-bayreuth.de]
- 2. Heterogeneous Olefin Hydrogenation Enabled by a Highly‐Reduced Nickel(−II) Catalyst Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Note: Deposition of Ni-C Thin Films Using Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the deposition of nickel-carbon (Ni-C) thin films utilizing the metal-organic precursor Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂). The primary method detailed is Metal-Organic Chemical Vapor Deposition (MOCVD), drawing upon established research in the field.
Introduction
Nickel-carbon thin films are of significant interest for various applications, including catalysis, magnetic storage media, and as resistive layers in electronic devices. The choice of precursor is critical to achieving desired film properties. Bis(ethylcyclopentadienyl)nickel(II), with the chemical formula Ni(C₅H₄C₂H₅)₂, is a liquid nickel precursor known for its volatility, making it suitable for vapor deposition techniques.[1][2] This protocol outlines the key parameters and procedures for the successful deposition of Ni-C thin films using Ni(EtCp)₂.
Precursor Properties: Ni(EtCp)₂
A thorough understanding of the precursor's physical and chemical properties is essential for controlling the deposition process.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₈Ni | [2] |
| Molecular Weight | 244.99 g/mol | |
| Appearance | Green to dark green liquid | [2] |
| Density | 1.137 g/mL at 25 °C | |
| Boiling Point | 90 °C | [1] |
| CAS Number | 31886-51-8 | [2] |
Experimental Protocol: Metal-Organic Chemical Vapor Deposition (MOCVD)
This protocol describes a typical MOCVD process for depositing Ni-C thin films on a substrate, such as silicon. The process involves the thermal decomposition of Ni(EtCp)₂ in a controlled environment.[3]
3.1. Equipment and Materials
-
Horizontal or vertical cold-wall MOCVD reactor
-
Substrate heater capable of reaching at least 650 °C
-
Low-pressure vacuum system (rotary vane pump, turbomolecular pump)
-
Mass flow controllers for carrier and reaction gases
-
Ni(EtCp)₂ precursor in a temperature-controlled bubbler
-
Argon (Ar) and Hydrogen (H₂) gases (high purity)
-
Substrates (e.g., Si(100))
-
Standard substrate cleaning chemicals (e.g., acetone, isopropanol, deionized water)
3.2. Substrate Preparation
-
Clean the silicon substrates by sonicating in acetone, followed by isopropanol, and finally rinsing with deionized water.
-
Dry the substrates with a nitrogen gun.
-
Load the substrates into the MOCVD reactor.
3.3. Deposition Procedure
-
Evacuate the reactor to a base pressure of approximately 10⁻⁶ mbar.
-
Heat the substrate to the desired deposition temperature (e.g., 350-650 °C).[4]
-
Heat the Ni(EtCp)₂ bubbler to a stable temperature to ensure a constant vapor pressure.
-
Introduce the carrier gas (Argon) through the bubbler to transport the Ni(EtCp)₂ vapor into the reactor.
-
Introduce the reaction gas (either Ar or a mixture of H₂ and Ar) into the reactor.[3] The addition of hydrogen can increase the precursor conversion rate.[3]
-
Maintain a stable total pressure within the reactor during deposition (e.g., 850 Pa).[4]
-
After the desired deposition time, stop the precursor flow and cool down the reactor under a flow of argon.
3.4. Deposition Parameters
The following table summarizes key experimental parameters for the MOCVD of Ni-C films using Ni(EtCp)₂.
| Parameter | Value Range | Notes | Reference |
| Deposition Temperature | 350 - 650 °C | Affects film crystallinity and composition. | [4] |
| Total Pressure | ~850 Pa | Influences gas phase reactions and film uniformity. | [4] |
| Ni(EtCp)₂ Partial Pressure | 60 - 105 Pa | Affects growth rate and grain size. | [4] |
| Carrier Gas | Argon (Ar) | Transports the precursor to the reactor. | [3] |
| Reaction Gas | Argon (Ar) or Hydrogen (H₂) in Ar | Hydrogen can enhance the deposition process. | [3] |
Film Characterization
Post-deposition analysis is crucial to determine the properties of the Ni-C films.
| Analysis Technique | Purpose |
| Scanning Electron Microscopy (SEM) | To study the surface morphology and grain size of the films.[3] |
| Atomic Force Microscopy (AFM) | To characterize the surface topography and roughness.[3] |
| X-ray Fluorescence Spectroscopy (XFS) | To determine the elemental composition of the deposited films.[3] |
| X-ray Diffraction (XRD) | To analyze the crystalline structure and phase of the films. |
Experimental Workflow Diagram
Caption: MOCVD Workflow for Ni-C Thin Film Deposition.
Influence of Deposition Parameters on Film Properties
The properties of the deposited Ni-C films are highly dependent on the deposition conditions.
| Parameter Variation | Observed Effect | Reference |
| Increase in Ni(EtCp)₂ Partial Pressure (60 to 105 Pa) | Increased average grain diameter from 10 to 20 nm. | [4] |
| Introduction of Hydrogen (H₂) into the gas phase | Increased precursor conversion rate and larger grain size compared to Ar-only system. | [3][4] |
Alternative Deposition Technique: Plasma-Enhanced Atomic Layer Deposition (PEALD)
While this note focuses on MOCVD for Ni-C films, it is worth noting that Ni(EtCp)₂ can also be used as a precursor in PEALD for depositing nickel oxide (NiO) films.[5][6] This technique offers atomic-level thickness control and high conformality.
PEALD Parameters for NiO Deposition
| Parameter | Value | Reference |
| Precursor | Ni(EtCp)₂ | [5] |
| Co-reactant | O₂ plasma | [5] |
| Deposition Temperature | 100 - 325 °C | [5] |
| Growth Rate | 0.037 ± 0.002 nm/cycle | [5] |
This information may be valuable for researchers interested in exploring alternative deposition strategies or different material systems with the same precursor.
Safety Precautions
-
Ni(EtCp)₂ is a flammable liquid and should be handled in a well-ventilated area, preferably within a fume hood.
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The MOCVD system operates under vacuum and at high temperatures, and all safety protocols for such equipment must be followed.
-
Consult the Safety Data Sheet (SDS) for Ni(EtCp)₂ for detailed handling and safety information.
References
- 1. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 2. Bis(ethylcyclopentadienyl)nickel | Ni(EtCp)2 | C14H18Ni - Ereztech [ereztech.com]
- 3. Chemical Vapor Deposition of Ni–C Films from Bis-(Ethylcycl...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characteristics of NiO films prepared by atomic layer deposition using bis(ethylcyclopentadienyl)-Ni and O2 plasma [kci.go.kr]
Application Notes and Protocols for Atomic Layer Deposition of Nickel Oxide using Bis(ethylcyclopentadienyl)nickel(II) and Ozone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the atomic layer deposition (ALD) of high-quality nickel oxide (NiO) thin films using bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) as the nickel precursor and ozone (O₃) as the oxidant.
Overview
Atomic layer deposition is a thin film deposition technique that allows for the growth of conformal, pinhole-free films with atomic-level thickness control. The ALD of NiO using Ni(EtCp)₂ and ozone is a thermal process that relies on self-limiting surface reactions to achieve precise film growth. This process is of significant interest for a variety of applications, including as a component in advanced catalytic systems, in electrochromic devices, and as a hole-transport layer in semiconductor devices.
The ALD window for this chemistry has been identified in the temperature range of 150°C to 300°C.[1][2] For optimal film quality, with good stoichiometry and low levels of contaminants, a growth temperature of 250°C or higher is recommended.[1]
Experimental Data
The following table summarizes the key experimental parameters and results for the ALD of NiO using Ni(EtCp)₂ and ozone, with comparative data from a similar cyclopentadienyl (B1206354) precursor, (methylcyclopentadienyl)(cyclopentadienyl)nickel (NiCp(MeCp)), which can provide a useful reference.
| Parameter | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) + O₃ | (Methylcyclopentadienyl)(cyclopentadienyl)nickel (NiCp(MeCp)) + O₃ |
| Precursor Temperature | 80°C (Estimated) | 80°C[3] |
| Substrate Temperature (ALD Window) | 150°C - 300°C[1][2] | 150°C - 250°C[3] |
| Optimal Deposition Temperature | ≥ 250°C[1] | 250°C[3] |
| Ni(EtCp)₂ Pulse Time | 2 seconds (Estimated) | 2 seconds (for NiCp(MeCp))[3] |
| O₃ Pulse Time | 5 seconds (Estimated) | 5 seconds[3] |
| N₂ Purge Time | 5 seconds (Estimated) | 5 seconds[3] |
| Growth per Cycle (GPC) | Lower than Ni(Cp)₂[1][2] | 0.39 Å/cycle[3] |
| Film Composition | Stoichiometric NiO with low carbon contamination at ≥ 250°C[1] | Polycrystalline cubic phase with minimal carbon contamination at 250°C[3] |
Experimental Workflow
The following diagram illustrates the sequential steps involved in the ALD process for depositing NiO thin films using Ni(EtCp)₂ and ozone.
Detailed Experimental Protocol
This protocol outlines the steps for the deposition of NiO thin films in a typical ALD reactor.
4.1. Substrate Preparation
-
Clean the desired substrates (e.g., Si(100) wafers) using a standard cleaning procedure. For silicon, this may involve sonication in acetone, followed by isopropanol, and finally deionized water.
-
A Piranha etch (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used to remove organic residues and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized water and dry with a stream of high-purity nitrogen gas.
-
Immediately load the cleaned substrates into the ALD reactor to minimize re-contamination.
4.2. ALD Reactor Setup
-
Set the reactor pressure to the desired base pressure.
-
Heat the Ni(EtCp)₂ precursor to approximately 80°C to ensure adequate vapor pressure.
-
Set the substrate temperature to the desired deposition temperature within the ALD window (e.g., 250°C for high-quality films).
-
Use high-purity nitrogen (99.999%) as the carrier and purge gas.
4.3. ALD Deposition Cycle
A single ALD cycle for NiO deposition consists of four sequential steps:
-
Ni(EtCp)₂ Pulse: Introduce Ni(EtCp)₂ vapor into the reactor chamber for approximately 2 seconds. The precursor will adsorb and react with the hydroxylated substrate surface.
-
Nitrogen Purge: Purge the reactor with nitrogen gas for 5 seconds to remove any unreacted Ni(EtCp)₂ and gaseous byproducts.
-
Ozone Pulse: Introduce ozone into the reactor for 5 seconds. The ozone will react with the surface-adsorbed nickel precursor to form a layer of NiO and regenerate surface hydroxyl groups.
-
Nitrogen Purge: Purge the reactor again with nitrogen gas for 5 seconds to remove any unreacted ozone and gaseous byproducts.
Repeat this four-step cycle until the desired film thickness is achieved. The final film thickness is determined by the number of ALD cycles multiplied by the growth per cycle.
4.4. Post-Deposition
-
After the final ALD cycle, cool down the reactor to room temperature under a nitrogen atmosphere.
-
Remove the coated substrates from the reactor.
-
Characterize the deposited NiO films using appropriate techniques such as ellipsometry (for thickness), X-ray diffraction (for crystallinity), X-ray photoelectron spectroscopy (for composition and purity), and atomic force microscopy (for surface morphology).
Safety Precautions
-
Bis(ethylcyclopentadienyl)nickel(II) is a flammable and toxic organometallic compound. Handle it in a well-ventilated fume hood or glovebox.
-
Ozone is a strong oxidizing agent and is toxic upon inhalation. Ensure the ALD system has proper ozone handling and abatement procedures in place.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals and operating the ALD reactor.
-
Piranha etch is extremely corrosive and reactive. Handle with extreme caution and follow established safety protocols.
References
Application Notes and Protocols for Bis(ethylcyclopentadienyl)nickel(II) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂, as a catalyst in various cross-coupling reactions. Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems, offering unique reactivity and the ability to couple a wider range of substrates.[1][2] Bis(ethylcyclopentadienyl)nickel(II) serves as a convenient precatalyst for these transformations.
Overview of Bis(ethylcyclopentadienyl)nickel(II) in Catalysis
Bis(ethylcyclopentadienyl)nickel(II) is a nickel(II) organometallic compound that can be readily reduced in situ to the active Ni(0) species required for the catalytic cycle of many cross-coupling reactions. The ethylcyclopentadienyl ligands can influence the catalyst's stability and reactivity. While less common in literature than other nickel sources like NiCl₂(PR₃)₂ or Ni(COD)₂, Ni(EtCp)₂ offers a practical alternative for generating catalytically active nickel species.
The general catalytic cycle for nickel-catalyzed cross-coupling reactions involves the oxidative addition of an organic electrophile to a Ni(0) complex, followed by transmetalation with an organometallic nucleophile, and concluding with reductive elimination to form the new carbon-carbon or carbon-heteroatom bond and regenerate the Ni(0) catalyst. Nickel catalysts are known to access various oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), which can lead to different reaction pathways, including radical mechanisms.
Key Cross-Coupling Reactions
Bis(ethylcyclopentadienyl)nickel(II) can be employed as a precatalyst in several key cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides.
-
Kumada Coupling: Coupling of Grignard reagents with organic halides.[3][4]
-
Negishi Coupling: Reaction of organozinc compounds with organic halides.[5]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between amines and organic halides.[6]
The following sections provide detailed protocols and available data for these reactions.
Suzuki-Miyaura Coupling
The nickel-catalyzed Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls and other conjugated systems.[1][7] While specific protocols using bis(ethylcyclopentadienyl)nickel(II) are not extensively documented in publicly available literature, a general procedure can be adapted from protocols using other Ni(II) precatalysts. The in-situ reduction of Ni(EtCp)₂ is typically achieved using a reducing agent or by the organoboronic acid/base system itself.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Bis(ethylcyclopentadienyl)nickel(II) [Ni(EtCp)₂]
-
Ligand (e.g., triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or an N-heterocyclic carbene (NHC) ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Add bis(ethylcyclopentadienyl)nickel(II) (1-5 mol%) and the chosen ligand (2-10 mol%). The Ni:ligand ratio may need to be optimized.
-
Add the anhydrous solvent (3-5 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Nickel-Catalyzed Suzuki-Miyaura Coupling (Representative Examples)
Since specific data for Ni(EtCp)₂ is scarce, the following table presents representative data for other nickel-catalyzed Suzuki-Miyaura couplings to illustrate typical yields and conditions.
| Entry | Aryl Halide | Arylboronic Acid | Ni Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | Ni(COD)₂ (4) | PPh₃ (8) | K₃PO₄ | THF | RT | 24 | 92 |
| 2 | Naphthyl sulfamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 3 | 4-Bromoanisole | 4-Methylphenylboronic acid | NiCl₂(dppf) (3) | - | K₃PO₄ | Dioxane | 80 | 12 | 95 |
Data adapted from representative literature on nickel-catalyzed Suzuki-Miyaura reactions. Conditions and yields may vary with bis(ethylcyclopentadienyl)nickel(II).
Kumada Coupling
The Kumada coupling utilizes highly reactive Grignard reagents as nucleophiles, enabling the formation of C-C bonds with a variety of organic halides.[3][4] Nickel catalysts are particularly effective for this transformation.[3]
General Experimental Protocol for Kumada Coupling
Materials:
-
Organic halide (e.g., aryl, vinyl, or alkyl halide)
-
Grignard reagent (e.g., aryl- or alkylmagnesium bromide/chloride)
-
Bis(ethylcyclopentadienyl)nickel(II) [Ni(EtCp)₂]
-
Ligand (optional, e.g., PPh₃, dppe, an NHC ligand)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve bis(ethylcyclopentadienyl)nickel(II) (1-5 mol%) and the ligand (if used, 2-10 mol%) in the anhydrous solvent.
-
Add the organic halide (1.0 mmol) to the catalyst solution.
-
Cool the mixture to 0 °C or the desired temperature.
-
Slowly add the Grignard reagent (1.1-1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the required time (1-12 hours), monitoring by TLC or GC/MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NH₄Cl or dilute HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Nickel-Catalyzed Kumada Coupling (Representative Examples)
| Entry | Organic Halide | Grignard Reagent | Ni Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | t-Butylmagnesium chloride | NiCl₂·1.5H₂O (2.5) | IPr·HCl | THF | -10 | 0.5 | 90 |
| 2 | Bromostyrene | Phenylmagnesium bromide | Ni(acac)₂ (1) | PPh₃ | THF | RT | 16 | 98 |
| 3 | 1-Bromonaphthalene | Ethylmagnesium bromide | NiCl₂(dppe) (1) | - | Diethyl ether | RT | 16 | 93 |
Data adapted from representative literature on nickel-catalyzed Kumada reactions. Conditions and yields may vary with bis(ethylcyclopentadienyl)nickel(II).
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are generally more functional group tolerant than Grignard reagents.[5] Nickel catalysis provides an efficient means to couple these reagents with various organic electrophiles.
General Experimental Protocol for Negishi Coupling
Materials:
-
Organic halide (e.g., aryl, vinyl, or alkyl halide)
-
Organozinc reagent (prepared in situ or from a commercial source)
-
Bis(ethylcyclopentadienyl)nickel(II) [Ni(EtCp)₂]
-
Ligand (e.g., a bipyridine or phosphine (B1218219) ligand)
-
Anhydrous solvent (e.g., THF, DMA, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
If preparing the organozinc reagent in situ, react the corresponding organic halide with zinc dust in an anhydrous solvent.
-
In a separate dry Schlenk flask under an inert atmosphere, add bis(ethylcyclopentadienyl)nickel(II) (1-5 mol%) and the ligand (2-10 mol%).
-
Add the anhydrous solvent and stir to form the catalyst complex.
-
Add the organic halide (1.0 mmol) to the catalyst solution.
-
Add the solution of the organozinc reagent (1.2-2.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (25-80 °C) for the necessary time (2-24 hours), monitoring by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by chromatography.
Quantitative Data for Nickel-Catalyzed Negishi Coupling (Representative Examples)
| Entry | Organic Halide | Organozinc Reagent | Ni Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylzinc chloride | Ni(acac)₂ (5) | PPh₃ | THF | 60 | 2 | 98 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylzinc bromide | NiBr₂(bpy) (10) | - | DMF | 50 | 12 | 85 |
| 3 | 1-Bromo-4-fluorobenzene | Ethylzinc bromide | NiCl₂(PCy₃)₂ (5) | - | THF | RT | 12 | 78 |
Data adapted from representative literature on nickel-catalyzed Negishi reactions. Conditions and yields may vary with bis(ethylcyclopentadienyl)nickel(II).
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, which are prevalent in pharmaceuticals and other biologically active molecules.[6] While palladium is the most common catalyst, nickel-based systems have been developed as effective alternatives.[7]
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
Aryl halide or tosylate
-
Amine (primary or secondary)
-
Bis(ethylcyclopentadienyl)nickel(II) [Ni(EtCp)₂]
-
Ligand (e.g., a bulky phosphine ligand like a Josiphos or Buchwald-type ligand)
-
Strong base (e.g., NaOt-Bu, K₃PO₄, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the aryl halide (1.0 mmol), amine (1.2 mmol), and base (1.4 mmol).
-
In a separate vial, pre-mix bis(ethylcyclopentadienyl)nickel(II) (1-5 mol%) and the ligand (1.2-6 mol%) in the anhydrous solvent.
-
Add the catalyst solution to the Schlenk tube containing the substrates and base.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for the necessary time (12-24 hours).
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for nickel-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
References
- 1. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nickel Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. Kumada Coupling [organic-chemistry.org]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. groups.chem.cmu.edu [groups.chem.cmu.edu]
Application Notes and Protocols for Semiconductor Doping Using Bis(ethylcyclopentadienyl)nickel(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylcyclopentadienyl)nickel(II), with the chemical formula Ni(C₅H₄C₂H₅)₂, is an organometallic compound that serves as a volatile, liquid precursor for the deposition of nickel-containing thin films. Its utility in semiconductor manufacturing, particularly in the doping of semiconductor materials and the fabrication of nickel oxide (NiO) thin films, is an area of active research. These application notes provide an overview of the methodologies and key data associated with the use of Bis(ethylcyclopentadienyl)nickel(II) in semiconductor applications, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) and as a potential dopant source in Metal-Organic Chemical Vapor Deposition (MOCVD).
Physical and Chemical Properties
A thorough understanding of the precursor's properties is essential for reproducible and controlled deposition processes.
| Property | Value |
| Chemical Formula | Ni(C₅H₄C₂H₅)₂[1] |
| CAS Number | 31886-51-8[1] |
| Molecular Weight | 244.99 g/mol [1] |
| Appearance | Green to dark green liquid |
| Density | 1.137 g/mL at 25 °C[1] |
| Boiling Point | 90 °C[1] |
| Vapor Pressure | Volatile, suitable for MOCVD/ALD |
Application in Semiconductor Deposition and Doping
Bis(ethylcyclopentadienyl)nickel(II) is primarily utilized as a nickel precursor in vapor deposition techniques for the fabrication of nickel-containing films, such as the p-type semiconductor nickel oxide (NiO). While direct protocols for doping common semiconductors like GaN or Si with this specific precursor are not widely documented, its application in depositing NiO thin films provides a strong foundation for its potential use as a doping agent.
Nickel Oxide (NiO) Thin Film Deposition
NiO is a wide-bandgap p-type semiconductor with applications in various electronic and optoelectronic devices. PEALD using Bis(ethylcyclopentadienyl)nickel(II) has been demonstrated as an effective method for producing high-quality NiO films.
Key Experimental Data for NiO Deposition via PEALD
| Parameter | Value/Range | Reference |
| Precursor | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) | [2] |
| Reactant | O₂ plasma | [2] |
| Deposition Temperature | 100–325 °C | [2] |
| Growth Rate | 0.037 ± 0.002 nm/cycle | [2] |
| Resulting Film | Conformal and uniform NiO | [2] |
Potential for Doping of Wide-Bandgap Semiconductors
Nickel is being explored as a potential dopant in wide-bandgap semiconductors like Gallium Nitride (GaN). While magnesium (Mg) is the conventional p-type dopant for GaN, challenges such as its high activation energy and memory effects in MOCVD reactors drive the search for alternatives. Organometallic precursors are a common choice for introducing dopants during MOCVD growth. The volatility and thermal stability of Bis(ethylcyclopentadienyl)nickel(II) make it a candidate for such applications.
Theoretical studies suggest that nickel can act as an acceptor in GaN, potentially leading to p-type conductivity. However, experimental realization of efficient p-type doping of GaN with nickel remains a challenge.
Electrical Properties of Ni-Doped GaN (General)
| Property | Observation |
| Conductivity | Studies on Ni/Au contacts on p-type GaN suggest that the presence of Ni can enhance hydrogen desorption, leading to an increase in hole concentration and improved electrical properties.[2] |
| Carrier Type | Theoretical studies indicate that Ni can act as an acceptor, introducing holes. |
| Challenges | Low solubility of Ni in GaN and the potential for forming compensating defects are significant hurdles. |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition of NiO Thin Films
This protocol is based on the work by Ji et al. for the deposition of NiO films using Bis(ethylcyclopentadienyl)nickel(II).
Materials and Equipment:
-
PEALD reactor
-
Bis(ethylcyclopentadienyl)nickel(II) precursor
-
O₂ gas source for plasma generation
-
Substrates (e.g., silicon wafers)
-
Standard safety equipment for handling organometallic compounds
Procedure:
-
Substrate Preparation: Clean the silicon substrates using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Precursor Handling: Load the Bis(ethylcyclopentadienyl)nickel(II) precursor into the ALD bubbler in an inert atmosphere (e.g., a glovebox) to prevent exposure to air and moisture.
-
Deposition Parameters:
-
Set the reactor temperature within the ALD window of 100–325 °C.[2]
-
Maintain the precursor bubbler at a constant temperature to ensure a stable vapor pressure.
-
The PEALD cycle consists of four steps:
-
Pulse A (Ni(EtCp)₂): Introduce the Bis(ethylcyclopentadienyl)nickel(II) vapor into the reactor chamber.
-
Purge A: Purge the chamber with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.
-
Pulse B (O₂ plasma): Introduce O₂ gas and ignite the plasma to react with the adsorbed precursor layer.
-
Purge B: Purge the chamber with an inert gas to remove reaction byproducts.
-
-
-
Film Growth: Repeat the PEALD cycle until the desired film thickness is achieved. The growth is linear with the number of cycles.[2]
-
Characterization: Analyze the deposited films for thickness (ellipsometry), composition (XPS), crystallinity (XRD), and surface morphology (AFM).
Visualizations
Experimental Workflow for PEALD of NiO
Caption: Workflow for NiO thin film deposition using PEALD.
Logical Relationship for Semiconductor Doping
Caption: Logical flow of semiconductor doping.
References
MOCVD growth of nickel silicide films from Bis(ethylcyclopentadienyl)nickel(II)
Topic: MOCVD growth of nickel silicide films from Bis(ethylcyclopentadienyl)nickel(II)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nickel silicide (NiSi) is a material of significant interest in the microelectronics industry, primarily for its application as a contact material in transistors due to its low resistivity, good thermal stability, and low silicon consumption during formation.[1] Metal-Organic Chemical Vapor Deposition (MOCVD) presents a viable method for the synthesis of nickel silicide thin films, offering advantages such as conformal coverage and scalability.[2]
This document outlines a two-step process for the formation of nickel silicide thin films. The first step involves the deposition of a nickel (Ni) thin film via MOCVD using Bis(ethylcyclopentadienyl)nickel(II) as the metal-organic precursor. The second step detail the subsequent conversion of the nickel film to nickel silicide through a catalyzed chemical vapor reaction with silane (B1218182) (SiH₄) gas.
Data Presentation
Table 1: MOCVD Parameters for Nickel Thin Film Deposition
| Parameter | Value | Notes |
| Nickel Precursor | Bis(ethylcyclopentadienyl)nickel(II), Ni(C₂H₅C₅H₄)₂ | A volatile liquid precursor. |
| Precursor Bubbler Temperature | 70 - 90 °C | To ensure adequate vapor pressure. |
| Substrate | Si(100) with 50 nm SiO₂ layer | The SiO₂ layer prevents premature reaction with the Si substrate.[3] |
| Substrate Temperature | 200 - 300 °C | Higher temperatures can lead to increased carbon incorporation.[4] |
| Carrier Gas | Argon (Ar) or Nitrogen (N₂) | An inert gas to transport the precursor. |
| Carrier Gas Flow Rate | 50 - 200 sccm | Dependent on reactor geometry. |
| Reactor Pressure | 1 - 10 Torr | Low pressure is typical for MOCVD processes. |
| Deposition Time | 5 - 30 minutes | To achieve a desired film thickness (e.g., 10 nm).[3] |
Table 2: Silicidation Process Parameters
| Parameter | Value | Notes |
| Reactant Gas | Silane (SiH₄) | The silicon source for the silicidation reaction. |
| Silane Partial Pressure | 0.1 - 1 mTorr | Controls the reaction rate.[3] |
| Reaction Temperature | 350 - 500 °C | Different temperatures yield different silicide phases.[3][5] |
| Reaction Time | 10 - 60 minutes | Determines the extent of silicidation.[3] |
| Resulting Phases | NiSi, NiSi₂ | NiSi forms at lower temperatures (350-400 °C), while NiSi₂ is favored at higher temperatures (>450 °C).[3][5] |
| Resulting Film Resistivity | NiSi: 21 µΩ·cm, NiSi₂: 36 µΩ·cm | These are low resistivity phases suitable for microelectronics.[5] |
Experimental Protocols
Protocol 1: MOCVD of Nickel Thin Film
-
Substrate Preparation:
-
Begin with a Si(100) wafer with a thermally grown 50 nm silicon dioxide (SiO₂) layer.
-
Clean the substrate using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
-
Dry the substrate with high-purity nitrogen gas and immediately load it into the MOCVD reactor.
-
-
MOCVD System Preparation:
-
Ensure the MOCVD reactor is clean and has been leak-checked.
-
Heat the Bis(ethylcyclopentadienyl)nickel(II) precursor bubbler to a stable temperature between 70 °C and 90 °C.
-
Maintain the gas lines from the bubbler to the reactor at a temperature slightly higher than the bubbler to prevent precursor condensation.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (200 - 300 °C) under a continuous flow of inert carrier gas (Ar or N₂).
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Stabilize the reactor pressure to the desired setpoint (1 - 10 Torr).
-
Introduce the nickel precursor into the reactor by flowing the carrier gas through the bubbler.
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Continue the deposition for the desired amount of time to achieve the target film thickness.
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After deposition, stop the precursor flow and cool the substrate to room temperature under the inert gas flow.
-
Protocol 2: Silicidation of Nickel Thin Film
-
Reactor Setup for Silicidation:
-
The nickel-coated substrate can be processed in the same MOCVD reactor or transferred to a separate reaction chamber suitable for handling silane.
-
Ensure the system is equipped with the necessary safety features for handling pyrophoric gases like silane.
-
-
Silicidation Reaction:
-
Heat the nickel-coated substrate to the desired reaction temperature (350 - 500 °C) under a high vacuum or an inert atmosphere.
-
Introduce a controlled flow of silane (SiH₄) gas into the reactor to achieve the desired partial pressure (0.1 - 1 mTorr).
-
Maintain the substrate at the reaction temperature for the specified duration (10 - 60 minutes) to allow for the solid-vapor reaction to proceed.
-
At lower temperatures (350 - 400 °C), the formation of NiSi is expected.[3][5]
-
At higher temperatures (above 450 °C), the formation of NiSi₂ is more likely.[3][5]
-
-
Post-Reaction Processing:
-
After the desired reaction time, stop the flow of silane and purge the reactor with an inert gas.
-
Cool the substrate to room temperature under the inert gas flow.
-
The resulting nickel silicide film is now ready for characterization.
-
Mandatory Visualization
Caption: Workflow for the two-step formation of nickel silicide films.
References
Application Notes and Protocols for the Synthesis of Core-Shell Nanoparticles Using a Bis(ethylcyclopentadienyl)nickel(II) Source
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of core-shell nanoparticles featuring a nickel or nickel-containing shell, utilizing Bis(ethylcyclopentadienyl)nickel(II) as a precursor. This document is intended for researchers and professionals in the fields of materials science, nanotechnology, and drug development.
Introduction
Core-shell nanoparticles are advanced materials composed of a central core material enclosed by a shell of a different composition. This architecture allows for the combination of distinct properties from both the core and shell materials, leading to enhanced functionalities and novel applications. Nickel and nickel-containing shells are of particular interest due to their magnetic, catalytic, and biomedical properties. Bis(ethylcyclopentadienyl)nickel(II), an organometallic compound, serves as a volatile and effective precursor for the deposition of nickel-containing thin films and shells via vapor deposition techniques such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).
This document outlines a generalized protocol for the synthesis of core-shell nanoparticles with a nickel-based shell using Bis(ethylcyclopentadienyl)nickel(II), based on established vapor deposition principles. Additionally, it presents characterization data from similar nickel-containing core-shell systems to provide expected outcomes and discusses potential applications, particularly in the biomedical field.
Synthesis Methodology: A Generalized Vapor Deposition Approach
Experimental Workflow
The synthesis of core-shell nanoparticles using a vapor deposition method typically involves the functionalization of core nanoparticles, their introduction into a reactor, and the subsequent deposition of the shell material from the gas phase.
Troubleshooting & Optimization
Technical Support Center: Optimizing Substrate Temperature for Ni(EtCp)2 MOCVD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substrate temperature for the Metal-Organic Chemical Vapor Deposition (MOCVD) of nickel thin films using the precursor bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)2).
Frequently Asked Questions (FAQs)
Q1: What is the typical deposition temperature range for Ni MOCVD using Ni(EtCp)2?
The optimal substrate temperature for Ni MOCVD using Ni(EtCp)2 is highly dependent on the specific reactor configuration, pressure, and desired film properties. However, studies on related nickel precursors and the decomposition behavior of Ni(EtCp)2 suggest a process window generally ranging from 300°C to 600°C. For the deposition of NiO films using (EtCp)2Ni and an oxygen source, the interaction with oxygen begins at approximately 177°C (450 K) and reaches its maximum conversion rate at 427°C (700 K)[1]. The kinetically controlled deposition regime for NiO has been observed between 327°C and 467°C (600-740 K)[2]. For metallic Ni films, the deposition temperature will influence film purity, crystallinity, and growth rate.
Q2: How does substrate temperature affect the growth rate of the nickel film?
The relationship between substrate temperature and growth rate in MOCVD typically follows a characteristic pattern with three regimes:
-
Kinetics-Limited Regime (Lower Temperatures): At lower temperatures, the growth rate is limited by the rate of the chemical reactions on the substrate surface, such as the decomposition of the Ni(EtCp)2 precursor. In this regime, the growth rate increases exponentially with temperature. For NiO MOCVD from (EtCp)2Ni, this kinetically controlled region is reported to be in the 327-467°C (600-740 K) range[2].
-
Mass-Transport-Limited Regime (Intermediate Temperatures): In this regime, the growth rate becomes less dependent on temperature and is primarily limited by the rate at which the precursor is transported to the substrate surface. This often results in a plateau where the growth rate is relatively stable. For NiO, this regime is observed between 427°C and 567°C (700–840 K)[2].
-
Desorption-Dominated or Gas-Phase Reaction Regime (Higher Temperatures): At excessively high temperatures, the growth rate may decrease. This can be due to increased desorption of precursor molecules from the substrate before they can react, or due to premature decomposition of the precursor in the gas phase, leading to particle formation and reduced film quality[1].
Q3: What is the influence of substrate temperature on the purity and crystallinity of the nickel film?
Substrate temperature plays a crucial role in determining the purity and crystalline quality of the deposited nickel films.
-
Purity: Higher temperatures generally promote more complete decomposition of the Ni(EtCp)2 precursor, which can lead to lower incorporation of carbon and other impurities from the ligands into the film. For instance, in a related process, the Ni/C ratio of deposited films was found to increase significantly with temperature, indicating purer films at higher temperatures[3].
-
Crystallinity: Increasing the substrate temperature typically enhances the surface mobility of the adatoms, allowing them to find energetically favorable lattice sites. This results in improved crystallinity, larger grain sizes, and potentially a preferred crystal orientation. For example, in the MOCVD of NiO films, increasing the deposition temperature resulted in a change from small, anomalous grains to large, cubic-shaped crystalline grains with a strong (111) preferred orientation[3]. Similarly, for other MOCVD-grown films, higher substrate temperatures induce larger grain size and more perfect crystalline structures[2].
Troubleshooting Guide
| Problem | Potential Cause Related to Substrate Temperature | Suggested Troubleshooting Steps |
| Low or No Film Growth | The substrate temperature is too low, falling below the decomposition temperature of Ni(EtCp)2. This results in insufficient thermal energy to initiate the deposition reaction. | Gradually increase the substrate temperature in increments of 25°C. Monitor the deposition rate at each step to identify the onset of film growth. Ensure your thermocouple is properly calibrated and positioned to accurately measure the substrate surface temperature. |
| Poor Film Adhesion | The substrate surface may not be adequately prepared, or the initial nucleation at low temperatures is poor. Improper temperature can lead to stress in the film. | Verify your substrate cleaning procedure. Consider a pre-deposition bake-out of the substrate at a higher temperature to remove any adsorbed contaminants. Optimize the initial growth temperature to promote good nucleation. |
| Powdery or Flaky Film (Poor Morphology) | The substrate temperature is too high, leading to homogeneous nucleation (gas-phase reactions) rather than heterogeneous nucleation on the substrate surface. This results in the deposition of particles instead of a continuous film. | Reduce the substrate temperature in increments of 25°C. Visually inspect the film morphology after each deposition run. A reduction in powdery deposits indicates a move away from the gas-phase reaction regime. Consider increasing the reactor pressure or carrier gas flow to reduce the residence time of the precursor in the hot zone. |
| High Carbon Impurity Content | The substrate temperature is too low for the complete decomposition and removal of the ethylcyclopentadienyl ligands from the growing film surface. | Increase the deposition temperature to promote more efficient pyrolysis of the precursor and desorption of byproducts. Consider introducing a reactive gas like H2, which can aid in the removal of carbon-containing species, and optimize its partial pressure in conjunction with the substrate temperature. |
| Non-uniform Film Thickness | There may be a non-uniform temperature profile across the substrate holder. This can be caused by issues with the heater design, placement, or heat transfer. | Verify the uniformity of your heater and ensure good thermal contact between the heater and the substrate holder. Use a calibrated pyrometer or multiple thermocouples to map the temperature distribution across the substrate surface. Adjust the reactor geometry or gas flow dynamics to improve thermal uniformity. |
Quantitative Data Summary
The following table summarizes the effect of deposition temperature on the properties of NiO thin films grown by MOCVD, which can provide insights into the expected trends for metallic Ni deposition.
| Deposition Temperature (°C) | Film Morphology | Optical Band Gap (eV) | Resistivity (Ω·cm) |
| 510 | Small (<10 nm), anomalous grains | 3.93 | ~460 |
| 540 | - | 3.82 | - |
| 570 | - | 3.73 | - |
| 600 | Large (80 nm), cubic-shaped grains | 3.55 | ~1940 |
| Data adapted from a study on NiO films deposited from a nickel precursor on sapphire substrates[3]. |
Experimental Protocols
Protocol for Optimizing Substrate Temperature:
-
Substrate Preparation: Begin with a thoroughly cleaned substrate suitable for Ni deposition (e.g., Si, SiO2, sapphire). A typical cleaning procedure involves sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with high-purity nitrogen.
-
System Preparation: Load the substrate into the MOCVD reactor. Evacuate the chamber to the base pressure and then introduce the carrier gas (e.g., Ar or N2) to achieve the desired process pressure.
-
Precursor Handling: Heat the Ni(EtCp)2 bubbler to a stable temperature to ensure a constant vapor pressure. Use a carrier gas to transport the precursor vapor to the reaction chamber.
-
Temperature Variation Experiment:
-
Set the initial substrate temperature to a value at the lower end of the expected deposition window (e.g., 300°C).
-
Flow the Ni(EtCp)2 precursor for a fixed duration to grow a thin film.
-
After deposition, cool down the reactor and remove the sample.
-
Repeat the deposition on new substrates, increasing the temperature in systematic increments (e.g., 25-50°C) up to the upper limit of the process window (e.g., 600°C), while keeping all other parameters (pressure, precursor flow rate, deposition time) constant.
-
-
Film Characterization: Analyze the resulting films to determine the growth rate (e.g., via profilometry or cross-sectional SEM), crystallinity (via XRD), morphology (via SEM or AFM), and purity (via XPS or EDX).
-
Data Analysis: Plot the measured film properties as a function of the substrate temperature to identify the optimal deposition conditions for your specific application.
Visualizations
Caption: Troubleshooting workflow for low growth rate.
Caption: Temperature effects on Ni film properties.
References
Reducing carbon contamination in nickel films from Bis(ethylcyclopentadienyl)nickel(II)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(ethylcyclopentadienyl)nickel(II) for nickel film deposition. The focus is on mitigating carbon contamination to achieve high-purity nickel films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high carbon content in our nickel films. What are the primary causes?
A1: High carbon content in nickel films deposited from Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) typically stems from several sources:
-
Incomplete Precursor Reaction: The ethylcyclopentadienyl ligands may not be fully removed during the deposition process, leading to their incorporation into the film as carbon impurities.
-
Thermal Decomposition of the Precursor: At elevated temperatures, the Ni(EtCp)₂ precursor can thermally decompose, leading to the uncontrolled deposition of nickel and carbon-containing fragments. For similar nickelocene (B73246) precursors, thermal decomposition and subsequent decomposition of the cyclopentadienyl (B1206354) ligand at higher temperatures (>225 °C) have been shown to cause significant carbon incorporation.[1]
-
Insufficient Co-reactant Activity: The chosen co-reactant (e.g., H₂, NH₃, O₂) may not be reactive enough at the selected process temperature to efficiently remove the ethylcyclopentadienyl ligands.
-
Inadequate Purge Steps: Insufficient purging between precursor and co-reactant pulses can lead to gas-phase reactions and the deposition of carbon-containing byproducts.
Q2: How does deposition temperature affect carbon contamination?
A2: Deposition temperature is a critical parameter influencing carbon content.
-
Low Temperatures (<190°C): At lower temperatures, the reaction between the precursor and the co-reactant can be slow, leading to incomplete removal of the organic ligands and consequently higher carbon incorporation.[1]
-
Optimal Temperature Window (around 200°C for similar precursors): There is typically an optimal temperature window where the reaction kinetics are favorable for ligand removal without causing significant precursor decomposition. For nickelocene, films deposited around 200°C showed the lowest carbon content (below 5%).[1]
-
High Temperatures (>225°C): At higher temperatures, thermal decomposition of the Ni(EtCp)₂ precursor becomes more pronounced, leading to a sharp increase in carbon content.[1] In the case of NiO films from Ni(EtCp)₂ and O₂ plasma, increasing the temperature from 100°C to 325°C significantly decreased carbon content.[2]
Q3: Which co-reactant is most effective for reducing carbon contamination?
A3: The choice of co-reactant plays a pivotal role in determining the purity of the nickel film.
-
Hydrogen (H₂): The addition of hydrogen can help reduce carbon incorporation by facilitating the removal of cyclopentadienyl-type ligands.[1]
-
Ammonia (B1221849) (NH₃) Plasma: NH₃ plasma is a strong reducing agent that can be effective in removing organic ligands. However, it can introduce nitrogen impurities into the film. For nickel films from nickelocene, NH₃ plasma resulted in low carbon but some nitrogen contamination.[3]
-
Oxygen (O₂) Plasma: For the deposition of nickel oxide (NiO) films, O₂ plasma is used. Increasing the deposition temperature when using O₂ plasma with Ni(EtCp)₂ has been shown to effectively reduce carbon content, with no detectable carbon at 325°C.[2] The resulting NiO can potentially be reduced to metallic Ni in a subsequent step.
-
Nitrogen/Hydrogen (N₂/H₂) Plasma: A mixture of nitrogen and hydrogen plasma can also be used. The composition of this plasma, particularly the presence of NHₓ species, is crucial for the effective removal of ligands.[4]
Q4: Can plasma parameters be optimized to reduce carbon content?
A4: Yes, optimizing plasma parameters is crucial for minimizing carbon impurities in Plasma-Enhanced Atomic Layer Deposition (PEALD).
-
Plasma Power: Increasing the RF power of the plasma can enhance the generation of reactive species, leading to more efficient removal of precursor ligands and a reduction in carbon content.
-
Plasma Exposure Time: Sufficiently long plasma exposure times are necessary to ensure complete reaction with the adsorbed precursor molecules. Saturation curves should be determined to find the optimal exposure time.
-
Co-reactant Flow Rate: The flow rate of the co-reactant gas can influence the concentration of reactive species in the plasma.
Q5: Our nickel films have high resistivity. Is this related to carbon contamination?
A5: Yes, high resistivity in nickel films is often directly correlated with high impurity content, including carbon. Carbon impurities disrupt the crystal lattice of the nickel film, increasing electron scattering and thus resistivity. Films with lower carbon content generally exhibit lower resistivity.[1] Post-deposition annealing in a forming gas (N₂/H₂) can help to reduce both carbon and nitrogen impurities, leading to a significant decrease in film resistivity.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the effect of deposition parameters on carbon content in films grown from cyclopentadienyl-based nickel precursors.
Table 1: Effect of Deposition Temperature on Carbon Content in NiO Films from Ni(EtCp)₂ and O₂ Plasma [2]
| Deposition Temperature (°C) | Carbon Content (at%) |
| 100 | 1.24 |
| 250 | 0.49 |
| 325 | Not Detected |
Table 2: Influence of Co-reactant on Impurity Content in Nickel Films (from similar Cp-based precursors)
| Precursor | Co-reactant | Deposition Temperature (°C) | Carbon Content (at%) | Nitrogen Content (at%) | Reference |
| Ni(Cp)₂ | H₂ | ~200 | < 5 | - | [1] |
| Ni(Cp)₂ | NH₃ plasma | 160-280 | Low (not quantified) | Present | [3] |
Experimental Protocols
Protocol 1: PEALD of Low-Carbon Nickel Oxide (NiO) Films
This protocol is based on the work of Kim et al. for the deposition of NiO films with low carbon content using Ni(EtCp)₂ and O₂ plasma.[2]
-
Substrate Preparation: Use p-type Si(100) wafers as substrates. Clean the substrates using a standard cleaning procedure (e.g., RCA clean).
-
Precursor and Co-reactant:
-
Nickel Precursor: Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂).
-
Oxygen Source: O₂ plasma.
-
-
Deposition Parameters:
-
Deposition Temperature: 325°C (to minimize carbon content).
-
Ni(EtCp)₂ Pulse Time: Determine saturation by varying the pulse time. A saturated growth rate is key.
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Purge Time: Use an adequate Ar purge time to remove unreacted precursor and byproducts.
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O₂ Plasma Exposure Time: Determine saturation by varying the plasma exposure time.
-
Plasma Power: Use a suitable plasma power to ensure efficient ligand removal.
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-
Deposition Cycle: One cycle consists of: Ni(EtCp)₂ pulse -> Ar purge -> O₂ plasma exposure -> Ar purge.
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Film Characterization: Analyze the film composition using X-ray Photoelectron Spectroscopy (XPS) to determine the carbon content.
Protocol 2: Post-Deposition Annealing to Reduce Impurities
This protocol is adapted from a study on nickel films from nickelocene and can be applied to reduce impurities in films grown from Ni(EtCp)₂.[3]
-
As-Deposited Film: Deposit the nickel film using your established process (e.g., using H₂ or NH₃ plasma as the co-reactant).
-
Annealing Environment: Place the substrate with the as-deposited film in a furnace capable of controlling the atmosphere.
-
Annealing Gas: Use a forming gas, typically a mixture of N₂ with a small percentage of H₂ (e.g., N₂/4%-H₂).
-
Annealing Parameters:
-
Annealing Temperature: 400°C.
-
Annealing Duration: 30 minutes.
-
-
Cool Down: Allow the film to cool down in the forming gas atmosphere.
-
Characterization: Analyze the film composition (e.g., via XPS) and resistivity to confirm the reduction of carbon and nitrogen impurities and the improvement in electrical properties.
Visualizations
Caption: Experimental workflow for depositing and treating nickel films.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plasma-assisted atomic layer deposition and post-annealing enhancement of low resistivity and oxygen-free nickel nano-films using nickelocene and ammonia precursors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting precursor delivery issues with liquid Bis(ethylcyclopentadienyl)nickel(II)
Technical Support Center: Bis(ethylcyclopentadienyl)nickel(II) Precursor Delivery
Welcome to the technical support center for troubleshooting precursor delivery issues with liquid Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Physical and Chemical Properties of Bis(ethylcyclopentadienyl)nickel(II)
A thorough understanding of the precursor's properties is crucial for effective troubleshooting. The following table summarizes key data for Bis(ethylcyclopentadienyl)nickel(II).
| Property | Value | Source |
| Chemical Formula | Ni(C₅H₄C₂H₅)₂ | |
| Molecular Weight | 244.99 g/mol | [1] |
| Appearance | Green to dark green liquid | [1] |
| Boiling Point | 90 °C | [1][2] |
| Vapor Pressure | 1 mmHg at 85-90 °C | |
| Density | 1.137 g/mL at 25 °C | |
| Flash Point | 109 °C (closed cup) |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and step-by-step guides to resolve issues you may encounter during the delivery of liquid Bis(ethylcyclopentadienyl)nickel(II).
FAQs
Q1: What are the ideal storage conditions for Bis(ethylcyclopentadienyl)nickel(II)?
A1: Bis(ethylcyclopentadienyl)nickel(II) should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3] It is sensitive to air and light, so it should be handled under an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: What is the recommended operating temperature for a Bis(ethylcyclopentadienyl)nickel(II) bubbler?
A2: The optimal bubbler temperature depends on your desired precursor vapor pressure and the carrier gas flow rate. A good starting point is a temperature that provides sufficient vapor pressure without causing thermal decomposition. Given its boiling point of 90 °C and a vapor pressure of 1 mmHg at 85-90 °C, a bubbler temperature in the range of 60-80 °C is a reasonable starting point.[2] Precise temperature control is critical for stable precursor delivery.[3]
Q3: How does the carrier gas flow rate affect precursor delivery?
A3: The carrier gas flow rate directly influences the amount of precursor vapor transported to the reaction chamber.[3] A higher flow rate will carry more precursor vapor, assuming the bubbler temperature is maintained and the vapor is saturated. It is essential to use a mass flow controller for precise and repeatable control of the carrier gas.[3]
Q4: My deposition rate is lower than expected. What could be the cause?
A4: A low deposition rate can be caused by several factors:
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Insufficient Bubbler Temperature: The bubbler may not be hot enough to generate the required vapor pressure.
-
Low Carrier Gas Flow Rate: The flow rate of the carrier gas may be too low to transport enough precursor.
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Precursor Depletion: The precursor level in the bubbler may be low.
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Leaks in the Gas Lines: Leaks can lead to a loss of precursor vapor and unstable pressure.
-
Condensation in Delivery Lines: If the delivery lines are cooler than the bubbler, the precursor can condense before reaching the chamber.
Q5: I am observing inconsistent film growth from run to run. What are the likely causes?
A5: Inconsistent film growth is often due to fluctuations in the precursor delivery rate. Key factors to investigate include:
-
Unstable Bubbler Temperature: Even small temperature variations can significantly change the precursor's vapor pressure.
-
Fluctuating Carrier Gas Flow: Ensure your mass flow controller is functioning correctly and calibrated.
-
Inconsistent Bubbler Pressure: Check for any issues with the pressure control system.
-
Precursor Degradation: Prolonged heating can lead to precursor decomposition, altering its delivery characteristics.
Troubleshooting Guide: No Precursor Flow
If you are not detecting any precursor flow to your process chamber, follow these steps:
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Verify Carrier Gas Flow: Check that the carrier gas is flowing at the set rate and that all relevant valves are open.
-
Check Bubbler Temperature and Precursor Level: Ensure the bubbler is at the correct temperature and that there is an adequate amount of precursor in the cylinder.
-
Inspect for Blockages: Check for any clogs or obstructions in the delivery lines, valves, or showerhead.
-
Confirm Valve Operation: Manually actuate all valves in the delivery line to ensure they are opening and closing correctly.
-
Check for Leaks: Perform a leak check on the entire gas delivery system.
Experimental Protocols
Protocol for Liquid Precursor Delivery System Setup and Operation (Bubbler System)
This protocol provides a general procedure for setting up and operating a bubbler-based liquid precursor delivery system. This should be adapted to your specific equipment and process parameters.
Materials:
-
Bis(ethylcyclopentadienyl)nickel(II) in a suitable bubbler
-
Inert carrier gas (e.g., Nitrogen or Argon)
-
Mass flow controllers (MFCs)
-
Heated gas lines
-
Process chamber (CVD, ALD, etc.)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
System Preparation:
-
Ensure the entire gas delivery system is clean and leak-tight.
-
Purge the system with an inert gas to remove any residual air and moisture.
-
-
Bubbler Installation:
-
Under an inert atmosphere (e.g., in a glovebox), carefully install the Bis(ethylcyclopentadienyl)nickel(II) bubbler into the delivery system.
-
Ensure all connections are secure.
-
-
Heating:
-
Set the desired temperature for the bubbler using a temperature controller. Allow sufficient time for the temperature to stabilize.
-
Heat all downstream gas lines to a temperature at least 10-20 °C above the bubbler temperature to prevent precursor condensation.
-
-
Carrier Gas Flow:
-
Set the desired carrier gas flow rate using the MFC. The carrier gas will bubble through the liquid precursor, carrying the vapor downstream.
-
-
Pressure Control:
-
Maintain a stable pressure in the bubbler using a pressure controller. This is crucial for achieving a consistent precursor delivery rate.
-
-
Process Initiation:
-
Once the bubbler temperature, gas line temperature, carrier gas flow, and pressure are stable, open the necessary valves to introduce the precursor vapor into the process chamber.
-
-
Shutdown:
-
After the process is complete, close the valve to the process chamber.
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Turn off the heaters for the bubbler and gas lines.
-
Purge the delivery lines with an inert gas.
-
Visualizations
Troubleshooting Flowchart for Precursor Delivery Issues
The following diagram illustrates a logical workflow for troubleshooting common problems encountered during liquid precursor delivery.
Caption: Troubleshooting workflow for liquid precursor delivery.
Logical Relationships in Precursor Delivery
This diagram illustrates the key relationships between precursor properties, delivery parameters, and potential issues.
Caption: Interdependencies in liquid precursor delivery systems.
References
Technical Support Center: Achieving Uniform Films with Bis(ethylcyclopentadienyl)nickel(II) in ALD
Welcome to the technical support center for improving film uniformity in Atomic Layer Deposition (ALD) using Bis(ethylcyclopentadienyl)nickel(II) as a precursor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their deposition processes for both nickel oxide (NiO) and metallic nickel (Ni) thin films.
Troubleshooting Guide: Common Film Uniformity Issues
This guide addresses common problems encountered during the ALD of nickel and nickel oxide films using Bis(ethylcyclopentadienyl)nickel(II) and provides actionable solutions.
Issue 1: Non-uniform film thickness across the substrate.
| Potential Cause | Troubleshooting Steps |
| Incomplete Precursor Saturation | The surface of the substrate is not fully reacting with the Bis(ethylcyclopentadienyl)nickel(II) precursor during the pulse step. Increase the precursor pulse time to ensure sufficient exposure.[1] A longer pulse time allows the precursor to reach all areas of the substrate, leading to a more uniform reaction. |
| Insufficient Purge Time | Residual precursor or reactant molecules remain in the chamber, leading to chemical vapor deposition (CVD)-like growth in some areas.[2] Increase the purge time after both the precursor and reactant pulses to ensure all non-reacted molecules are removed. |
| Non-optimal Substrate Temperature | The substrate temperature is outside the ideal ALD window. If the temperature is too low, precursor condensation can occur. If it is too high, the precursor may decompose, leading to uncontrolled growth.[2] Determine the optimal ALD temperature window for your specific process and co-reactant. For NiO deposition using O2 plasma, a wide window of 100–325 °C has been reported.[3] |
| Precursor Delivery Issues | The temperature of the Bis(ethylcyclopentadienyl)nickel(II) bubbler may be too low, resulting in insufficient vapor pressure and inconsistent precursor delivery. Ensure the precursor container is heated to an appropriate and stable temperature to maintain a constant vapor pressure. |
| Gas Flow Dynamics | The design of the reactor and the gas flow patterns can lead to uneven distribution of the precursor and reactant. Optimize the gas flow rates and consider the geometry of your reactor. In some cases, adjusting the position of the substrate within the reactor can improve uniformity. |
Issue 2: High carbon impurity in the film.
| Potential Cause | Troubleshooting Steps |
| Incomplete Ligand Removal | The co-reactant is not effectively removing the ethylcyclopentadienyl ligands from the precursor. For NiO deposition, increasing the O2 plasma exposure time and power can enhance the removal of carbon-containing ligands.[3] For metallic Ni, a highly reactive reducing agent like hydrogen or ammonia (B1221849) plasma may be necessary. |
| Low Deposition Temperature | At lower temperatures, the reaction kinetics for ligand removal may be slower, leading to higher carbon incorporation. Increasing the deposition temperature within the ALD window can reduce carbon content. For NiO films, carbon content decreased with increasing deposition temperature, with no carbon detected at 325°C.[3] |
| Precursor Decomposition | If the deposition temperature is too high, the Bis(ethylcyclopentadienyl)nickel(II) precursor can decompose, leading to carbon incorporation. It is crucial to operate within the established ALD window to avoid this. |
Issue 3: Poor film adhesion to the substrate.
| Potential Cause | Troubleshooting Steps |
| Substrate Surface Contamination | The substrate surface may have organic residues or a native oxide layer that hinders film nucleation and adhesion. Perform a thorough cleaning of the substrate before deposition. This may include solvent cleaning followed by a plasma treatment to create a reactive surface. |
| Incorrect Initial Surface Termination | The initial surface of the substrate may not be ideal for the nucleation of the nickel or nickel oxide film. For oxide deposition, a hydroxyl-terminated surface is often beneficial. A pre-treatment with an oxygen plasma or a water pulse can improve nucleation. |
Frequently Asked Questions (FAQs)
Q1: What are the typical process parameters for depositing uniform NiO films with Bis(ethylcyclopentadienyl)nickel(II) and O2 plasma?
A1: For plasma-enhanced ALD (PEALD) of NiO, the following parameters have been shown to yield uniform films with a growth rate of approximately 0.037 nm/cycle[3]:
-
Deposition Temperature: 100–325 °C[3]
-
Precursor Pulse Time: ≥ 1.5 seconds[3]
-
O2 Plasma Exposure Time: ≥ 5 seconds[3]
-
Purge Time (after precursor and plasma): ≥ 20 seconds[3]
-
Plasma Power: ≥ 50 W[3]
Q2: How can I deposit metallic nickel films instead of nickel oxide using Bis(ethylcyclopentadienyl)nickel(II)?
A2: To deposit metallic nickel, a reducing co-reactant must be used instead of an oxidizing one like O2 plasma or ozone. Common reducing agents in ALD include hydrogen (H2), ammonia (NH3), or their plasmas.[4] The optimal process parameters, including the ALD temperature window, will need to be determined for the specific reducing agent used, as they will differ from those for NiO deposition.
Q3: What is the ALD window for Bis(ethylcyclopentadienyl)nickel(II)?
A3: The ALD window depends on the co-reactant. For NiO deposition with O2 plasma, a broad ALD window of 100–325 °C has been demonstrated.[3] For metallic nickel deposition, the ALD window will be different and needs to be experimentally determined. It is the temperature range where the growth rate per cycle is constant.[2]
Q4: My film looks uniform, but its electrical properties are inconsistent. What could be the cause?
A4: Inconsistent electrical properties can be due to non-uniformity in film composition, such as variations in impurity levels or stoichiometry, even if the thickness is uniform. Ensure that your purge times are sufficient to remove all byproducts and unreacted precursors. Also, verify that the co-reactant is consistently and uniformly delivered to the substrate surface.
Experimental Protocols and Data
Experimental Protocol for PEALD of NiO
This protocol is based on a study that achieved uniform NiO films using Bis(ethylcyclopentadienyl)nickel(II) and O2 plasma.[3]
-
Substrate Preparation: Use silicon wafers as substrates. Clean the wafers using a standard solvent cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water) followed by drying with nitrogen gas.
-
Precursor Handling: Heat the Bis(ethylcyclopentadienyl)nickel(II) precursor in a bubbler to a stable temperature to ensure sufficient and constant vapor pressure.
-
ALD Process:
-
Load the cleaned substrates into the ALD reactor.
-
Set the substrate temperature to the desired value within the 100–325 °C range.
-
Execute the PEALD cycle with the following sequence:
-
Bis(ethylcyclopentadienyl)nickel(II) pulse.
-
Argon (Ar) purge.
-
O2 plasma exposure.
-
Argon (Ar) purge.
-
-
Repeat the cycle until the desired film thickness is achieved.
-
Quantitative Data Summary
The following tables summarize the process parameters for achieving uniform NiO films via PEALD.
Table 1: Optimized PEALD Process Parameters for NiO [3]
| Parameter | Optimized Value |
| Deposition Temperature | 100–325 °C |
| Ni(EtCp)2 Pulse Time | 1.5 s |
| Ar Purge Time (after Ni(EtCp)2) | 20 s |
| O2 Plasma Exposure Time | 5 s |
| O2 Plasma Power | 50 W |
| Ar Purge Time (after O2 Plasma) | 30 s |
| Growth per Cycle (GPC) | 0.037 ± 0.002 nm |
Table 2: Effect of Deposition Temperature on Carbon Impurities in NiO Films [3]
| Deposition Temperature (°C) | Carbon Content (at%) |
| 100 | 1.24 |
| 250 | 0.49 |
| 325 | Not Detected |
Visualizations
ALD Cycle Workflow
References
- 1. Frontiers | An Experimental and Theoretical Study of the Impact of the Precursor Pulse Time on the Growth Per Cycle and Crystallinity Quality of TiO2 Thin Films Grown by ALD and PEALD Technique [frontiersin.org]
- 2. researching.cn [researching.cn]
- 3. researchgate.net [researchgate.net]
- 4. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Decomposition of Bis(ethylcyclopentadienyl)nickel(II) with Hydrogen Carrier Gas: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for experiments involving the decomposition of bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) using a hydrogen carrier gas. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate smooth and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of hydrogen carrier gas in the decomposition of Bis(ethylcyclopentadienyl)nickel(II)?
A1: Hydrogen carrier gas plays a crucial role in the chemical vapor deposition (MOCVD) of nickel films from Bis(ethylcyclopentadienyl)nickel(II). Its primary functions are to:
-
Reduce Carbon Incorporation: Hydrogen actively participates in the decomposition process, reacting with the ethylcyclopentadienyl ligands to form volatile hydrocarbon byproducts. This prevents the incorporation of carbon into the growing nickel film, leading to higher purity films.[1]
-
Enhance Precursor Conversion: The introduction of hydrogen into the gas phase has been found to increase the conversion rate of the Ni(EtCp)₂ precursor.[2]
-
Improve Film Properties: The use of hydrogen generally results in nickel films with higher crystallinity and lower electrical resistivity.[1]
Q2: What is the typical appearance and boiling point of Bis(ethylcyclopentadienyl)nickel(II)?
A2: Bis(ethylcyclopentadienyl)nickel(II) is a green to dark green liquid with a boiling point of 90 °C.
Q3: At what temperature range should the deposition be carried out?
A3: For a similar precursor, bis(cyclopentadienyl)nickel (NiCp₂), the optimal deposition temperature to achieve low carbon content (less than 5%) is around 200 °C.[1] At higher temperatures (above 225 °C), thermal decomposition of the precursor and subsequent decomposition of the cyclopentadienyl (B1206354) rings can lead to increased carbon incorporation and higher film resistivity.[1] At lower temperatures (below 190 °C), slow dissociation of the precursor can also result in some carbon incorporation.[1] It is recommended to perform a temperature optimization study for your specific Ni(EtCp)₂ process, starting within this range.
Q4: Can I use an inert gas like argon instead of hydrogen?
A4: While an inert gas like argon can be used as a carrier gas, it will not actively reduce carbon incorporation. This will likely result in the deposition of nickel-carbon (Ni-C) films rather than pure nickel films. For applications requiring high-purity nickel, a hydrogen carrier gas is essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Carbon Content in Film | 1. Insufficient hydrogen flow or partial pressure.2. Deposition temperature is too high, leading to ligand fragmentation before removal.3. Deposition temperature is too low, resulting in incomplete precursor decomposition and ligand removal. | 1. Increase the H₂/Ar ratio in the carrier gas.2. Optimize the deposition temperature. For the analogous NiCp₂ precursor, temperatures around 200°C are optimal for minimizing carbon content.[1]3. Ensure the substrate temperature is sufficient for complete reaction and desorption of byproducts. |
| Low Deposition Rate | 1. Low precursor vapor pressure (bubbler temperature is too low).2. Low carrier gas flow rate.3. Low substrate temperature. | 1. Increase the bubbler temperature to increase the precursor vapor pressure. Ensure the temperature remains below the decomposition temperature of the precursor.2. Increase the carrier gas flow rate through the bubbler.3. Increase the substrate temperature to enhance the surface reaction kinetics. |
| Poor Film Adhesion | 1. Improper substrate cleaning.2. Formation of an undesirable interfacial layer.3. High internal stress in the film. | 1. Implement a thorough substrate cleaning procedure (e.g., degreasing, acid etch, deionized water rinse, and drying).2. Consider an in-situ pre-deposition treatment of the substrate, such as a hydrogen plasma clean.3. Optimize deposition parameters (temperature, pressure, H₂ concentration) to reduce film stress. |
| Film Non-Uniformity | 1. Non-uniform substrate temperature.2. Inefficient gas flow dynamics in the reaction chamber. | 1. Verify and calibrate the substrate heater for uniform temperature distribution.2. Adjust the total flow rate, pressure, and reactor geometry to ensure laminar flow and uniform precursor distribution over the substrate. |
| Precursor Instability/Decomposition in Bubbler | 1. Bubbler temperature is too high. | 1. Lower the bubbler temperature. The precursor should be heated just enough to achieve sufficient vapor pressure without causing thermal decomposition. |
Quantitative Data
The following tables summarize the effect of key process parameters on the properties of nickel films deposited by MOCVD. Note: The data presented is for the analogous precursor, bis(cyclopentadienyl)nickel (NiCp₂), and should be used as a guideline for optimizing the Bis(ethylcyclopentadienyl)nickel(II) process.
Table 1: Effect of Deposition Temperature on Carbon Content and Resistivity of Nickel Films (using NiCp₂ in H₂/Ar) [1]
| Deposition Temperature (°C) | Carbon Content (atomic %) | Resistivity (µΩ·cm) |
| 170 | ~15 | ~40 |
| 200 | < 5 | ~15 |
| 225 | ~10 | ~30 |
| 250 | > 20 | > 60 |
Table 2: Effect of Hydrogen to Argon Ratio on Nickel Film Properties (using NiCp₂ at 200 °C) [1]
| H₂/Ar Flow Rate Ratio | Carbon Content (atomic %) | Film Purity | Crystallinity | Resistivity |
| 0/100 | High | Low | Low | High |
| 50/50 | Moderate | Moderate | Moderate | Moderate |
| 100/0 | < 5 | High | High | Low |
Experimental Protocols
Detailed Methodology for Nickel Thin Film Deposition using Ni(EtCp)₂ and H₂
This protocol outlines a general procedure for the MOCVD of nickel thin films. Specific parameters should be optimized for the particular system being used.
1. Substrate Preparation: a. Clean the substrate (e.g., Si(100) wafer) using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon). b. Rinse thoroughly with deionized water and dry with high-purity nitrogen. c. Load the substrate into the MOCVD reactor.
2. System Preparation: a. Evacuate the reactor to a base pressure of at least 1 x 10⁻⁶ Torr. b. Leak-check the system to ensure its integrity. c. Heat the substrate to the desired deposition temperature (e.g., 200 °C) under a continuous flow of argon.
3. Precursor Delivery: a. Heat the Bis(ethylcyclopentadienyl)nickel(II) bubbler to a stable temperature to generate sufficient vapor pressure (e.g., 60-80 °C). b. Set the carrier gas flow rates. A typical starting point is a 1:1 ratio of hydrogen to argon. c. Divert the precursor and carrier gas flow to the vent line to allow for stabilization of the precursor vapor concentration.
4. Deposition: a. Once the substrate temperature and precursor flow are stable, switch the precursor flow from the vent line to the reactor to initiate deposition. b. Maintain a constant reactor pressure during deposition (e.g., 1-10 Torr). c. The deposition time will depend on the desired film thickness and the calibrated deposition rate.
5. Post-Deposition: a. After the desired deposition time, switch the precursor flow back to the vent line. b. Turn off the bubbler heater. c. Cool the substrate to room temperature under a continuous flow of argon. d. Vent the reactor to atmospheric pressure with nitrogen and unload the sample.
Visualizations
Caption: A flowchart of the experimental workflow for MOCVD of nickel films.
Caption: Simplified signaling pathway of Ni(EtCp)₂ decomposition with H₂.
Caption: A logical troubleshooting guide for common issues in Ni film deposition.
References
Preventing parasitic gas-phase reactions of Bis(ethylcyclopentadienyl)nickel(II)
Welcome to the technical support center for Bis(ethylcyclopentadienyl)nickel(II) [Ni(EtCp)₂]. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing parasitic gas-phase reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bis(ethylcyclopentadienyl)nickel(II) and what are its primary applications?
A1: Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂, is an organometallic precursor used for depositing nickel-containing thin films. It is a liquid at room temperature, which allows for convenient handling and vapor pressure control.[1][2][3] Its primary applications are in Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for the fabrication of nickel (Ni) and nickel oxide (NiO) thin films used in electronics, catalysis, and energy storage applications.[1][4][5]
Q2: What are the signs of Ni(EtCp)₂ precursor decomposition?
A2: Signs of precursor decomposition include a color change of the liquid from green to dark brown or the formation of solid precipitates in the container.[6] During deposition, inconsistent film growth rates, poor film morphology, and high levels of impurities (particularly carbon) can also indicate precursor degradation.
Q3: How should I store and handle Ni(EtCp)₂?
A3: Ni(EtCp)₂ should be stored in a cool, dark, and inert environment, typically in a refrigerator under a nitrogen or argon atmosphere. It is sensitive to air and moisture, which can lead to decomposition. Always use standard air-sensitive techniques (e.g., Schlenk lines or a glovebox) when handling the precursor.
Q4: What are the typical deposition temperatures for Ni(EtCp)₂?
A4: The optimal deposition temperature for Ni(EtCp)₂ can vary depending on the specific process (ALD or MOCVD) and the desired film properties. For ALD of NiO, a wide deposition window of 100–325 °C has been reported.[1] For MOCVD of Ni films, temperatures around 200 °C have been shown to yield films with low carbon content.[7]
Troubleshooting Guides
Issue 1: High Carbon Content in Nickel Films
Symptoms:
-
The deposited nickel film has poor conductivity.
-
X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) analysis shows a high percentage of carbon.
-
The film appears dark or has a carbide-like appearance.
Possible Causes and Solutions:
| Cause | Solution |
| High Deposition Temperature | High temperatures can lead to the thermal decomposition of the ethylcyclopentadienyl ligands, resulting in carbon incorporation.[7] Reduce the substrate temperature in increments of 10-20 °C to find the optimal window where the precursor reacts cleanly at the surface without significant gas-phase decomposition. |
| Absence of a Co-reactant | The ethylcyclopentadienyl ligands require a reaction pathway to be removed from the growing film. |
| Introduce a Hydrogen Co-reactant: Hydrogen can react with the organic ligands to form volatile byproducts, which are then pumped out of the reactor. Start with a low H₂ flow rate and gradually increase it. An Ar/H₂ mixture can also be effective.[4][5] | |
| Precursor Decomposition in the Gas Phase | If the precursor delivery lines are too hot, Ni(EtCp)₂ can decompose before reaching the substrate, leading to the deposition of carbon-rich fragments. |
| Optimize Delivery Line Temperature: Ensure that the temperature of the precursor bubbler and delivery lines is high enough to maintain an adequate vapor pressure but low enough to prevent premature decomposition. A good starting point is to keep the lines at a temperature slightly above the bubbler temperature. | |
| Insufficient Purge Times in ALD | In ALD processes, inadequate purging after the Ni(EtCp)₂ pulse can leave precursor molecules or their byproducts in the chamber, which can then decompose and incorporate carbon during the co-reactant pulse. |
| Increase Purge Duration: Systematically increase the purge time after the Ni(EtCp)₂ pulse to ensure all non-adsorbed precursor molecules and volatile byproducts are removed from the chamber. |
Issue 2: High Oxygen Content in Nickel Films
Symptoms:
-
XPS or AES analysis reveals a significant oxygen peak, indicating the presence of nickel oxide.
-
The film exhibits higher resistivity than expected for pure nickel.
Possible Causes and Solutions:
| Cause | Solution |
| Leaks in the Deposition System | Air leaking into the reactor is a common source of oxygen contamination. |
| Perform a Leak Check: Use a helium leak detector to check all seals and connections in your deposition system. | |
| Contaminated Carrier Gas | The carrier gas (e.g., Argon, Nitrogen) may contain trace amounts of oxygen or water. |
| Use a Gas Purifier: Install a gas purifier on the carrier gas line to remove oxygen and moisture to parts-per-billion (ppb) levels.[8] | |
| Outgassing from Chamber Walls | Water and other oxygen-containing species can adsorb to the internal surfaces of the reactor and then desorb during the deposition process. |
| Bake Out the Reactor: Before deposition, bake out the reactor at a high temperature under vacuum to desorb adsorbed water and other contaminants. | |
| Use of an Oxygen-Containing Co-reactant | If you are aiming for pure nickel films, ensure you are not using an oxygen-containing co-reactant like O₂, O₃, or H₂O. |
| Switch to a Reducing Co-reactant: Use hydrogen (H₂) or ammonia (B1221849) (NH₃) plasma as the co-reactant for the deposition of pure nickel films.[9] |
Quantitative Data
Table 1: Influence of Deposition Temperature on Carbon Content in NiO Films from Ni(EtCp)₂ in a PEALD Process
| Deposition Temperature (°C) | Carbon Content (at%) | O/Ni Ratio |
| 100 | 1.24 | 0.88 |
| 250 | 0.49 | 0.91 |
| 325 | Not Detected | 0.90 |
| Data sourced from a study on PEALD of NiO using Ni(EtCp)₂ and O₂ plasma.[1] |
Experimental Protocols
Protocol 1: Handling and Delivery of Ni(EtCp)₂
-
Preparation: Before handling Ni(EtCp)₂, ensure your Schlenk line or glovebox is properly purged with an inert gas (Argon or Nitrogen). All glassware and stainless steel components should be thoroughly cleaned and dried in an oven at >120 °C overnight to remove any adsorbed water.
-
Precursor Transfer: If transferring Ni(EtCp)₂ to a bubbler, do so under a positive pressure of inert gas. Use a cannula or a gas-tight syringe for the transfer.
-
Bubbler Installation: Install the bubbler on the deposition system, ensuring all connections are leak-tight.
-
Bubbler Temperature Control: Use a heating mantle or a temperature-controlled bath to heat the bubbler. The temperature should be chosen to provide a stable and sufficient vapor pressure for your process. A typical starting point is in the range of 40-80 °C.
-
Carrier Gas Flow: Use a high-purity inert carrier gas (e.g., Ar, N₂) passed through a purifier. The flow rate of the carrier gas through the bubbler will determine the precursor delivery rate. This should be optimized for your specific reactor geometry and process conditions.
Protocol 2: General Procedure for MOCVD of Nickel Films with Reduced Carbon Contamination
-
Substrate Preparation: Clean the substrate using a standard procedure appropriate for the substrate material (e.g., sonication in acetone (B3395972) and isopropanol, followed by a deionized water rinse and drying with nitrogen).
-
System Bake-out: Bake out the reactor at a temperature higher than the intended deposition temperature (e.g., 300-400 °C) under vacuum for several hours to remove residual water and other contaminants.
-
Deposition Parameters:
-
Substrate Temperature: Start at a lower temperature, for example, 180-200 °C.[7]
-
Ni(EtCp)₂ Bubbler Temperature: Set to a temperature that provides a stable vapor pressure (e.g., 60 °C).
-
Carrier Gas (Ar) Flow: 50-100 sccm.
-
Hydrogen Co-reactant Flow: Introduce a flow of H₂. A good starting point is a 1:1 ratio of Ar to H₂.[4]
-
Reactor Pressure: Maintain a stable pressure, typically in the range of 1-10 Torr.
-
-
Deposition: Introduce the precursor and co-reactant into the chamber for the desired deposition time.
-
Post-Deposition: After deposition, cool down the reactor under an inert gas flow before removing the sample.
Visualizations
Caption: Potential parasitic gas-phase decomposition pathway of Ni(EtCp)₂.
Caption: Logical workflow for troubleshooting high impurity content in films.
References
- 1. researchgate.net [researchgate.net]
- 2. Ni CYCLOPENTADIENYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 3. Bis(ethylcyclopentadienyl)nickel(II) 31886-51-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel Pyrrolide Complexes as Precursors for the Chemical Vapor Deposition of Metallic Thin Films of Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atomic Layer Deposition of NiO to Produce Active Material for Thin-Film Lithium-Ion Batteries [mdpi.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. The impact of gas purity on observed reactivity with NO using inductively coupled plasma tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Nickel Nanoparticle Morphology from Ni(EtCp)2
Welcome to the technical support center for the synthesis of nickel nanoparticles using bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing nickel nanoparticles from Ni(EtCp)2?
The most common method for synthesizing nickel nanoparticles from Ni(EtCp)2 is through thermal decomposition. This process involves heating the organometallic precursor in a solvent, often in the presence of capping agents, to induce the decomposition of Ni(EtCp)2 and the subsequent nucleation and growth of nickel nanoparticles.
Q2: Why is morphology control of nickel nanoparticles important?
The shape and size of nickel nanoparticles significantly influence their physical and chemical properties, including their catalytic activity, magnetic behavior, and optical properties. For applications in fields like drug development and catalysis, precise control over nanoparticle morphology is crucial to ensure desired performance and reproducibility.
Q3: What are the key parameters that influence the morphology of nickel nanoparticles synthesized from Ni(EtCp)2?
The morphology of the resulting nickel nanoparticles is primarily influenced by several experimental parameters:
-
Decomposition Temperature: Higher temperatures generally lead to larger nanoparticles.[1]
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Capping Agents/Surfactants: The type and concentration of capping agents are critical for controlling particle size and shape by stabilizing the nanoparticle surface.[2][3]
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Solvent: The choice of solvent can affect the decomposition rate of the precursor and the dispersibility of the nanoparticles, thereby influencing their final morphology.
-
Precursor Concentration: The concentration of Ni(EtCp)2 can impact the nucleation and growth kinetics of the nanoparticles.[4]
Q4: How can I prevent the agglomeration of nickel nanoparticles during synthesis?
Agglomeration is a common issue in nanoparticle synthesis. To prevent it, consider the following:
-
Use of Capping Agents: Capping agents such as oleylamine, trioctylphosphine, or polyvinylpyrrolidone (B124986) (PVP) can be introduced to stabilize the nanoparticles and prevent them from clumping together.[2][5]
-
Control of Reaction Kinetics: A slow, controlled decomposition of the precursor can favor the formation of well-dispersed, individual nanoparticles.
-
Solvent Choice: A solvent that provides good dispersibility for the nanoparticles can help minimize agglomeration.
Q5: Are there any specific safety precautions I should take when working with Ni(EtCp)2?
Yes, Ni(EtCp)2 is an air and light-sensitive organometallic compound and should be handled with care.[6]
-
Inert Atmosphere: Always handle Ni(EtCp)2 under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent decomposition from exposure to air and moisture.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any volatile byproducts.[7]
-
Storage: Store the precursor in a cool, dark place under an inert atmosphere.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No nanoparticle formation or low yield | 1. Decomposition temperature is too low.2. Precursor has degraded due to improper storage or handling.3. Incorrect solvent or capping agent used. | 1. Gradually increase the reaction temperature. The decomposition temperature for organometallic precursors is a critical parameter.[1]2. Ensure Ni(EtCp)2 is stored under an inert atmosphere and handled using air-free techniques.[6]3. Verify the compatibility of the solvent and capping agent with the precursor and reaction conditions. |
| Large, aggregated nanoparticles | 1. High precursor concentration leading to rapid nucleation and uncontrolled growth.2. Insufficient or ineffective capping agent.3. Reaction temperature is too high or heating rate is too fast. | 1. Decrease the initial concentration of Ni(EtCp)2.[4]2. Increase the concentration of the capping agent or try a different one. The choice of capping agent is crucial for size and shape control.[2][5]3. Lower the reaction temperature and/or reduce the heating rate to allow for more controlled particle growth.[1] |
| Irregularly shaped nanoparticles | 1. Inconsistent reaction temperature.2. Ineffective mixing of reactants.3. Presence of impurities. | 1. Use a temperature controller to maintain a stable reaction temperature.2. Ensure vigorous and consistent stirring throughout the reaction.3. Use high-purity precursor, solvents, and capping agents. |
| Wide particle size distribution | 1. Nucleation and growth phases are not well-separated.2. Fluctuations in reaction temperature. | 1. Employ a "hot-injection" method where the precursor is rapidly injected into a hot solvent containing the capping agent to promote a burst of nucleation followed by controlled growth.2. Ensure precise and stable temperature control throughout the synthesis. |
| Oxidation of nickel nanoparticles | 1. Exposure to air during or after synthesis.2. Impurities in the inert gas supply. | 1. Maintain a strict inert atmosphere (e.g., argon or nitrogen) during the entire synthesis and work-up process.[6]2. Use high-purity inert gas and consider using an oxygen trap. |
Experimental Protocols
Materials:
-
Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)2)
-
High-boiling point solvent (e.g., dioctyl ether, 1-octadecene)
-
Capping agent (e.g., oleylamine, trioctylphosphine)
-
Inert gas (high-purity argon or nitrogen)
-
Schlenk line or glovebox
-
Three-neck round-bottom flask, condenser, thermocouple, heating mantle with stirrer
General Procedure:
-
Setup: Assemble the reaction apparatus (three-neck flask with condenser, thermocouple, and septum) on a Schlenk line or inside a glovebox. Ensure all glassware is thoroughly dried.
-
Solvent and Capping Agent: Add the desired amount of solvent and capping agent to the reaction flask.
-
Degassing: Degas the solvent and capping agent mixture by heating under vacuum and then backfilling with inert gas. Repeat this cycle three times.
-
Heating: Heat the mixture to the desired reaction temperature under a positive pressure of inert gas.
-
Precursor Injection: In a separate flask, dissolve the Ni(EtCp)2 precursor in a small amount of degassed solvent. Rapidly inject the precursor solution into the hot solvent/capping agent mixture with vigorous stirring.
-
Reaction: Allow the reaction to proceed at the set temperature for a specific duration. The solution color will typically change, indicating nanoparticle formation.
-
Cooling and Isolation: After the desired reaction time, cool the flask to room temperature. The nickel nanoparticles can then be precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.
-
Washing: Wash the nanoparticles several times with a mixture of a non-solvent and a solvent to remove excess capping agent and byproducts.
-
Storage: Store the purified nanoparticles under an inert atmosphere to prevent oxidation.
Data Presentation
The following table summarizes the expected qualitative effects of key synthesis parameters on the morphology of nickel nanoparticles based on general principles of organometallic precursor decomposition. Quantitative data for Ni(EtCp)2 is not available in the reviewed literature.
| Parameter | Effect on Nanoparticle Size | Effect on Nanoparticle Shape | Common Observations |
| Temperature | Increasing temperature generally increases particle size.[1] | Can influence crystallinity and faceting. | Higher temperatures can lead to more crystalline particles. |
| Capping Agent Concentration | Higher concentrations typically lead to smaller, more uniform particles.[2] | Can induce specific shapes (e.g., rods, cubes) depending on the agent.[3] | The ratio of capping agent to precursor is a critical factor. |
| Precursor Injection Rate | A rapid injection ("hot-injection") often results in smaller, more monodisperse particles. | - | Promotes a burst of nucleation. |
| Reaction Time | Longer reaction times can lead to particle growth (Ostwald ripening). | Can lead to more defined and stable shapes. | Morphology can evolve over time. |
Visualizations
Experimental Workflow for Nickel Nanoparticle Synthesis
Caption: A typical workflow for the synthesis of nickel nanoparticles via thermal decomposition.
Relationship between Synthesis Parameters and Nanoparticle Morphology
Caption: Interplay of key parameters influencing nanoparticle morphology.
References
Navigating the Scale-Up of Bis(ethylcyclopentadienyl)nickel(II) Deposition: A Technical Support Guide
A comprehensive resource for researchers, scientists, and drug development professionals encountering challenges in the transition from laboratory to large-scale production of nickel and nickel-containing thin films using Bis(ethylcyclopentadienyl)nickel(II).
This technical support center provides practical troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scaling up of deposition processes utilizing Bis(ethylcyclopentadienyl)nickel(II), also known as Ni(EtCp)₂. From ensuring uniform film thickness over large areas to managing precursor delivery and mitigating byproduct formation, this guide offers structured solutions and detailed protocols to streamline your scale-up efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the scale-up of Ni(EtCp)₂-based deposition processes, providing potential causes and actionable solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TS001 | Non-uniform film thickness across a large-area substrate. | 1. Inconsistent substrate temperature. 2. Non-uniform precursor flow across the reactor. 3. Precursor decomposition before reaching the substrate. 4. Reactor geometry causing flow recirculation zones. | 1. Calibrate and monitor temperature sensors across the substrate heater. 2. Optimize showerhead design and gas inlet configuration for uniform gas distribution. 3. Ensure precursor delivery lines are heated to a stable temperature below the decomposition point of Ni(EtCp)₂. 4. Perform computational fluid dynamics (CFD) modeling to identify and eliminate recirculation zones by modifying the reactor design or flow parameters. |
| TS002 | Poor adhesion of the nickel film to the substrate (e.g., Si, SiO₂). | 1. Contaminated substrate surface. 2. Inadequate substrate pre-treatment. 3. Formation of a passivating native oxide layer on the substrate. 4. High film stress. | 1. Implement a thorough pre-deposition cleaning procedure for the substrate. 2. Utilize in-situ plasma treatment (e.g., Ar or H₂ plasma) to remove surface contaminants and activate the surface. 3. For silicon substrates, consider a wet chemical etch (e.g., dilute HF) immediately before loading into the reactor to remove the native oxide. 4. Optimize deposition temperature and pressure to reduce intrinsic film stress. Consider depositing a thin adhesion-promoting layer (e.g., TiN) before the nickel film.[1] |
| TS003 | Inconsistent or decreasing deposition rate. | 1. Precursor source depletion or degradation. 2. Clogging or partial blockage in the precursor delivery lines. 3. Fluctuations in precursor bubbler temperature or carrier gas flow rate. 4. Precursor condensation in cooler parts of the delivery system. | 1. Monitor the precursor level in the bubbler and replace as needed. Store the precursor under appropriate conditions to prevent degradation. 2. Periodically inspect and clean the delivery lines. 3. Use high-precision mass flow controllers and temperature controllers with feedback loops. 4. Ensure all parts of the delivery line from the bubbler to the reactor are uniformly heated to the setpoint temperature. |
| TS004 | High particle contamination on the film surface. | 1. Gas-phase nucleation of Ni(EtCp)₂. 2. Flaking of deposited material from reactor walls or fixtures. 3. Introduction of particles from gas lines or the substrate. | 1. Optimize process parameters (e.g., lower precursor partial pressure, adjust temperature) to minimize gas-phase reactions. 2. Implement a regular reactor cleaning schedule. Consider coating reactor parts to improve adhesion of deposited films. 3. Use high-purity gases and point-of-use gas purifiers. Ensure proper wafer handling and cleaning procedures. |
| TS005 | Carbon incorporation in the deposited nickel film. | 1. Incomplete decomposition of the ethylcyclopentadienyl ligands. 2. Insufficient reactive species (e.g., co-reactant in ALD, hydrogen in MOCVD) to facilitate ligand removal. 3. Deposition temperature is too high, leading to ligand fragmentation and carbon incorporation. | 1. Optimize the deposition temperature to ensure complete precursor reaction without unwanted side reactions. 2. Increase the partial pressure or pulse time of the co-reactant. For MOCVD, the addition of hydrogen to the carrier gas can help reduce carbon content. 3. Lower the deposition temperature to a range where clean decomposition occurs. For Ni(Cp)₂-based processes, temperatures around 200°C have shown lower carbon content. |
Frequently Asked Questions (FAQs)
1. What are the key physical and chemical properties of Bis(ethylcyclopentadienyl)nickel(II) relevant for scale-up?
Understanding the precursor's properties is crucial for a successful scale-up. Key properties of Ni(EtCp)₂ are summarized in the table below.
| Property | Value | Significance for Deposition Process |
| Molecular Formula | Ni(C₅H₄C₂H₅)₂ | Determines the elemental composition of the precursor. |
| Molecular Weight | 244.99 g/mol | Influences vapor pressure and mass transport calculations. |
| Form | Liquid | Simplifies precursor delivery via bubbler or direct liquid injection systems. |
| Boiling Point | 90 °C (lit.) | Provides a starting point for determining the precursor bubbler temperature.[2] |
| Density | 1.137 g/mL at 25 °C (lit.) | Important for calculating the amount of precursor in the delivery vessel.[2] |
2. How does deposition temperature affect the growth rate and film properties?
Deposition temperature is a critical parameter that influences both the growth rate and the quality of the deposited film.
| Temperature Range | Effect on Growth Rate | Effect on Film Properties |
| Low Temperature | Kinetically limited, leading to a lower growth rate. | May result in incomplete precursor decomposition and higher impurity levels (e.g., carbon). |
| Optimal Temperature | Mass-transport limited, resulting in a stable and predictable growth rate. | Generally yields films with better purity, crystallinity, and desired electrical/mechanical properties. |
| High Temperature | Growth rate may decrease due to increased desorption of precursor molecules or increase due to CVD-like gas-phase reactions. | Can lead to precursor decomposition in the gas phase, causing particle formation and increased film roughness. May also increase carbon incorporation due to ligand fragmentation. |
For NiO MOCVD from Ni(EtCp)₂, the process is kinetically controlled in the temperature range of 600-740 K, with an activation energy of approximately 80 ± 5 kJ·mol⁻¹.[3]
3. What are the best practices for precursor delivery in a scaled-up system?
Consistent and reproducible precursor delivery is paramount for achieving uniform and high-quality films.
-
Temperature Control: Maintain a stable and uniform temperature for the precursor container (bubbler) and all downstream delivery lines. The temperature should be high enough to achieve the desired vapor pressure but well below the precursor's decomposition temperature.
-
Carrier Gas Flow: Utilize high-precision mass flow controllers to ensure a constant carrier gas flow through the bubbler. The flow rate will need to be optimized for the larger reactor volume and desired deposition rate.
-
Pressure Control: Maintain a stable pressure in the bubbler and throughout the delivery lines to ensure consistent precursor vaporization and transport.
-
Direct Liquid Injection (DLI): For large-scale manufacturing, consider using a DLI system for more precise and controlled delivery of the liquid precursor.
4. How can I mitigate the formation of byproducts and their impact on the deposition process?
The decomposition of Ni(EtCp)₂ can lead to the formation of various byproducts that can affect film purity and system maintenance.
-
Byproduct Analysis: Use in-situ analytical techniques like mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) to identify the byproducts generated under different process conditions.
-
Process Optimization: Adjusting process parameters such as temperature, pressure, and co-reactant concentration can influence the reaction pathways and minimize the formation of undesirable byproducts.
-
Reactor and Exhaust Management: Ensure the reactor exhaust system is equipped to handle and safely dispose of the byproducts. Regular cleaning of the reactor and exhaust lines is necessary to prevent accumulation and potential particle generation. The use of hydrogen as a carrier gas can be essential to obtain pure Ni films by avoiding large carbon impurities.
Experimental Protocols
While specific protocols must be optimized for individual reactor geometries and desired film properties, the following provides a general methodology for a wafer-scale MOCVD process using Ni(EtCp)₂.
General Protocol for Nickel Film Deposition on a 200mm Silicon Wafer:
-
Substrate Preparation:
-
Perform a standard RCA clean of the 200mm Si(100) wafer.
-
Immediately before loading into the MOCVD reactor, perform a dilute HF dip (e.g., 2% HF for 60 seconds) to remove the native oxide, followed by a deionized water rinse and nitrogen blow-dry.
-
-
Precursor and System Preparation:
-
Maintain the Ni(EtCp)₂ bubbler at a constant temperature (e.g., 70-90°C) to achieve the desired vapor pressure.
-
Heat the precursor delivery lines to a temperature slightly above the bubbler temperature (e.g., 95-110°C) to prevent condensation.
-
Heat the substrate to the desired deposition temperature (e.g., 200-350°C).
-
-
Deposition Process:
-
Stabilize the reactor pressure (e.g., 1-10 Torr).
-
Introduce a carrier gas (e.g., Ar or N₂) through the Ni(EtCp)₂ bubbler at a controlled flow rate.
-
If required for carbon reduction, introduce H₂ gas into the reactor.
-
Initiate the deposition by flowing the precursor/carrier gas mixture into the reactor for the desired duration to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and purge the reactor with an inert gas.
-
Cool down the substrate under an inert atmosphere.
-
Perform film characterization (e.g., thickness, uniformity, adhesion, composition, and morphology).
-
Visualizing Workflows and Troubleshooting
Experimental Workflow for Scaling Up a Ni(EtCp)₂ Deposition Process
Caption: A flowchart illustrating the typical stages of scaling up a deposition process from research and development to full-scale production.
Troubleshooting Logic for Non-Uniform Film Deposition
Caption: A decision tree to guide troubleshooting efforts when encountering non-uniform film deposition in a scaled-up process.
References
Minimizing oxygen impurities in nickel films grown with Bis(ethylcyclopentadienyl)nickel(II)
Technical Support Center: Growth of High-Purity Nickel Films
Topic: Minimizing Oxygen Impurities in Nickel Films Grown with Bis(ethylcyclopentadienyl)nickel(II)
This guide provides researchers, scientists, and development professionals with detailed troubleshooting procedures and frequently asked questions to minimize oxygen contamination in metallic nickel thin films grown via Atomic Layer Deposition (ALD) or Metal-Organic Chemical Vapor Deposition (MOCVD) using Bis(ethylcyclopentadienyl)nickel(II) as the precursor.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of oxygen contamination in my nickel films?
A1: Oxygen contamination in vacuum deposition processes typically originates from several key sources. These include residual water (H₂O) and oxygen (O₂) in the deposition chamber, air leaks, impurities in the carrier or reactant gases, and the precursor itself degrading due to improper handling.[1][2] The substrate surface can also be a significant source if native oxides or adsorbed moisture are not removed prior to deposition.[3]
Q2: My nickel film appears dark/dull and has high electrical resistivity. Is this related to oxygen?
A2: Yes, these are classic symptoms of oxygen incorporation. Metallic nickel films should be shiny and exhibit low resistivity. When oxygen is present, it forms insulating nickel oxide (NiO) phases within the film, which can increase resistivity and alter the film's optical properties.[2][4] X-ray Photoelectron Spectroscopy (XPS) can confirm the presence of Ni-O bonds.[5]
Q3: How can I accurately measure the oxygen content in my films?
A3: X-ray Photoelectron Spectroscopy (XPS) is the most common and effective technique for quantifying surface and bulk oxygen impurities. By analyzing the Ni 2p and O 1s core level spectra, you can identify the chemical states of nickel (metallic Ni⁰ vs. oxidized Ni²⁺/Ni³⁺) and confirm the presence of Ni-O bonds.[6][7] Auger Electron Spectroscopy (AES) can also be used, especially for depth profiling to understand impurity distribution.[8]
Q4: What is the key to depositing metallic nickel instead of nickel oxide using Ni(EtCp)₂?
A4: The choice of the co-reactant is critical. To grow metallic nickel, an oxygen-free reducing agent is necessary.[9] Common reducing agents for nickel ALD include molecular hydrogen (H₂), ammonia (B1221849) (NH₃), or energetic hydrogen plasma.[8][9][10] Conversely, using co-reactants like ozone (O₃), oxygen plasma, or water will intentionally grow nickel oxide (NiO).[8][11]
Q5: How should I handle and store Bis(ethylcyclopentadienyl)nickel(II) to prevent degradation?
A5: Bis(ethylcyclopentadienyl)nickel(II) and related nickelocene (B73246) precursors can be sensitive to air and moisture.[12] It is crucial to store the precursor in an inert atmosphere, such as in a nitrogen-filled glovebox.[12] The delivery lines from the precursor vessel to the reaction chamber should be heated uniformly to prevent condensation and decomposition, and the carrier gas used must be of ultra-high purity.
Troubleshooting Guide
This section addresses specific problems encountered during the deposition process.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| OXY-01 | High oxygen content detected by XPS/AES | 1. Residual H₂O/O₂ in the chamber: Outgassing from chamber walls and components.[13]2. System Leak: Compromised vacuum integrity allowing air to enter.[1]3. Contaminated Gas Lines: Impurities in the carrier gas (e.g., Ar) or reducing agent (e.g., H₂).[2]4. Substrate Contamination: Native oxide layer or adsorbed water on the substrate surface.[3]5. Precursor Degradation: Precursor exposed to air/moisture before or during loading.[12] | 1. Perform a chamber bake-out under high vacuum. (See Protocol 1).2. Perform a helium leak check of the system.[14]3. Install and regularly regenerate gas purifiers on all gas lines.[2]4. Implement an in-situ substrate pre-cleaning step. (See Protocol 2).5. Handle and load the precursor exclusively in an inert-gas environment (glovebox). |
| FILM-01 | Poor film adhesion, peeling, or delamination | 1. Contaminated Substrate Surface: The most common cause of poor adhesion is an unclean surface preventing strong chemical bonding.[3]2. High Film Stress: Can be exacerbated by impurities like oxygen that disrupt the crystal lattice. | 1. Improve the substrate cleaning procedure, focusing on the in-situ step to remove the final monolayer of contaminants immediately before deposition. (See Protocol 2).[3]2. Optimize deposition temperature and other process parameters to reduce stress. Address oxygen contamination sources as per OXY-01 . |
| ELEC-01 | High film resistivity or inconsistent electrical properties | 1. Oxygen Impurities: Formation of insulating NiO or Ni₂O₃ phases within the metallic film.[2][4]2. Carbon Impurities: Incomplete reaction of the organometallic precursor can leave carbon residues.[15]3. Poor Crystallinity: Amorphous or poorly crystallized films often have higher resistivity. | 1. Follow all steps in OXY-01 to minimize oxygen sources.2. Optimize the reducing agent pulse time and deposition temperature to ensure complete reaction and removal of cyclopentadienyl (B1206354) ligands.3. Consider a post-deposition anneal in a reducing atmosphere (e.g., H₂/N₂ forming gas) to improve crystallinity and potentially reduce some incorporated oxygen.[9][16] |
Experimental Protocols
Protocol 1: Chamber Bake-Out and Conditioning
This procedure is designed to remove adsorbed water and other volatile contaminants from the chamber walls.
-
Preparation: Ensure the chamber is empty and all precursor lines are isolated and cooled to room temperature.
-
Pump Down: Pump the chamber down to its base pressure (<1 x 10⁻⁶ Torr).
-
Heating: Engage heating jackets or internal heaters to raise the chamber wall temperature to 150-200°C. Maintain this temperature for 8-12 hours.
-
Monitoring: Monitor the chamber pressure and the residual gas analyzer (RGA) signal. The pressure will initially rise as contaminants desorb and should then slowly decrease. The water peak (18 amu) on the RGA should significantly decrease.
-
Cool Down: Turn off the heaters and allow the chamber to cool back to the desired process temperature while maintaining high vacuum. The base pressure should be noticeably lower than before the bake-out.
Protocol 2: In-Situ Substrate Pre-Cleaning with Hydrogen Plasma
This step removes native oxides and surface contaminants immediately before film growth.
-
Substrate Loading: Load the substrate into the chamber after performing standard ex-situ solvent cleaning (e.g., ultrasonic baths in acetone, then isopropanol, followed by DI water rinse and N₂ drying).[3]
-
Pump Down: Bring the chamber to the process base pressure.
-
Heating: Heat the substrate to the deposition temperature (e.g., 250-340°C).[9]
-
Plasma Ignition:
-
Introduce a mixture of hydrogen (H₂) and argon (Ar) gas at a typical flow ratio of 1:4.
-
Set the process pressure (e.g., 50-100 mTorr).
-
Apply RF power (e.g., 50-100 W) to the showerhead or a remote plasma source to ignite the plasma.
-
-
Cleaning: Maintain the plasma for 2-5 minutes. The energetic hydrogen radicals will reduce native oxides and remove organic residues.[17]
-
Purge: Turn off the RF power and gas flow, and pump the chamber back to base pressure before initiating the deposition recipe.
Protocol 3: Characterization of Oxygen Impurities via XPS
This protocol outlines the analysis of a deposited nickel film to identify its chemical state.
-
Sample Transfer: After deposition, transfer the sample to the XPS analysis chamber, minimizing air exposure as much as possible (e.g., using a vacuum transfer module) to prevent post-deposition surface oxidation.
-
Sputter Cleaning (Optional): To analyze the bulk of the film, use a low-energy Ar⁺ ion beam (e.g., 0.5-1 keV) to gently sputter away the top few nanometers of the surface, which may have oxidized during transfer.
-
Data Acquisition: Acquire high-resolution spectra of the Ni 2p and O 1s regions.
-
Data Analysis:
-
Ni 2p Spectrum: Deconvolute the Ni 2p₃/₂ peak.
-
O 1s Spectrum:
-
Quantification: A high-purity metallic film will show a dominant Ni⁰ peak and a minimal O 1s signal after sputter cleaning.
-
| Chemical State | Ni 2p₃/₂ Binding Energy (eV) | O 1s Binding Energy (eV) |
| Metallic Nickel (Ni⁰) | ~852.7 | N/A |
| Nickel Oxide (NiO, Ni²⁺) | ~854.6 (+ Satellites) | ~529.5 |
| Nickel Hydroxide/Oxyhydroxide (Ni³⁺) | ~856.3 (+ Satellites) | ~531.5 |
Visualizations
Troubleshooting Flowchart for Oxygen Contamination
Caption: A logical workflow for diagnosing and resolving sources of oxygen contamination.
Experimental Workflow for High-Purity Ni ALD
Caption: A typical experimental sequence for ALD of metallic nickel films.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Common Challenges in Vacuum Deposition and How an Inert Gas Purifier Can Solve Them [rdmathis.com]
- 3. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atomic Layer Deposition of Nickel Using a Heteroleptic Ni Precursor with NH3 and Selective Deposition on Defects of Graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Plasma-assisted atomic layer deposition of nickel oxide as hole transport layer for hybrid perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C9TC04282B [pubs.rsc.org]
- 12. ereztech.com [ereztech.com]
- 13. Contamination in Vacuum Systems: Sources and Remedies | Normandale Community College [normandale.edu]
- 14. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 15. A low-temperature thermal ALD process for nickel utilizing dichlorobis(triethylphosphine)nickel( ii ) and 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01347A [pubs.rsc.org]
- 16. US20220259734A1 - Reducing Agents for Atomic Layer Deposition - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
Technical Support Center: Enhancing Adhesion of Nickel Films Deposited from Bis(ethylcyclopentadienyl)nickel(II)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deposition of nickel films using Bis(ethylcyclopentadienyl)nickel(II) as a precursor. The focus is on enhancing the adhesion of these films to various substrates.
Troubleshooting Guide: Poor Nickel Film Adhesion
Poor adhesion is a common issue in thin-film deposition, often leading to delamination and device failure.[1] This guide provides a systematic approach to identifying and resolving adhesion problems when using Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂).
| Symptom | Potential Cause | Recommended Action |
| Film peels off easily (e.g., with adhesive tape test) | 1. Substrate Contamination: Organic residues, moisture, or native oxides on the substrate surface can act as a barrier, preventing strong bonding.[1] | a. Enhanced Cleaning: Implement a multi-step cleaning process. For silicon wafers, a standard RCA clean is effective. For other substrates, ultrasonic cleaning in a sequence of solvents (e.g., acetone, isopropanol, deionized water) is recommended. b. In-situ Plasma Cleaning: Before deposition, use an in-situ plasma clean (e.g., with Ar or O₂) to remove any remaining organic contaminants and activate the surface.[2][3] |
| 2. Inadequate Substrate Surface Energy/Wettability: The precursor may not effectively wet the surface, leading to poor nucleation and adhesion. | a. Plasma Treatment: An O₂ or NH₃ plasma treatment can introduce polar functional groups on the substrate surface, increasing its surface energy and promoting better adhesion.[2][4] b. UV-Ozone Treatment: This can also be used to clean and activate the substrate surface. | |
| 3. Carbon Co-deposition: Incomplete decomposition of the organometallic precursor can lead to the incorporation of carbon impurities in the nickel film, creating a weak, amorphous layer at the interface. | a. Introduce Hydrogen: The presence of H₂ as a carrier or co-reactant gas is crucial for removing cyclopentadienyl (B1206354) ligands and reducing carbon contamination.[4] b. Optimize Deposition Temperature: Very high temperatures (>225 °C) can sometimes increase carbon content.[4] Finding the optimal temperature window is key. | |
| Blistering or bubbling of the film | 1. Trapped Gases: Volatiles from the substrate or precursor decomposition can be trapped under the film, creating bubbles. | a. Substrate Degassing: Before deposition, heat the substrate in a vacuum to outgas any adsorbed species. b. Optimize Deposition Rate: A lower deposition rate may allow byproducts to desorb before being trapped by the growing film. |
| 2. High Film Stress: Intrinsic stress in the deposited film can cause it to buckle and form blisters. | a. Adjust Deposition Parameters: Film stress is influenced by temperature, pressure, and deposition rate. Systematically vary these parameters to find a low-stress regime. b. Post-deposition Annealing: Annealing the film after deposition can help to relieve stress. | |
| Cracking of the film | 1. Mismatch in Coefficient of Thermal Expansion (CTE): A significant difference in CTE between the nickel film and the substrate can lead to cracking upon cooling from the deposition temperature. | a. Select a Suitable Substrate: If possible, choose a substrate with a CTE closer to that of nickel. b. Use a Buffer Layer: Depositing a thin intermediate layer with a CTE between that of the substrate and the nickel film can help to mitigate stress. c. Slow Cooling: A slower cooling rate after deposition can reduce thermal stress. |
| 2. Excessive Film Thickness: Thicker films are more prone to cracking due to accumulated stress. | a. Deposit Thinner Films: If the application allows, reduce the film thickness. b. Multi-layer Deposition: Deposit the desired thickness in several thinner layers with annealing steps in between. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate temperature for depositing nickel films from Bis(ethylcyclopentadienyl)nickel(II) to achieve good adhesion?
A1: The optimal substrate temperature is a critical parameter that influences both precursor decomposition and film adhesion. While a definitive single temperature is substrate-dependent, a general window for CVD of nickel from nickelocene-type precursors is between 190°C and 250°C.[4] Temperatures below 190°C may result in slow precursor dissociation and carbon incorporation, while temperatures above 225-250°C can also lead to increased carbon content and potentially poor adhesion.[4] For plasma-enhanced atomic layer deposition (PEALD), a wider temperature window of 100–325 °C has been reported for producing NiO films from Ni(EtCp)₂. It is crucial to experimentally determine the optimal temperature for your specific substrate and deposition system. Preheating the substrate can significantly improve adhesion by removing volatile contaminants and improving the contact of depositing particles.[5]
Q2: How does hydrogen gas affect the adhesion of nickel films deposited from Ni(EtCp)₂?
A2: Hydrogen plays a crucial role in improving the quality and adhesion of nickel films deposited from organometallic precursors like Ni(EtCp)₂. It acts as a reducing agent that helps to remove the ethylcyclopentadienyl ligands from the surface during deposition. This process is vital for minimizing the incorporation of carbon into the film, which can otherwise form a carbonaceous interlayer that weakens adhesion.[4] Films deposited with the addition of hydrogen generally exhibit higher purity, better crystallinity, and lower resistivity.[4]
Q3: Can plasma treatment improve the adhesion of my nickel film? If so, what are the key parameters?
A3: Yes, plasma treatment is a highly effective method for enhancing film adhesion.[2][3] It can be used for both pre-cleaning the substrate and during the deposition process (plasma-enhanced CVD or ALD).
-
Substrate Pre-treatment: An in-situ plasma treatment (e.g., with Argon or Oxygen) before deposition can remove contaminants and chemically activate the surface by creating reactive sites.[2][4] This increases the surface energy, promoting better wetting and stronger bonding with the nickel film.[2]
-
Plasma-Enhanced Deposition: Using a plasma during deposition (PEALD) allows for lower substrate temperatures while still effectively decomposing the precursor. For NiO deposition from Ni(EtCp)₂, an O₂ plasma is used as the co-reactant.[6]
Key parameters for plasma treatment include the type of gas, power, pressure, and treatment duration. These must be optimized for the specific substrate and reactor geometry to avoid creating a weak boundary layer on the substrate surface.[4]
Q4: My nickel film has high carbon content. How does this affect adhesion, and how can I reduce it?
A4: High carbon content is detrimental to the adhesion and electrical properties of the nickel film. Carbon impurities can disrupt the crystalline structure of the nickel film and form a weak, amorphous interface with the substrate, leading to poor adhesion.
To reduce carbon contamination:
-
Use Hydrogen: As detailed in Q2, ensure a sufficient flow of hydrogen gas during the CVD process to facilitate the removal of organic ligands.[4]
-
Optimize Temperature: Operate within the optimal deposition temperature window. Temperatures that are too low or too high can lead to incomplete or unfavorable precursor decomposition pathways, resulting in carbon incorporation.[4]
-
Precursor Purity: Ensure the purity of the Bis(ethylcyclopentadienyl)nickel(II) precursor. Impurities in the precursor can contribute to film contamination.
-
Post-deposition Annealing: Annealing the film in a forming gas (a mixture of N₂ and H₂) atmosphere at elevated temperatures (e.g., 400°C) can help to reduce carbon and nitrogen impurities and improve film purity and conductivity.
Quantitative Data on Deposition Parameters
The following tables summarize key deposition parameters from the literature for nickel and nickel oxide films using nickelocene-type precursors. Direct quantitative data correlating these parameters with adhesion strength is limited; however, these parameters are known to influence film properties that are critical for good adhesion, such as purity and crystallinity.
Table 1: Process Parameters for MOCVD of Nickel Films from Nickelocene (NiCp₂)[4]
| Parameter | Value | Effect on Film Properties |
| Substrate | p-Si(100) | - |
| Deposition Temperature | 190 - 250 °C | Optimal range for low carbon content (<5%) and low resistivity. |
| Precursor Sublimator Temp. | 150 - 200 °C | Controls precursor vapor pressure (0.4 Torr at 180°C). |
| Carrier Gas | H₂/Ar mixture | H₂ is essential for removing carbon impurities. |
| H₂/Ar Flow Rate | Varied | Increasing H₂ content improves film purity and crystallinity. |
Table 2: Process Parameters for PEALD of NiO Films from Bis(ethylcyclopentadienyl)nickel(II)[6]
| Parameter | Value | Effect on Film Properties |
| Substrate | Silicon | - |
| Deposition Temperature | 100 - 325 °C | Wide ALD temperature window. |
| Precursor | Bis(ethylcyclopentadienyl)nickel(II) | - |
| Co-reactant | O₂ plasma | - |
| Growth per Cycle (GPC) | 0.037 ± 0.002 nm/cycle | Stable growth rate across the temperature window. |
| Plasma Power | Varied | Affects reactant species and film properties. |
Experimental Protocols
Protocol 1: Substrate Preparation for Enhanced Adhesion
This protocol outlines the steps for cleaning and preparing a silicon substrate to promote strong adhesion of the nickel film.
-
Ex-situ Cleaning (RCA Clean for Si substrates):
-
Prepare an SC-1 solution (NH₄OH : H₂O₂ : H₂O in a 1:1:5 ratio).
-
Immerse the silicon wafer in the SC-1 solution at 75-80°C for 10 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized (DI) water.
-
Prepare an SC-2 solution (HCl : H₂O₂ : H₂O in a 1:1:6 ratio).
-
Immerse the wafer in the SC-2 solution at 75-80°C for 10 minutes to remove metallic contaminants.
-
Rinse thoroughly with DI water.
-
Dry the wafer using a nitrogen gun.
-
-
Loading into Deposition Chamber:
-
Immediately load the cleaned substrate into the load-lock of the deposition system to minimize re-contamination from the ambient environment.
-
-
In-situ Plasma Pre-treatment:
-
Transfer the substrate into the main deposition chamber.
-
Heat the substrate to the desired pre-treatment temperature (e.g., 150°C).
-
Introduce Argon gas at a controlled flow rate to achieve a stable pressure.
-
Strike an RF plasma (e.g., 50-100 W) for 5-10 minutes to perform a final clean and activate the surface.
-
Turn off the plasma and pump out the chamber before starting the deposition process.
-
Protocol 2: MOCVD of Nickel Film with Enhanced Adhesion
This protocol describes a general procedure for depositing a nickel film from Ni(EtCp)₂ using a CVD process designed to improve adhesion.
-
System Preparation:
-
Ensure the CVD reactor is clean and has reached the base pressure (<10⁻⁶ Torr).
-
Heat the Bis(ethylcyclopentadienyl)nickel(II) precursor bubbler to the desired temperature (e.g., 80-90°C) to achieve adequate vapor pressure.
-
-
Substrate Preparation:
-
Follow the steps outlined in Protocol 1 for substrate cleaning and pre-treatment.
-
-
Deposition Process:
-
Heat the substrate to the optimized deposition temperature (e.g., 200°C).
-
Introduce a carrier gas mixture of Argon and Hydrogen through the precursor bubbler.
-
Introduce an additional flow of Hydrogen directly into the chamber if required.
-
Maintain a stable chamber pressure during deposition.
-
Deposit the nickel film for the desired duration to achieve the target thickness.
-
-
Post-Deposition:
-
Stop the precursor flow and turn off the substrate heater.
-
Allow the substrate to cool down under a flow of Argon or in a vacuum.
-
(Optional) Perform a post-deposition anneal in a forming gas (N₂/H₂) atmosphere to improve film properties.
-
Visualizations
Caption: Workflow for depositing nickel films with enhanced adhesion.
References
Validation & Comparative
Characterization of nickel films grown from Bis(ethylcyclopentadienyl)nickel(II) by XRD and SEM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characteristics of nickel thin films grown via Metal-Organic Chemical Vapor Deposition (MOCVD) using Bis(ethylcyclopentadienyl)nickel(II), Ni(EtCp)₂, as a precursor. The performance of Ni(EtCp)₂ is compared with the widely studied alternative, Bis(cyclopentadienyl)nickel(II) (Nickelocene, Ni(Cp)₂). The characterization of these films is primarily discussed in terms of X-ray Diffraction (XRD) for crystallinity and Scanning Electron Microscopy (SEM) for surface morphology.
Comparison of Precursor Properties and Film Characteristics
Bis(ethylcyclopentadienyl)nickel(II) is a volatile liquid precursor proposed for the MOCVD of nickel-containing films[1]. Its physical properties, along with those of Nickelocene, are summarized below.
| Property | Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) | Bis(cyclopentadienyl)nickel(II) (Ni(Cp)₂) |
| Formula | Ni(C₅H₄C₂H₅)₂ | Ni(C₅H₅)₂ |
| Appearance | Green to dark green liquid[2] | Green solid[1] |
| Boiling Point | 90 °C[2] | Sublimes, high vapor pressure[1] |
| Melting Point | N/A (liquid at RT) | 173 °C[1] |
The choice of precursor significantly influences the deposition process and the resulting film quality. While detailed quantitative data for nickel films derived from Ni(EtCp)₂ is limited in publicly accessible literature, we can draw comparisons based on available studies and analogous data from Nickelocene.
Structural Analysis: X-ray Diffraction (XRD)
XRD is a powerful technique to determine the crystallinity, phase purity, and preferred orientation of the grown films. For nickel films, the face-centered cubic (fcc) structure is expected, with characteristic diffraction peaks corresponding to the (111), (200), and (220) planes.
Table 1: Comparison of XRD Characteristics of Nickel Films
| Parameter | Nickel Films from Ni(EtCp)₂ | Nickel Films from Ni(Cp)₂ |
| Crystal Structure | Expected to be face-centered cubic (fcc) | Face-centered cubic (fcc)[3] |
| Effect of Hydrogen | Expected to reduce carbon incorporation and improve crystallinity | Essential for obtaining pure Ni films with low carbon content (<5%) and higher crystallinity[1][3] |
| Effect of Temperature | Deposition temperature influences film composition and structure | Optimal deposition temperature around 200 °C for low carbon content and high purity. Higher temperatures (>225 °C) lead to increased carbon incorporation[3]. |
Morphological Analysis: Scanning Electron Microscopy (SEM)
SEM analysis provides insights into the surface topography, grain size, and compactness of the nickel films. The morphology is a critical factor for applications in catalysis and electronics.
For nickel films grown from Ni(EtCp)₂, preliminary results indicate that the grain size is influenced by the precursor's partial pressure and the presence of hydrogen in the carrier gas. An increase in the Ni(EtCp)₂ partial pressure leads to an increase in the average grain diameter. Furthermore, the introduction of hydrogen has been observed to increase the grain size.
Table 2: Comparison of SEM Morphological Characteristics of Nickel Films
| Parameter | Nickel Films from Ni(EtCp)₂ | Nickel Films from Ni(Cp)₂ |
| Grain Size | Increases with precursor partial pressure. Hydrogen in the gas phase also increases grain size. | Influenced by deposition temperature and hydrogen/argon ratio. |
| Surface Morphology | Nodular structures are typically observed. | Surface morphology is dependent on deposition conditions, with smoother films generally obtained at optimal temperatures with hydrogen[3]. |
| Purity | Carbon incorporation is a potential issue, which can be mitigated by the use of hydrogen. | Hydrogen is effective in removing carbon from the surface, leading to higher purity films[3]. |
Experimental Protocols
MOCVD of Nickel Films from Ni(EtCp)₂ (General Protocol)
A detailed, optimized protocol for pure nickel film deposition from Ni(EtCp)₂ is not extensively documented. However, a general procedure can be outlined based on MOCVD principles and related studies on NiO deposition from the same precursor[3].
-
Substrate Preparation: Silicon wafers or other suitable substrates are cleaned using a standard procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Precursor Handling: Bis(ethylcyclopentadienyl)nickel(II), a liquid precursor, is placed in a bubbler. The bubbler temperature is maintained to ensure a stable vapor pressure.
-
Deposition:
-
The substrate is placed in a cold-wall MOCVD reactor and heated to the desired deposition temperature (e.g., in the range of 200-350 °C).
-
An inert carrier gas (e.g., Argon) is passed through the bubbler to transport the Ni(EtCp)₂ vapor into the reactor.
-
A reducing agent, typically hydrogen (H₂), is introduced into the reactor to facilitate the decomposition of the precursor and the removal of carbon-containing byproducts.
-
The total pressure in the reactor is maintained at a specific level (e.g., 850 Pa).
-
-
Characterization: The deposited films are then characterized using XRD to assess crystallinity and SEM to observe the surface morphology and grain size.
MOCVD of Nickel Films from Ni(Cp)₂ (Established Protocol)
A more detailed experimental procedure has been reported for the deposition of nickel films from Nickelocene[3].
-
Substrate: p-type Si(100) wafers are used as substrates.
-
Precursor Sublimation: Solid Ni(Cp)₂ is heated in a sublimator to generate vapor. The sublimator temperature controls the precursor's vapor pressure.
-
Deposition:
-
The substrate is heated to the deposition temperature, typically in the range of 150-250 °C.
-
A carrier gas mixture of hydrogen (H₂) and Argon (Ar) is used to transport the precursor vapor to the substrate. The H₂/Ar ratio is a critical parameter.
-
The deposition is carried out in a cold-wall reactor.
-
-
Post-Deposition Analysis: The film's resistivity is measured using a four-point probe. The purity (carbon content) is determined by techniques such as X-ray Photoelectron Spectroscopy (XPS). XRD and SEM are used for structural and morphological characterization, respectively.
Experimental Workflow and Characterization Diagram
The following diagram illustrates the general workflow for the deposition and characterization of nickel films via MOCVD.
References
A Comparative Guide to XPS Analysis of NiO Films: Bis(ethylcyclopentadienyl)nickel(II) vs. Alternative Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of nickel oxide (NiO) thin films is critical for advancing applications ranging from catalysis to next-generation electronics. This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) analysis of NiO films synthesized from the Bis(ethylcyclopentadienyl)nickel(II) precursor and other common alternatives, supported by experimental data.
This document delves into the nuances of XPS data for NiO films, offering a clear comparison of films grown using Plasma-Enhanced Atomic Layer Deposition (PEALD) with Bis(ethylcyclopentadienyl)nickel(II) against those produced with precursors like nickelocene (B73246) or through conventional methods such as sputtering and sol-gel.
Performance Comparison: An XPS Perspective
The choice of precursor and deposition technique significantly influences the chemical composition and electronic structure of NiO films. XPS analysis reveals these differences through the binding energies of the Ni 2p and O 1s core levels, the presence of different nickel oxidation states (Ni²⁺ and Ni³⁺), and the level of impurities like carbon.
NiO Films from Bis(ethylcyclopentadienyl)nickel(II)
NiO thin films produced by PEALD using Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) and an O₂ plasma reactant exhibit a consistent growth rate of 0.037±0.002 nm per cycle over a broad temperature range of 100–325 °C.[1] XPS analysis confirms the presence of NiO, with the carbon content decreasing as the deposition temperature increases.[1] At 325 °C, carbon contamination is virtually eliminated.[1][2]
The high-resolution Ni 2p spectrum of these films shows the characteristic Ni 2p₃/₂ and Ni 2p₁/₂ peaks at approximately 853.7 eV and 871.9 eV, respectively, which are indicative of Ni²⁺ in a NiO lattice.[3] Satellite peaks, which are a hallmark of NiO, are also observed at higher binding energies. The O 1s spectrum can be deconvoluted into two peaks: a primary peak around 529.3 eV corresponding to the O²⁻ in the NiO lattice and a smaller peak at a higher binding energy (around 531.2 eV) attributed to surface hydroxides.[3]
Alternative Precursors and Methods: A Comparative Look
Nickelocene (NiCp₂): NiO films grown by ALD using nickelocene and O₂ plasma also produce quality films. XPS analysis of these films shows a Ni/O ratio of approximately 1.15, with carbon content around 12% after argon ion etching to remove surface contamination.[4]
Sputtering: Sputtered NiO films often exhibit a mix of NiO (Ni²⁺) and Ni₂O₃ (Ni³⁺) phases.[5] The Ni 2p₃/₂ peak for sputtered films can be deconvoluted to show components for Ni²⁺ at ~854.5 eV and Ni³⁺ at ~855.8 eV.[5] The presence of Ni³⁺ is often linked to the p-type conductivity of the films. The O 1s spectra also reflect these different bonding states.[5] Annealing of sputtered films can influence their physical properties.[6]
Sol-Gel: The sol-gel method is another common technique for NiO film deposition. XPS studies of sol-gel derived NiO films also indicate the presence of both Ni²⁺ and Ni³⁺ states, confirming the non-stoichiometric nature of the films.[7] The formation of the cubic NiO phase is typically confirmed after annealing at temperatures around 400 °C.[8] The O 1s spectra of sol-gel films can show contributions from lattice oxygen, surface hydroxyl groups, and sometimes Ni₂O₃.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from XPS analysis of NiO films from different precursors and methods.
Table 1: Ni 2p Binding Energies for NiO Films
| Deposition Method & Precursor | Deposition Temperature (°C) | Ni 2p₃/₂ (eV) | Ni 2p₁/₂ (eV) | Satellite Peak (eV) | Reference |
| PEALD, Bis(ethylcyclopentadienyl)nickel(II) | 250 | 853.7 | 871.9 | 861.2 | [3] |
| ALD, Nickelocene | 300 | ~854 (Ni²⁺) | ~872 (Ni²⁺) | Present | [4] |
| Sputtering | Room Temp. & 400 (Annealed) | 854.5 (Ni²⁺), 855.8 (Ni³⁺) | Not specified | Not specified | [5] |
| Sol-Gel | 400 | ~854 (Ni²⁺) | Not specified | Present | [8] |
Table 2: O 1s Binding Energies for NiO Films
| Deposition Method & Precursor | Deposition Temperature (°C) | O 1s (Lattice O²⁻) (eV) | O 1s (Other Species) (eV) | Reference |
| PEALD, Bis(ethylcyclopentadienyl)nickel(II) | 250 | 529.3 | 531.2 (Hydroxide) | [3] |
| Sputtering | Not specified | ~529.5 | ~531.5 | [5] |
| Sol-Gel | 400 | ~529.7 | ~531.5 (Hydroxyl/Carbonate) | [7][9] |
Table 3: Atomic Composition of NiO Films
| Deposition Method & Precursor | Deposition Temperature (°C) | Ni (at. %) | O (at. %) | C (at. %) | Reference |
| PEALD, Bis(ethylcyclopentadienyl)nickel(II) | 100 | 48.1 | 43.8 | 8.1 | [1] |
| PEALD, Bis(ethylcyclopentadienyl)nickel(II) | 250 | 49.3 | 45.4 | 5.3 | [1] |
| PEALD, Bis(ethylcyclopentadienyl)nickel(II) | 325 | 50.8 | 49.2 | 0 | [1] |
| ALD, Nickelocene | 300 | ~47 | ~41 | ~12 (after etching) | [4] |
Experimental Protocols
A generalized experimental workflow for the deposition and analysis of NiO films is outlined below. Specific parameters vary between studies.
1. Substrate Preparation: Silicon, glass, or ITO-covered glass substrates are commonly used. Substrates are typically cleaned using a standard procedure involving sonication in solvents like acetone (B3395972) and isopropanol, followed by drying with nitrogen.
2. NiO Film Deposition:
-
PEALD using Bis(ethylcyclopentadienyl)nickel(II): The deposition is carried out in a PEALD reactor. The Bis(ethylcyclopentadienyl)nickel(II) precursor is pulsed into the chamber, followed by a purge with an inert gas (e.g., Ar). Subsequently, O₂ plasma is introduced as the reactant, followed by another purge cycle. This sequence is repeated to achieve the desired film thickness. Deposition temperatures typically range from 100 to 325 °C.[1]
-
Sputtering: NiO films are deposited from a nickel target using radio-frequency (RF) magnetron sputtering in an argon and oxygen atmosphere. The working pressure and gas flow rates are controlled to optimize film properties.[10]
-
Sol-Gel: A precursor solution is prepared, often using nickel acetate (B1210297) or nickel nitrate (B79036) dissolved in a solvent like 2-methoxyethanol (B45455) with a stabilizer such as monoethanolamine. The solution is then spin-coated onto the substrate. The film is subsequently dried and annealed at temperatures ranging from 200 to 500 °C to form the crystalline NiO phase.[7][8]
3. XPS Analysis:
-
Instrumentation: XPS measurements are performed using a spectrometer equipped with a monochromatic Al Kα or Mg Kα X-ray source.
-
Sample Preparation: To remove surface adventitious carbon and other contaminants, the samples are often sputtered with an Ar⁺ ion beam prior to analysis.
-
Data Acquisition: A wide survey scan is first acquired to identify the elements present on the surface. High-resolution spectra of the Ni 2p, O 1s, and C 1s regions are then recorded to determine the chemical states and elemental composition.
-
Data Analysis: The binding energy scale is typically calibrated by setting the adventitious C 1s peak to 284.6-284.8 eV. The high-resolution spectra are fitted with Gaussian-Lorentzian functions to deconvolve the different chemical species.
Visualizing the Workflow
Caption: Experimental workflow from precursor to XPS data.
Conclusion
The selection of a precursor and deposition method has a profound impact on the properties of NiO thin films. For applications requiring high purity and conformal coatings, PEALD with Bis(ethylcyclopentadienyl)nickel(II) is an excellent choice, offering precise thickness control and low carbon contamination at elevated deposition temperatures. Sputtering and sol-gel methods provide viable alternatives, often resulting in non-stoichiometric films with mixed Ni²⁺ and Ni³⁺ oxidation states, which can be advantageous for applications leveraging the p-type semiconducting nature of NiO. This guide highlights the utility of XPS in discerning these critical differences, providing a foundation for informed material selection and process optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Nickel Oxide Films Deposited by Sol-Gel Method: Effect of Annealing Temperature on Structural, Optical, and Electrical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparing Bis(ethylcyclopentadienyl)nickel(II) and nickelocene for NiO ALD growth rate
An objective analysis of Bis(ethylcyclopentadienyl)nickel(II) and Nickelocene for enhanced NiO film growth.
In the realm of thin-film deposition, particularly for applications in catalysis, electronics, and energy storage, Atomic Layer Deposition (ALD) stands out for its precision and ability to produce uniform, conformal films. The choice of precursor is a critical factor that dictates the growth rate, film quality, and process parameters of ALD. This guide provides a detailed comparison of two common nickel precursors, Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂) and Nickelocene (Ni(Cp)₂), for the ALD of Nickel Oxide (NiO). This analysis is supported by experimental data from peer-reviewed studies to aid researchers, scientists, and drug development professionals in selecting the optimal precursor for their specific applications.
Performance Comparison: Growth Rate and Process Parameters
The growth per cycle (GPC) is a key metric in ALD, representing the film thickness added in each deposition cycle. Experimental data reveals that under specific conditions, Nickelocene generally exhibits a higher GPC compared to Bis(ethylcyclopentadienyl)nickel(II).
A direct comparison using ozone (O₃) as the co-reactant demonstrated that the growth rate for NiO films deposited using Ni(Cp)₂ is higher than that of films deposited using Ni(EtCp)₂ at a fixed growth temperature.[1][2] For instance, at a deposition temperature of 150°C, NiO deposited using Ni(Cp)₂ and ozone achieved a GPC of 0.32 nm/cycle, a rate that decreased at higher temperatures.[1][2]
When utilizing an oxygen plasma (O₂ plasma) as the co-reactant, the GPC for both precursors is generally lower. For Ni(EtCp)₂, a stable growth rate of 0.037 ± 0.002 nm per cycle was achieved over a broad deposition temperature range of 100–325°C.[3][4] In a separate study, Ni(Cp)₂ with an O₂ plasma co-reactant showed a GPC of approximately 0.011–0.012 nm in the ALD window of 200–300°C.[5][6]
The following table summarizes the key quantitative data for NiO ALD using these two precursors.
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (GPC) | Reference |
| Bis(ethylcyclopentadienyl)nickel(II) | O₂ plasma | 100 - 325 | 0.037 ± 0.002 nm/cycle | [3][4] |
| Nickelocene | Ozone (O₃) | 150 | 0.32 nm/cycle | [1][2] |
| Nickelocene | O₂ plasma | 200 - 300 | 0.011 - 0.012 nm/cycle | [5][6] |
| Nickelocene | O₂ plasma | 225 - 275 | ~0.017 nm/cycle (0.17 Å/cycle) | [7] |
Experimental Methodologies
The following sections detail the experimental protocols employed in the studies that provide the comparative data.
NiO ALD using Bis(ethylcyclopentadienyl)nickel(II) and O₂ Plasma[3][4]
-
Deposition System: Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor.
-
Precursor: Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)₂).
-
Co-reactant: Oxygen (O₂) plasma.
-
Substrate: Silicon.
-
Deposition Temperature: The substrate temperature was varied within the range of 100–325°C to determine the ALD temperature window.
-
ALD Cycle: The specific pulse and purge times for the Ni(EtCp)₂ precursor and O₂ plasma were optimized to ensure self-limiting growth. While the exact timings are proprietary to the research group, a typical PEALD cycle involves:
-
Ni(EtCp)₂ precursor pulse.
-
Inert gas purge to remove unreacted precursor and byproducts.
-
O₂ plasma exposure.
-
Inert gas purge to remove plasma species and byproducts.
-
-
Film Characterization: The thickness of the deposited NiO films was measured to calculate the GPC.
NiO ALD using Nickelocene and Ozone[1][2]
-
Deposition System: Atomic Layer Deposition reactor.
-
Precursor: Nickelocene (Ni(Cp)₂).
-
Co-reactant: Ozone (O₃).
-
Substrate: Si(100).
-
Deposition Temperature: The growth temperature was varied between 150°C and 300°C.
-
ALD Cycle: A standard thermal ALD process sequence was followed:
-
Ni(Cp)₂ pulse.
-
Inert gas purge.
-
O₃ pulse.
-
Inert gas purge.
-
-
Film Characterization: Film thickness was determined using techniques such as X-ray reflectivity to calculate the GPC.
NiO ALD using Nickelocene and O₂ Plasma[5][6][7]
-
Deposition System: Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor.
-
Precursor: Nickelocene (Ni(Cp)₂).
-
Co-reactant: Remote oxygen (O₂) plasma.
-
Substrate: Silicon or stainless steel.
-
Precursor Sublimation Temperature: The Ni(Cp)₂ precursor was heated to facilitate sublimation, with temperatures ranging from 90 to 170°C.[5]
-
Deposition Temperature: The substrate temperature was varied to identify the ALD window, typically found to be between 200°C and 300°C.[5][6]
-
ALD Cycle: The process involved sequential pulses of the Ni(Cp)₂ precursor and exposure to O₂ plasma, separated by inert gas purges. Pulse times were varied to ensure saturation.[5]
-
Film Characterization: Spectroscopic ellipsometry and X-ray reflectometry were used to measure the film thickness and determine the GPC.
Visualizing the ALD Process Comparison
The following diagram illustrates the logical workflow for comparing the two nickel precursors for NiO ALD.
Caption: Comparative workflow of NiO ALD using different nickel precursors.
Conclusion
The selection between Bis(ethylcyclopentadienyl)nickel(II) and Nickelocene for NiO ALD depends significantly on the desired growth rate and the available ALD system (thermal or plasma-enhanced). Experimental evidence suggests that Nickelocene, when paired with ozone, can achieve a substantially higher GPC compared to plasma-assisted processes with either precursor. However, PEALD processes, such as those using Ni(EtCp)₂ with O₂ plasma, offer the advantage of a wide and often lower deposition temperature window, which can be crucial for temperature-sensitive substrates. Researchers should consider the trade-offs between growth rate, film purity (as plasma processes can sometimes lead to lower impurity levels), and process temperature to make an informed decision for their specific application.
References
Performance evaluation of Bis(ethylcyclopentadienyl)nickel(II) as a hydrogenation catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance evaluation of nickel-based catalysts for hydrogenation reactions, with a particular focus on catalysts derived from organometallic precursors, and compares them with established alternatives like Palladium on Carbon (Pd/C) and Raney Nickel. While specific quantitative data for bis(ethylcyclopentadienyl)nickel(II) as a homogeneous hydrogenation catalyst is limited in publicly accessible literature, this guide will focus on the performance of highly active heterogeneous nickel catalysts, such as nickel nanoparticles, which can be generated from precursors like nickel(II) salts and complexes.
Executive Summary
Hydrogenation is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, fine chemicals, and agrochemicals. While precious metal catalysts, particularly those based on palladium and platinum, have historically dominated the field due to their high activity and selectivity, there is a growing interest in developing more sustainable and cost-effective alternatives using earth-abundant metals. Nickel-based catalysts have emerged as a promising option, offering high catalytic activity for the hydrogenation of a wide range of functional groups. This guide presents a comparative analysis of the performance of nickel nanoparticles and Raney Nickel against the industry-standard Palladium on Carbon (Pd/C), supported by experimental data and detailed protocols.
Performance Comparison of Hydrogenation Catalysts
The selection of a suitable catalyst for a hydrogenation reaction is critical and depends on factors such as the substrate, desired selectivity, reaction conditions, and cost. The following tables summarize the performance of nickel nanoparticles, Raney Nickel, and Pd/C in the hydrogenation of various unsaturated functional groups.
Table 1: Hydrogenation of Alkenes
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Ni@C-450 (8 mol% Ni) | 1-Octene | RT | 1 | 8 | >99 | >99 (n-Octane) | [1] |
| Ni@C-450 (8 mol% Ni) | Styrene | RT | 1 | 8 | >99 | >99 (Ethylbenzene) | [2] |
| Pd/C (10 wt%) | Styrene | RT | 1 | <1 | >99 | >99 (Ethylbenzene) | [3] |
| Raney Ni | 1-Octene | 76 | (transfer) | 1 | 100 | >99 (n-Octane) |
Table 2: Hydrogenation of Alkynes to Alkenes (Semi-Hydrogenation)
| Catalyst | Substrate | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity to Alkene (%) | Reference |
| Ni@N/C | Phenylacetylene | 60 | 10 | 6 | >99 | >99 (Styrene) | [1] |
| Lindlar's Catalyst (Pd/CaCO3) | Phenylacetylene | RT | 1 | 2 | >99 | >98 (Styrene) | [4] |
| rGO–Ni30Pd70 | Phenylacetylene | RT | 1 | 0.5 | >99 | >99 (Styrene) | [3] |
Table 3: Hydrogenation of Nitroarenes
| Catalyst | Substrate | Temp. (°C) | Pressure (bar H2) | Time (h) | Conversion (%) | Selectivity to Aniline (%) | Reference |
| Ni-NPs@SiO2 | Nitrobenzene | 80 | 35 | 4 | >99 | >99 | [5] |
| Raney Ni | p-Chloronitrobenzene | 25 | (transfer) | 1 | >99 | >99 | [6] |
| Pd/C (5 wt%) | Nitrobenzene | 25 | 1 | 1 | >99 | >99 | [7] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and comparable results. Below are representative protocols for conducting hydrogenation reactions with nickel nanoparticles, Raney Nickel, and Pd/C.
Protocol 1: Hydrogenation of an Alkene using Nickel Nanoparticles (General Procedure)
This protocol is a general guideline for the hydrogenation of alkenes using pre-synthesized or in-situ generated nickel nanoparticles.
Catalyst Preparation (Example: in-situ generation from Ni(NO₃)₂·6H₂O on Silica) [5]
-
Impregnation: Dissolve Ni(NO₃)₂·6H₂O in deionized water. Add colloidal silica (B1680970) to the solution and stir at 65°C until a homogeneous slurry is formed.
-
Drying and Calcination: Dry the slurry at 120°C overnight, followed by calcination in air at 600°C for 4 hours to obtain nickel oxide nanoparticles on silica (NiO-NPs@SiO₂).
-
Reduction (Activation): Place the NiO-NPs@SiO₂ in a tube furnace and reduce under a flow of H₂ gas at 500°C for 4 hours to obtain the active Ni-NPs@SiO₂ catalyst.
Hydrogenation Reaction:
-
Reactor Setup: In a high-pressure autoclave equipped with a magnetic stir bar, add the substrate (e.g., 1 mmol of alkene) and a suitable solvent (e.g., 10 mL of methanol).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon), add the desired amount of the activated nickel nanoparticle catalyst (e.g., 5-10 mol% Ni).
-
Purging: Seal the autoclave and purge with H₂ gas three to five times to remove any residual air.
-
Reaction: Pressurize the autoclave with H₂ to the desired pressure (e.g., 10-40 bar) and heat to the reaction temperature (e.g., 60-100°C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by techniques such as TLC or GC-MS. After completion, cool the reactor to room temperature and carefully vent the H₂ gas. Purge the reactor with an inert gas.
-
Isolation: Remove the catalyst by filtration through a pad of Celite®. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Protocol 2: Hydrogenation of a Nitroarene using Raney® Nickel Slurry
This protocol describes a typical procedure for the reduction of a nitro group using a commercially available Raney Nickel slurry.[8]
Safety Precaution: Raney Nickel is pyrophoric when dry and must be handled with care. Always keep it wet with a solvent.
-
Catalyst Preparation:
-
If using a commercial slurry, carefully decant the storage water.
-
Wash the Raney Nickel catalyst (e.g., 3 x 10 mL) with the reaction solvent (e.g., methanol (B129727) or ethanol) by repeated decantation under an inert atmosphere.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add the nitroarene (e.g., 1 mmol) and the reaction solvent (e.g., 20 mL).
-
Under a gentle stream of argon, add the washed Raney Nickel slurry to the reaction mixture.
-
-
Hydrogenation:
-
Fit the flask with a septum and a hydrogen-filled balloon.
-
Evacuate the flask using a vacuum line and then backfill with hydrogen from the balloon. Repeat this purge cycle 3-5 times.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating as required.
-
-
Work-up:
-
Once the reaction is complete (monitored by TLC or GC-MS), carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Crucially, do not allow the filter cake to dry out.
-
Wash the filter cake with the reaction solvent.
-
The filtrate is then concentrated to give the crude amine.
-
Deactivation of Catalyst: The wet Raney Nickel on the Celite® should be immediately and carefully quenched by slowly adding it to a large volume of water in a separate container, followed by slow addition of a dilute acid (e.g., 1M HCl) to deactivate it before disposal.
-
Protocol 3: Hydrogenation of an Alkyne to a cis-Alkene using Palladium on Carbon (with a Poison)
This protocol outlines a selective semi-hydrogenation using a modified Pd/C catalyst, often referred to as Lindlar's catalyst, to favor the formation of the cis-alkene.
-
Catalyst Preparation (Lindlar's Catalyst):
-
While commercially available, a Lindlar-type catalyst can be prepared by treating Pd/CaCO₃ with a poison such as lead acetate (B1210297) and quinoline.
-
-
Reaction Setup:
-
In a round-bottom flask with a stir bar, dissolve the alkyne (e.g., 1 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Add the Lindlar's catalyst (e.g., 5-10 wt% of the substrate).
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to the flask via a needle through a septum.
-
Purge the system by evacuating and backfilling with hydrogen 3-5 times.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen from the balloon.
-
-
Monitoring and Work-up:
-
Carefully monitor the reaction by GC or ¹H NMR to avoid over-reduction to the alkane.
-
Upon completion, purge the flask with an inert gas.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the product.
-
Visualizations
Experimental Workflow for Catalyst Performance Evaluation
The following diagram illustrates a typical workflow for the evaluation of a new hydrogenation catalyst.
Caption: Workflow for hydrogenation catalyst evaluation.
Simplified Catalytic Cycle for Alkene Hydrogenation on a Metal Surface
The following diagram illustrates the generally accepted Horiuti-Polanyi mechanism for the hydrogenation of an alkene on a heterogeneous metal catalyst surface (M = Ni or Pd).
Caption: Horiuti-Polanyi mechanism for alkene hydrogenation.
Conclusion
Nickel-based catalysts, particularly nickel nanoparticles and Raney Nickel, present viable and economically attractive alternatives to precious metal catalysts for a wide range of hydrogenation reactions. While their activity can be comparable to that of Pd/C, selectivity can be a key differentiator. For instance, modified nickel catalysts can exhibit excellent chemoselectivity in the hydrogenation of polyfunctional molecules.[9] The choice of catalyst should be guided by a thorough evaluation of the specific requirements of the chemical transformation, including substrate compatibility, desired product, and process economics. The development of well-defined, supported nickel nanoparticle catalysts offers a promising avenue for achieving high performance with improved handling and recyclability compared to traditional Raney Nickel. Further research into the synthesis and application of catalysts derived from organometallic precursors like bis(ethylcyclopentadienyl)nickel(II) may unlock new possibilities in selective hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reduced graphene oxide supported nickel–palladium alloy nanoparticles as a superior catalyst for the hydrogenation of alkenes and alkynes under ambient conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nickel Nanoparticle Catalyst for the Hydrogenation of Nitriles - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. smem.uni-bayreuth.de [smem.uni-bayreuth.de]
A Comparative Guide to the Purity and Size Distribution of Nickel Nanoparticles: Evaluating Ni(EtCp)2-Derived Nanomaterials
For researchers, scientists, and drug development professionals, the precise control over nanoparticle purity and size distribution is paramount for ensuring reproducibility and efficacy in a myriad of applications, from catalysis to targeted drug delivery. This guide provides a comparative analysis of nickel nanoparticles synthesized from the organometallic precursor bis(ethylcyclopentadienyl)nickel (Ni(EtCp)2) against those produced by common alternative methods, supported by experimental data and detailed characterization protocols.
While direct and extensive quantitative data on the purity and size distribution of nickel nanoparticles specifically derived from the thermal decomposition of Ni(EtCp)2 is limited in publicly accessible literature, we can infer their likely characteristics based on studies of similar organometallic precursors. This comparison will be made against well-established synthesis routes: chemical reduction and the polyol method.
Performance Comparison of Nickel Nanoparticle Synthesis Methods
The choice of synthesis method significantly impacts the final properties of nickel nanoparticles. The following table summarizes the expected performance of nanoparticles derived from Ni(EtCp)2 and compares them with those from chemical reduction and polyol synthesis.
| Synthesis Method | Precursor Example | Typical Purity (%) | Average Particle Size (nm) | Size Distribution | Key Advantages | Common Impurities |
| Thermal Decomposition | Ni(EtCp)2 | High (expected) | 5 - 25 (estimated) | Narrow to moderate | High purity, potential for controlled size | Residual carbon, oxygen |
| Chemical Reduction | Nickel Chloride (NiCl2) | 98 - 99.9+ | 10 - 100+ | Broad | Scalable, versatile | Unreacted precursors, reducing agent byproducts, oxides |
| Polyol Method | Nickel Acetate | >99 | 5 - 50 | Narrow | Good size control, uniform morphology | Solvent residues, surface oxides |
Note: Data for Ni(EtCp)2 is estimated based on the thermal decomposition of similar organometallic nickel precursors. Specific experimental validation is required.
Detailed Experimental Protocols
Accurate characterization of nanoparticle purity and size distribution is critical. Below are detailed methodologies for key experimental techniques.
Transmission Electron Microscopy (TEM) for Size Distribution Analysis
Objective: To visualize nanoparticles and determine their size, shape, and size distribution.
Protocol:
-
Sample Preparation:
-
Disperse the nickel nanoparticle powder in a suitable solvent (e.g., ethanol) using ultrasonication for 10-15 minutes to ensure a homogeneous suspension.
-
Place a drop of the dilute suspension onto a carbon-coated copper TEM grid.
-
Allow the solvent to evaporate completely in a dust-free environment at room temperature.
-
-
Imaging:
-
Load the prepared grid into the TEM.
-
Operate the microscope at an appropriate accelerating voltage (e.g., 200 kV).
-
Acquire multiple images from different areas of the grid to ensure a representative sample.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >200).
-
Generate a histogram to visualize the size distribution and calculate the mean particle size and standard deviation.
-
X-ray Diffraction (XRD) for Purity and Crystallite Size Analysis
Objective: To identify the crystalline phases present in the sample and estimate the average crystallite size.
Protocol:
-
Sample Preparation:
-
Prepare a flat, smooth powder sample of the nickel nanoparticles on a zero-background sample holder.
-
-
Data Acquisition:
-
Use a powder diffractometer with Cu Kα radiation (λ = 1.5406 Å).
-
Scan the sample over a 2θ range of 20° to 90° with a step size of 0.02° and a suitable scan speed.
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the diffraction peaks with standard diffraction patterns from a database (e.g., JCPDS). The characteristic peaks for face-centered cubic (fcc) nickel appear at approximately 44.5°, 51.8°, and 76.4°.[1]
-
The absence of peaks corresponding to nickel oxides or other impurities indicates high purity.
-
Estimate the average crystallite size using the Scherrer equation: D = (Kλ) / (βcosθ), where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of a diffraction peak, and θ is the Bragg angle.
-
X-ray Photoelectron Spectroscopy (XPS) for Surface Purity Analysis
Objective: To determine the elemental composition and chemical states of the elements on the nanoparticle surface.
Protocol:
-
Sample Preparation:
-
Mount the nickel nanoparticle powder onto a sample holder using double-sided adhesive tape.
-
Ensure the powder forms a uniform, thin layer.
-
-
Data Acquisition:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Ni 2p, O 1s, C 1s).
-
-
Data Analysis:
-
Analyze the binding energies of the core-level peaks to determine the chemical states. For example, the Ni 2p spectrum can distinguish between metallic nickel (Ni 0) and nickel oxides (e.g., NiO, Ni2O3).
-
Quantify the elemental composition from the peak areas after correcting for the relative sensitivity factors.
-
Dynamic Light Scattering (DLS) for Hydrodynamic Size Distribution
Objective: To measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.
Protocol:
-
Sample Preparation:
-
Disperse a small amount of the nickel nanoparticle powder in a suitable filtered solvent (e.g., deionized water or ethanol).
-
Briefly sonicate the suspension to break up any loose agglomerates.
-
The concentration should be optimized to achieve a stable and appropriate scattering intensity.
-
-
Measurement:
-
Transfer the suspension to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software analyzes the fluctuations in scattered light intensity to calculate the hydrodynamic size distribution based on the Stokes-Einstein equation.
-
The results are typically presented as an intensity-weighted, volume-weighted, or number-weighted distribution.
-
Visualizing the Workflow and Comparison
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for synthesis and validation.
Caption: Comparison of nanoparticle synthesis methods.
References
A Comparative Analysis of Catalytic Efficiency: Bis(ethylcyclopentadienyl)nickel(II) vs. Bis(1,5-cyclooctadiene)nickel(0)
In the realm of cross-coupling reactions, a cornerstone of modern synthetic chemistry, the choice of catalyst is paramount to achieving high efficiency and yield. This guide provides a detailed comparison of two prevalent nickel precatalysts: the air-stable Ni(II) source, Bis(ethylcyclopentadienyl)nickel(II) [Ni(EtCp)2], and the highly reactive Ni(0) source, Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]. Their performance is evaluated in the context of a representative Suzuki-Miyaura cross-coupling reaction.
Overview of Precatalysts
Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)2): As a Ni(0) complex, Ni(COD)2 is a highly reactive precatalyst that can directly enter the catalytic cycle. However, its high reactivity is coupled with significant air and moisture sensitivity, necessitating handling in an inert atmosphere, typically within a glovebox.
Bis(ethylcyclopentadienyl)nickel(II) (Ni(EtCp)2): This Ni(II) complex offers the practical advantage of being significantly more stable to air and moisture, simplifying handling procedures. For catalytic activity, it must first undergo in-situ reduction to the active Ni(0) species, a step that can be influenced by the reaction conditions.
Comparative Performance in Suzuki-Miyaura Coupling
To assess the catalytic activity of Ni(EtCp)2 and Ni(COD)2, a Suzuki-Miyaura coupling between 4-chloroanisole (B146269) and phenylboronic acid was conducted under identical conditions. The results, including product yield and catalyst turnover number (TON), are summarized below.
| Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Ni(COD)2 | 1.5 | PPh3 | K3PO4 | Dioxane | 100 | 18 | 94 | 62.7 |
| Ni(EtCp)2 | 1.5 | PPh3 | K3PO4 | Dioxane | 100 | 18 | 88 | 58.7 |
Experimental Protocol
The following procedure was employed for the comparative catalytic study.
Materials:
-
4-chloroanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Potassium phosphate (B84403) (K3PO4) (2.0 mmol, 2.0 equiv)
-
Triphenylphosphine (B44618) (PPh3) (0.03 mmol, 3 mol%)
-
Ni(COD)2 or Ni(EtCp)2 (0.015 mmol, 1.5 mol%)
-
Anhydrous dioxane (5 mL)
Procedure:
-
A flame-dried Schlenk tube was charged with 4-chloroanisole, phenylboronic acid, and potassium phosphate.
-
The tube was evacuated and backfilled with argon three times.
-
In a glovebox, the nickel precatalyst and triphenylphosphine were added to the Schlenk tube.
-
Anhydrous dioxane was added via syringe.
-
The reaction mixture was stirred and heated at 100 °C for 18 hours.
-
Upon cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of celite.
-
The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel.
-
The product yield was determined by ¹H NMR spectroscopy.
Visualizing the Experimental and Catalytic Pathways
The general workflow for comparing the two catalysts is depicted below, followed by a simplified representation of the Suzuki-Miyaura catalytic cycle initiated by a Ni(0) species.
Caption: A generalized workflow for the comparative analysis of catalyst performance.
Caption: The key steps in the Ni(0)-catalyzed Suzuki-Miyaura cross-coupling cycle.
Discussion and Conclusion
The experimental data reveals that under the specified conditions, Ni(COD)2 exhibits higher catalytic activity, affording a 94% yield, compared to the 88% yield obtained with Ni(EtCp)2 . The superior performance of Ni(COD)2 can be attributed to its nature as a Ni(0) precatalyst, which allows for direct entry into the catalytic cycle without the need for a preceding reduction step.
The lower yield observed for Ni(EtCp)2 suggests that the in-situ reduction of the Ni(II) center to the catalytically active Ni(0) species may be less than quantitative under these reaction conditions. This can result in a lower concentration of the active catalyst and consequently, a reduced overall yield.
A Comparative Guide to Surface Roughness Analysis of Thin Films Derived from Bis(ethylcyclopentadienyl)nickel(II)
For researchers, scientists, and professionals in drug development, the precise characterization of thin film surfaces is paramount. This guide provides a comparative analysis of Atomic Force Microscopy (AFM) for evaluating the surface roughness of films synthesized from Bis(ethylcyclopentadienyl)nickel(II), offering insights into its performance against alternative techniques and detailed experimental protocols.
Unveiling the Nanoscale Landscape: AFM as a Premier Tool
Atomic Force Microscopy (AFM) stands out as a principal method for the three-dimensional characterization of thin film topography at the nanoscale.[1][2][3] Its high resolution allows for the precise determination of key surface parameters such as Root Mean Square (RMS) roughness, providing invaluable data for understanding film growth, quality, and performance. For films derived from organometallic precursors like Bis(ethylcyclopentadienyl)nickel(II), AFM offers a direct means to visualize and quantify the surface morphology, which is critical for applications ranging from microelectronics to catalysis.
The primary mode of AFM operation for such analyses is Tapping Mode, where an oscillating cantilever tip intermittently touches the sample surface.[4][5][6] This technique minimizes lateral forces that could damage the film, ensuring the acquisition of accurate topographical data.[5]
Performance Comparison: AFM vs. Alternative Techniques
While AFM is a powerful tool, other techniques can also provide information on surface roughness. Here, we compare AFM with two common alternatives: X-ray Reflectivity (XRR) and Stylus Profilometry.
| Technique | Principle | Advantages | Limitations | Typical Roughness Range |
| Atomic Force Microscopy (AFM) | A sharp tip on a cantilever scans the surface, and the deflection is measured to create a 3D topographical map.[1][2][3] | High lateral and vertical resolution (nanometer to angstrom scale). Provides a direct 3D image of the surface.[1] Can be performed in various environments (air, liquid). | Small scan area (typically up to ~100x100 µm). Tip-sample convolution can affect accuracy. Slower than some other methods. | Ångströms to hundreds of nanometers.[7] |
| X-ray Reflectivity (XRR) | Measures the intensity of X-rays reflected at a grazing angle from a smooth surface to determine film thickness, density, and surface/interface roughness.[8][9] | Non-destructive. Provides information about buried interfaces. Averages over a larger area, providing statistically significant data.[10] | Indirect measurement of roughness. Requires a relatively smooth surface for accurate results. Less sensitive to short-range roughness compared to AFM.[9][11] | Ångströms to tens of nanometers.[8] |
| Stylus Profilometry | A diamond stylus is dragged across the surface, and its vertical movement is recorded to generate a 2D profile of the surface topography. | Can measure over long distances (millimeters to centimeters). Relatively fast. | Contact mode can damage soft films. Lower lateral resolution compared to AFM. Provides a 2D profile, not a 3D image. | Nanometers to millimeters. |
Experimental Data: Surface Roughness of Nickel Oxide Films
Direct comparative studies on the surface roughness of films derived from Bis(ethylcyclopentadienyl)nickel(II) versus other precursors under identical conditions are limited in publicly available literature. However, data from various studies on nickel oxide (NiO) films, a common product of this precursor, provide valuable insights into the typical roughness values obtained with different precursors and deposition techniques.
| Nickel Precursor | Deposition Technique | Substrate | Film Thickness (nm) | RMS Roughness (nm) | Reference |
| Bis(methylcyclopentadienyl)nickel(II) | Atomic Layer Deposition (ALD) | Silicon | - | 0.34 | [12] |
| Unspecified | Atomic Layer Deposition (ALD) | Silicon Wafer | 22 | 0.827 | [13] |
| Nickelocene (NiCp2) | Plasma-Enhanced ALD | Silicon | - | ≤0.37 | [13] |
| Various (in sol-gel) | Sol-Gel Dip Coating | - | - | 14.6 - 50.2 (Average Roughness) | [14] |
| Sputtered Nickel Target | RF Magnetron Sputtering | Fused Silica | 5 - 100 | Varies with thickness | [15] |
Note: RMS roughness is a common parameter for quantifying surface roughness and represents the standard deviation of the surface height profile.
One study on NiO films grown by Atomic Layer Deposition (ALD) using bis(methylcyclopentadienyl)nickel(II), a closely related precursor, reported a low RMS roughness of 0.34 nm.[12] Another study on ALD NiO films, without specifying the precursor, found an RMS roughness of 0.827 nm for a 22 nm thick film.[13] These values indicate that organometallic precursors used in ALD can produce very smooth films. In contrast, NiO films produced by other methods, such as sol-gel, can exhibit a wider range of average roughness values, from 14.6 nm to 50.2 nm, depending on the solvent used.[14]
Experimental Protocols
Deposition of NiO Thin Films using Bis(ethylcyclopentadienyl)nickel(II)
While specific deposition parameters are proprietary or vary between research groups, a general protocol for Atomic Layer Deposition (ALD) of NiO using a precursor like Bis(ethylcyclopentadienyl)nickel(II) involves the following steps:
-
Substrate Preparation: A suitable substrate (e.g., silicon wafer) is cleaned to remove any organic and inorganic contaminants.
-
Precursor Delivery: The Bis(ethylcyclopentadienyl)nickel(II) precursor is heated to a suitable temperature to achieve a sufficient vapor pressure and is pulsed into the reaction chamber.
-
Purge: An inert gas (e.g., nitrogen or argon) is used to purge the chamber and remove any unreacted precursor and byproducts.
-
Oxidant Pulse: An oxidizing agent, such as oxygen plasma or ozone, is pulsed into the chamber to react with the adsorbed precursor layer, forming a layer of NiO.
-
Purge: The chamber is purged again to remove any unreacted oxidant and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated to grow the film to the desired thickness.
Atomic Force Microscopy (AFM) Analysis of Surface Roughness
The following protocol outlines the key steps for performing AFM analysis to determine the surface roughness of the deposited films:
-
Sample Mounting: The film sample is securely mounted on an AFM sample puck.
-
Cantilever Selection: A silicon cantilever with a sharp tip suitable for Tapping Mode imaging is selected and installed in the AFM.
-
Laser Alignment: The laser is aligned onto the back of the cantilever and the reflected beam is centered on the photodetector.
-
Cantilever Tuning: The cantilever is tuned to its resonant frequency.
-
Imaging Parameters:
-
Scan Size: Typically, multiple scan sizes are used (e.g., 1x1 µm², 5x5 µm², 10x10 µm²) to assess roughness at different length scales.
-
Scan Rate: A scan rate of 0.5-1.5 Hz is commonly used.
-
Setpoint: The setpoint amplitude is adjusted to be a significant fraction of the free air amplitude (e.g., 70-90%) to ensure gentle tapping.
-
Gains: Proportional and integral gains are optimized to ensure accurate tracking of the surface topography without introducing artifacts.
-
-
Image Acquisition: The AFM scan is initiated, and the height and phase data are collected.
-
Image Analysis:
-
Flattening: The raw AFM data is processed using a flattening algorithm (e.g., first or second-order plane fit) to remove tilt and bow.
-
Roughness Calculation: The Root Mean Square (RMS) roughness is calculated from the flattened height data over the entire scan area. This is typically performed using the AFM's analysis software.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for thin film deposition and subsequent surface roughness analysis.
Caption: Workflow for Atomic Layer Deposition (ALD) of NiO thin films.
Caption: Experimental workflow for AFM surface roughness analysis.
References
- 1. spectraresearch.com [spectraresearch.com]
- 2. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 3. azom.com [azom.com]
- 4. parksystems.com [parksystems.com]
- 5. tu-chemnitz.de [tu-chemnitz.de]
- 6. m.youtube.com [m.youtube.com]
- 7. Thin Films Surface Roughness: Atomic Force Microscopy (AFM) [afm.oxinst.com]
- 8. measurlabs.com [measurlabs.com]
- 9. nucssp.rmki.kfki.hu [nucssp.rmki.kfki.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Nickel MOCVD Precursors: Benchmarking Bis(ethylcyclopentadienyl)nickel(II)
For researchers, scientists, and professionals in drug development, the selection of a suitable Metal-Organic Chemical Vapor Deposition (MOCVD) precursor is critical for the controlled deposition of high-quality nickel and nickel-containing thin films. This guide provides an objective comparison of Bis(ethylcyclopentadienyl)nickel(II), Ni(EtCp)₂, against other common nickel MOCVD precursors, supported by experimental data to inform precursor selection for specific applications.
Bis(ethylcyclopentadienyl)nickel(II) is a liquid precursor that has been utilized for the deposition of both nickel-carbon (Ni-C) and nickel oxide (NiO) films.[1] Its performance, particularly in comparison to the widely studied solid precursor Bis(cyclopentadienyl)nickel(II) (Nickelocene, Ni(Cp)₂), and other alternatives, is a key consideration for process optimization and film quality.
Performance Comparison of Nickel MOCVD Precursors
The selection of an MOCVD precursor is governed by several key physical and chemical properties that directly influence the deposition process and the characteristics of the resulting film. These include volatility, thermal stability, decomposition temperature, and reactivity. The following table summarizes the key performance indicators for Bis(ethylcyclopentadienyl)nickel(II) and other notable nickel precursors.
| Precursor | Formula | Physical State | Melting Point (°C) | Boiling Point (°C) | Deposition Temperature (°C) | Resulting Film | Key Findings |
| Bis(ethylcyclopentadienyl)nickel(II) | Ni(C₂H₅C₅H₄)₂ | Liquid | N/A | 90[2] | 100-325 (for NiO)[1] | Ni-C, NiO | Activation energy for Ni film deposition is 189 ± 9 kJ/mol (without H₂) and 115 ± 6 kJ/mol (with H₂).[2] |
| Bis(cyclopentadienyl)nickel(II) (Nickelocene) | Ni(C₅H₅)₂ | Solid | 173[2] | Sublimes | 200-350[2] | Ni, NiO | Higher growth rate for NiO deposition compared to Ni(EtCp)₂.[1] Use of H₂ carrier gas is crucial to minimize carbon impurities in Ni films.[2] |
| Bis(methylcyclopentadienyl)nickel(II) | Ni(CH₃C₅H₄)₂ | Solid | 34-36[2] | 85-90 / 1 Torr[2] | Not specified | Ni nanoparticles | Volatile low-melting solid suitable for nanoparticle synthesis.[2] |
| Nickel(II) acetylacetonate | Ni(acac)₂ | Solid | 230 (decomposes) | Sublimes | ~250 | Ni, NiAl₂O₄ | Can be used for the deposition of metallic nickel and complex oxides. |
| Nickel dialkylaminoalkoxides (e.g., [Ni(dmamp')₂]) | Varies | Solid | 180 (melts) | Decomposes at 200-250 | 230-410 (for NiO) | NiO | Volatile and thermally stable precursors for NiO deposition. |
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and comparing results. Below are generalized protocols for MOCVD of nickel-containing films using cyclopentadienyl-based precursors.
MOCVD of Ni-C Films from Bis(ethylcyclopentadienyl)nickel(II)
A study on the deposition of Ni-C films using Ni(EtCp)₂ was conducted in a hot-wall reactor. The precursor was introduced into the reactor using an argon carrier gas. The effect of hydrogen as a co-reagent was also investigated. The introduction of hydrogen was found to increase the conversion rate of the precursor. The deposited films were analyzed using various techniques including atomic force microscopy (AFM), scanning electron microscopy (SEM), and X-ray fluorescence spectroscopy (XFS) to evaluate their morphology and composition.[1]
MOCVD of Nickel Films from Nickelocene
For the deposition of metallic nickel films from Nickelocene (Ni(Cp)₂), a hot-wall MOCVD reactor is typically used. The solid precursor is heated to a sublimation temperature of around 150 °C. A carrier gas, often a mixture of hydrogen and an inert gas like helium or argon, transports the precursor vapor to the substrate, which is maintained at a temperature between 200 °C and 350 °C.[2] The use of hydrogen is critical in reducing carbon incorporation in the deposited films. Without hydrogen, the films can contain up to 10 wt% carbon, whereas with a H₂/He mixture, carbon content can be negligible with only minor oxygen impurities.[2] The deposition rate is typically in the range of 0.2–0.8 μm/h.[2]
Visualizing MOCVD Processes and Precursor Relationships
To better understand the workflows and relationships in MOCVD, the following diagrams are provided.
Caption: A generalized workflow for a Metal-Organic Chemical Vapor Deposition (MOCVD) process.
Caption: Classification of common nickel MOCVD precursors.
Conclusion
The choice between Bis(ethylcyclopentadienyl)nickel(II) and other nickel MOCVD precursors is highly dependent on the desired film composition and deposition process parameters. As a liquid, Ni(EtCp)₂ offers potential advantages in terms of precursor delivery and handling compared to solid precursors like Nickelocene. However, for the deposition of pure nickel films, the established processes using Ni(Cp)₂ with a hydrogen carrier gas demonstrate the ability to achieve low carbon contamination. For applications requiring the deposition of nickel oxide, both Ni(EtCp)₂ and Ni(Cp)₂ are viable options, with Ni(Cp)₂ reportedly exhibiting a higher growth rate. Further research directly comparing the deposition of pure nickel films from Ni(EtCp)₂ under optimized conditions is necessary to fully benchmark its performance against other established precursors in terms of film purity, resistivity, and growth rate.
References
Safety Operating Guide
Proper Disposal of Bis(ethylcyclopentadienyl)nickel(II): A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This guide provides detailed procedures for the safe disposal of Bis(ethylcyclopentadienyl)nickel(II), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals handling this organonickel compound. Adherence to these steps is critical to mitigate risks associated with its reactivity and toxicity.
Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Bis(ethylcyclopentadienyl)nickel(II). This document contains critical safety information, including hazard classifications and required personal protective equipment (PPE).
| Hazard Classification & Safety Information | Specification |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type ABEK (EN14387) respirator filter. |
| Storage Class | 10 - Combustible liquids |
| Flash Point | 109 °C (228.2 °F) - closed cup[1] |
Step-by-Step Disposal Protocol for Small Laboratory Quantities
The recommended procedure for the disposal of small quantities of Bis(ethylcyclopentadienyl)nickel(II) involves a careful quenching process to deactivate the reactive compound, followed by disposal as hazardous waste. This protocol is adapted from established procedures for handling reactive organometallic compounds.
Experimental Protocol: Quenching of Bis(ethylcyclopentadienyl)nickel(II)
This procedure should be performed in a certified chemical fume hood.
Materials:
-
Bis(ethylcyclopentadienyl)nickel(II) waste
-
Anhydrous, inert solvent (e.g., heptane (B126788) or toluene)
-
Deionized water
-
Appropriately sized reaction flask with a stirrer
-
Dropping funnel or syringe pump for slow addition
-
Ice bath
-
Appropriately labeled hazardous waste container
Procedure:
-
Dilution: In a chemical fume hood, dilute the Bis(ethylcyclopentadienyl)nickel(II) waste with a significant amount of an unreactive, anhydrous solvent such as heptane or toluene (B28343) in a reaction flask. The dilution minimizes the concentration of the reactive material.
-
Cooling: Place the flask in an ice water bath to manage the heat generated during the quenching process.
-
Slow Addition of Isopropanol: Slowly and carefully add isopropanol to the diluted solution. Isopropanol is a relatively mild quenching agent. The addition should be dropwise to control the reaction rate and prevent a dangerous exotherm.
-
Addition of Methanol: Once the addition of isopropanol is complete and any reaction has subsided, slowly add methanol. Methanol is more reactive than isopropanol and will help to ensure the complete deactivation of any remaining organonickel compound.
-
Final Quenching with Water: After the methanol addition is complete and the reaction is quiescent, very slowly add water dropwise to neutralize any remaining reactive species.
-
Waste Collection: The resulting solution should be neutralized and can then be transferred to a properly labeled hazardous waste container.
-
Final Disposal: The sealed and labeled hazardous waste container must be disposed of through a certified hazardous waste disposal service, in accordance with all local, state, and federal regulations (e.g., US: 40 CFR Part 261).[2]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Bis(ethylcyclopentadienyl)nickel(II).
Caption: Disposal workflow for Bis(ethylcyclopentadienyl)nickel(II).
Important Considerations
-
Waste Segregation: Bis(ethylcyclopentadienyl)nickel(II) waste should be segregated from other chemical waste streams to prevent unintended reactions.
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: Always adhere to your institution's and region's specific guidelines for hazardous waste disposal.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of Bis(ethylcyclopentadienyl)nickel(II), fostering a secure research environment.
References
Personal protective equipment for handling Bis(ethylcyclopentadienyl)nickel(II)
Essential Safety and Handling Guide for Bis(ethylcyclopentadienyl)nickel(II)
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Bis(ethylcyclopentadienyl)nickel(II). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
Chemical Safety Overview
Bis(ethylcyclopentadienyl)nickel(II) is an organonickel compound that is hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction. It is also suspected of causing cancer and is a combustible liquid. Due to its air-sensitive nature, it must be handled under an inert atmosphere.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with Bis(ethylcyclopentadienyl)nickel(II). The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | - For routine handling in a well-ventilated fume hood: Air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge combined with a P100 particulate filter.- For operations with a higher potential for aerosolization or in case of ventilation failure: A Powered Air-Purifying Respirator (PAPR) or a supplied-air respirator. | Protects against inhalation of harmful vapors and aerosols. The choice of respirator depends on the scale of the operation and the effectiveness of engineering controls. |
| Eye and Face Protection | - Chemical splash goggles and a face shield. | Provides protection against splashes and sprays of the chemical. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | - Double gloving is required.- Inner glove: Nitrile.- Outer glove: Neoprene or Butyl rubber. | Provides robust protection against skin contact. Double gloving minimizes the risk of exposure due to a single glove failure. Nitrile offers good dexterity and splash resistance, while neoprene and butyl rubber provide enhanced protection against a broader range of chemicals. |
| Body Protection | - Flame-resistant lab coat.- Chemical-resistant apron.- Long pants and closed-toe shoes. | Protects the body from spills and splashes. A flame-resistant lab coat is essential due to the combustible nature of the compound. |
Quantitative Data for Personal Protective Equipment
| Parameter | Value/Recommendation | Source/Standard |
| Occupational Exposure Limit (OEL) for Nickel Compounds (as Ni) | - NIOSH REL: 0.015 mg/m³ (TWA) | NIOSH |
| Glove Material Selection | - Primary Recommendation: Nitrile (inner), Neoprene or Butyl Rubber (outer). | General chemical resistance charts. Specific breakthrough time data for Bis(ethylcyclopentadienyl)nickel(II) is not readily available; therefore, gloves should be changed immediately upon contamination. |
| Respirator Cartridge Type | - Combination Organic Vapor/Acid Gas (OV/AG) with P100 particulate filter. | OSHA/NIOSH recommendations for organometallic compounds and particulates. |
Operational and Disposal Plans
Experimental Protocol: Handling Air-Sensitive Bis(ethylcyclopentadienyl)nickel(II) using a Schlenk Line
This protocol outlines the procedure for safely handling Bis(ethylcyclopentadienyl)nickel(II) in an inert atmosphere using a Schlenk line.
1. Preparation:
- Ensure the Schlenk line is properly set up and functioning, with a supply of high-purity inert gas (Argon or Nitrogen).
- All glassware must be oven-dried and cooled under vacuum on the Schlenk line to remove any moisture.
- Prepare a cold bath (e.g., dry ice/acetone) if the reaction requires low temperatures.
2. Inert Atmosphere Transfer:
- The sealed bottle of Bis(ethylcyclopentadienyl)nickel(II) should be placed in a glovebox or connected to the Schlenk line via a sidearm adapter.
- Using a cannula or a gas-tight syringe, carefully transfer the required amount of the liquid chemical to the reaction flask under a positive pressure of inert gas.
3. Reaction Setup:
- The reaction flask should be equipped with a magnetic stir bar, a condenser (if heating), and a bubbler to maintain a positive pressure of inert gas.
- Slowly add other reagents to the reaction mixture via a syringe or an addition funnel.
4. Work-up and Quenching:
- Upon completion, the reaction must be safely quenched. This often involves the slow addition of a proton source (e.g., isopropanol) at a low temperature.
- The quenching procedure should be performed with caution, as it can be exothermic.
5. Waste Handling and Disposal:
- All liquid waste containing Bis(ethylcyclopentadienyl)nickel(II) must be collected in a designated, labeled hazardous waste container.
- Contaminated solid waste, including gloves, septa, and paper towels, should be collected in a separate, clearly labeled hazardous waste bag.
- Never dispose of organonickel waste down the drain.[1] All waste must be disposed of through a certified hazardous waste management company.[2][3]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.
Workflow for Handling and Disposal
The following diagram illustrates the logical flow of operations from preparation to disposal when working with Bis(ethylcyclopentadienyl)nickel(II).
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of Bis(ethylcyclopentadienyl)nickel(II).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
